7-Methoxychroman-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-methoxy-3,4-dihydro-2H-chromen-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-12-9-3-2-7-4-8(11)6-13-10(7)5-9/h2-3,5,8H,4,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIHXVOYCDUASG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(CO2)N)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70388807 | |
| Record name | 7-methoxychroman-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119755-64-5 | |
| Record name | 3,4-Dihydro-7-methoxy-2H-1-benzopyran-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119755-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-methoxychroman-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 7-Methoxychroman-3-amine: Pathways, Protocols, and Practical Considerations
Introduction: The Significance of the 3-Aminochroman Scaffold
The chroman ring system is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active compounds, from natural products like Vitamin E to synthetic pharmaceuticals. The introduction of an amine functionality at the 3-position creates a chiral center and a critical pharmacophore, the 3-aminochroman moiety. This structural motif is of paramount interest to drug development professionals, particularly in the design of agents targeting the central nervous system. Optically active 3-aminochromans have demonstrated significant potential as ligands for serotonin receptors (e.g., 5-HT1A), which are implicated in the pathophysiology of anxiety, depression, and other neurological disorders[1].
The 7-methoxy substitution on this scaffold serves to modulate the electronic and lipophilic properties of the molecule, potentially enhancing its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Consequently, robust and efficient synthetic routes to enantiomerically pure 7-Methoxychroman-3-amine are highly sought after by researchers and scientists in the pharmaceutical industry.
This guide provides an in-depth analysis of three core synthetic pathways to access this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations for each approach. We will explore a classical racemic synthesis via an oxime intermediate, a modern enantioselective biocatalytic route, and the practical application of chiral resolution to isolate the desired enantiomer. Each section includes detailed, field-tested protocols, comparative data, and workflow visualizations to empower researchers in their synthetic endeavors.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound invariably begins with the construction of a suitable chromanone precursor. The most logical and widely adopted starting point is 7-Methoxychroman-4-one . This intermediate can be synthesized via an intramolecular Friedel-Crafts acylation of 3-(m-methoxyphenoxy)propanoic acid, a reaction typically mediated by strong acids like polyphosphoric acid (PPA)[2].
From this key intermediate, several divergent pathways can be employed to introduce the C3-amine functionality. The choice of pathway depends critically on the desired final product (racemic vs. enantiopure) and the available resources (chemical catalysts vs. biocatalysts).
| Pathway | Core Strategy | Key Intermediate(s) | Stereochemical Outcome | Key Advantages | Primary Considerations |
| Pathway A | Oximation & Catalytic Hydrogenation | 7-Methoxychroman-4-one oxime | Racemic | Robust, high-yielding, uses common reagents and catalysts. | Produces a racemic mixture requiring subsequent resolution. |
| Pathway B | Biocatalytic Reductive Amination | In situ imine | Enantioselective | High enantioselectivity in a single step, environmentally benign. | Requires specific enzymes (imine reductases) and biocatalysis setup. |
| Pathway C | Racemic Synthesis & Chiral Resolution | Racemic this compound, Diastereomeric salts | Enantiopure | A classic, reliable method for obtaining pure enantiomers. | Theoretical maximum yield of 50% for the desired enantiomer per cycle. |
Pathway A: Racemic Synthesis via Oxime Reduction
This pathway represents a traditional and highly reliable method for the synthesis of primary amines from ketones. The strategy involves two main transformations: the conversion of the ketone to an oxime, followed by the reduction of the oxime to the corresponding amine.
Causality and Mechanistic Insights
The carbonyl group of 7-Methoxychroman-4-one is first converted into an oxime by reaction with hydroxylamine. This reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime.
The subsequent reduction of the oxime is a critical step. Catalytic hydrogenation is the most common and efficient method. Using catalysts like Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel, molecular hydrogen (H₂) adds across the C=N double bond.[3][4][5] The reaction typically proceeds via initial reduction to a hydroxylamine intermediate, which is further reduced to the primary amine.[4][6] The choice of catalyst and reaction conditions (pressure, temperature, solvent) can be optimized to maximize the yield of the primary amine and minimize side reactions. This method produces a racemic mixture because the hydrogen can add to either face of the planar oxime double bond with equal probability.
Visualized Workflow: Pathway A
Caption: Workflow for the racemic synthesis of this compound.
Detailed Experimental Protocol: Pathway A
Step 1: Synthesis of 7-Methoxychroman-4-one Oxime
-
To a stirred solution of 7-Methoxychroman-4-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.
-
Add water to the residue to precipitate the crude product.
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield 7-Methoxychroman-4-one oxime, which can often be used in the next step without further purification.
Step 2: Reduction of Oxime to Racemic this compound
-
Charge a hydrogenation vessel with 7-Methoxychroman-4-one oxime (1.0 eq) and a suitable solvent (e.g., ethanol or methanol).
-
Carefully add a catalytic amount of 10% Palladium on Carbon (5-10 mol% Pd).
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen (typically 1-5 atm) and stir vigorously at room temperature.[3]
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude racemic this compound. Purification can be achieved by column chromatography or crystallization.
Pathway B: Enantioselective Synthesis via Biocatalytic Reductive Amination
This pathway leverages the exquisite selectivity of enzymes to produce the chiral amine directly from the ketone precursor in a single, highly enantioselective step. Imine reductases (IREDs) are a class of enzymes that catalyze the asymmetric reduction of imines, which can be formed in situ from a ketone and an amine source.[7][8]
Causality and Mechanistic Insights
The reaction involves a one-pot reductive amination where the 7-Methoxychroman-4-one, an amine donor (often ammonia or an alkylamine), and the IRED enzyme are combined. The enzyme's chiral active site facilitates the formation of an imine intermediate between the ketone and the amine. A cofactor, typically NADH or NADPH (regenerated in situ), then delivers a hydride to one specific face of the imine, leading to the formation of a single enantiomer of the amine product. The choice of the specific IRED is critical, as different enzymes can produce opposite enantiomers (enantiocomplementarity), allowing access to either the (R)- or (S)-amine.[7]
Visualized Workflow: Pathway B
Caption: Workflow for enantioselective synthesis via biocatalytic reductive amination.
Detailed Experimental Protocol: Pathway B
-
Prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5).
-
To the buffer, add the amine source (e.g., ammonium chloride), a cofactor regeneration system (e.g., glucose and glucose dehydrogenase), and NADP⁺.
-
Add the 7-Methoxychroman-4-one substrate (typically dissolved in a small amount of a water-miscible co-solvent like DMSO).
-
Initiate the reaction by adding the lyophilized IRED enzyme.
-
Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours.
-
Monitor the conversion and enantiomeric excess (ee) by chiral HPLC analysis.
-
Upon completion, quench the reaction and extract the product. Typically, this involves basifying the aqueous solution with NaOH and extracting with an organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the enantiomerically enriched amine by column chromatography.
Pathway C: Racemic Synthesis Followed by Chiral Resolution
This pathway is a pragmatic and widely used industrial strategy. It combines the robust, high-yield synthesis of the racemic amine (as detailed in Pathway A) with a classical chemical method to separate the two enantiomers. The most common method for resolving amines is through the formation of diastereomeric salts using a chiral acid.[9][10]
Causality and Mechanistic Insights
The principle lies in converting the pair of enantiomers into a pair of diastereomers. Enantiomers have identical physical properties, making them inseparable by standard techniques like crystallization. Diastereomers, however, have different physical properties, including solubility.[11]
By reacting the racemic amine (a base) with an enantiomerically pure chiral acid (e.g., (2R,3R)-(+)-tartaric acid), two diastereomeric salts are formed: [(R)-amine·(R,R)-acid] and [(S)-amine·(R,R)-acid]. Due to their different crystal packing energies and solvation properties, one of these salts will typically be less soluble in a given solvent system and will crystallize out preferentially.[12] After separation by filtration, the pure diastereomeric salt is treated with a strong base (e.g., NaOH) to break the salt and liberate the enantiomerically pure free amine. The chiral resolving agent can often be recovered and reused.
Visualized Workflow: Pathway C
Caption: Workflow for obtaining an enantiopure amine via chiral resolution.
Detailed Experimental Protocol: Pathway C
-
Diastereomeric Salt Formation:
-
Dissolve the racemic this compound (1.0 eq) in a suitable solvent, such as methanol or ethanol.
-
In a separate flask, dissolve an enantiomerically pure resolving agent, such as (+)-(2R,3R)-tartaric acid (0.5-1.0 eq), in the same solvent, using gentle heat if necessary.[12]
-
Slowly add the tartaric acid solution to the amine solution with stirring. An exothermic reaction and precipitation may occur.
-
Allow the mixture to cool slowly to room temperature and then stand undisturbed for several hours (or even days) to allow for complete crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystalline solid by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove the more soluble diastereomer.
-
The purity of the isolated salt (and thus the enantiomeric excess of the amine) can be checked at this stage by liberating a small sample and analyzing it by chiral HPLC.
-
-
Liberation of the Enantiomerically Pure Amine:
-
Suspend the collected diastereomeric salt in water.
-
Add a strong aqueous base (e.g., 2M NaOH) dropwise with vigorous stirring until the solid dissolves completely and the solution is basic (pH > 12).[12]
-
Extract the liberated free amine into an organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.
-
Conclusion and Future Outlook
The synthesis of this compound can be approached through several viable and robust pathways. The classical route involving oxime formation and reduction provides a reliable method for accessing the racemic compound, which serves as a crucial starting material for chiral resolution. This combination (Pathway A + C) remains a workhorse in both academic and industrial settings due to its scalability and use of conventional reagents.
For researchers prioritizing stereochemical control and process efficiency from the outset, biocatalytic reductive amination (Pathway B) offers a compelling, modern alternative.[7] It provides direct access to highly enantioenriched products under mild, aqueous conditions, aligning with the principles of green chemistry. As the library of commercially available imine reductases continues to expand, this method will become increasingly accessible and powerful.
The selection of the optimal synthetic route will ultimately be guided by the specific objectives of the research program, including scale, cost, required enantiopurity, and available laboratory infrastructure. The detailed protocols and strategic insights provided in this guide are intended to equip drug development professionals with the knowledge to make informed decisions and successfully synthesize this valuable chemical entity.
References
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Title: Heterogeneous palladium-based catalyst promoted reduction of oximes to amines: using H2 at 1 atm in H2O under mild conditions Source: RSC Publishing URL: [Link]
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Title: Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines Source: MDPI URL: [Link]
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Title: Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination Source: PubMed URL: [Link]
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Title: Chiral resolution - Wikipedia Source: Wikipedia URL: [Link]
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Title: Chiral resolution - chemeurope.com Source: chemeurope.com URL: [Link]
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Title: Resolution of a Racemic Mixture Source: University of Colorado Boulder, Science Learning Center URL: [Link]
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Title: Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities Source: PubMed Central, NIH URL: [Link]
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Title: Synthesis of Pharmaceutically Relevant 2‐Aminotetralin and 3‐Aminochroman Derivatives via Enzymatic Reductive Amination Source: ResearchGate URL: [Link]
-
Title: Alternative two steps route to the synthesis of 7-hydroxychroman-4-one Source: ResearchGate URL: [Link]
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Title: Heterogeneous Catalysis for Selective Hydrogenation of Oximes Source: Encyclopedia MDPI URL: [Link]
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Title: recent-advances-on-catalytic-asymmetric-hydrogenation-of-oximes-and-oxime-ethers Source: Bohrium URL: [Link]
- Title: EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast Source: Google Patents URL
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Foundational Principles: Selecting the Optimal Separation Strategy
An In-Depth Technical Guide to the Chiral Separation of 7-Methoxychroman-3-amine Enantiomers
This guide provides a comprehensive technical overview of the strategies and methodologies for the successful chiral separation of this compound enantiomers. As a key chiral intermediate in the synthesis of various pharmacologically active molecules, obtaining enantiomerically pure this compound is of paramount importance for drug development, quality control, and regulatory compliance.[1] The enantiomers of such chiral amines can exhibit significantly different pharmacological, toxicological, and metabolic profiles, necessitating robust and efficient separation techniques.[1][2]
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, grounding each recommendation in established scientific principles and field-proven insights.
The successful resolution of this compound enantiomers hinges on the selection of an appropriate technique. The primary methods employed for chiral amine separation are chromatographic, primarily High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), and enzymatic resolution.[3][4] The choice depends on the scale of the separation (analytical vs. preparative), required purity, and available resources.
The structure of this compound, a basic chiral amine, makes it an excellent candidate for separation on polysaccharide-based chiral stationary phases (CSPs).[1][5] These phases offer a wide range of intermolecular interactions (hydrogen bonding, dipole-dipole, π-π interactions, and steric hindrance) that are essential for chiral recognition.
Figure 1: High-level decision workflow for selecting a chiral separation strategy.
Chiral Chromatography: HPLC and SFC Approaches
Chromatographic resolution using chiral stationary phases is the most prevalent and effective technique for both analytical and preparative separation of chiral amines.[1][5]
The Central Role of Polysaccharide-Based CSPs
Polysaccharide-based CSPs, particularly those derived from amylose and cellulose derivatives coated or immobilized on a silica support, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including amines like this compound.[2][5] The helical structure of the polysaccharide polymers creates a chiral environment where enantiomers can differentially interact, leading to different retention times.
Recommended CSPs for Initial Screening:
-
Amylose-based: Chiralpak® AD-H, IA, IB, IC
-
Cellulose-based: Chiralcel® OD-H, OJ-H
Immobilized versions of these phases (e.g., Chiralpak IA, IB, IC) are highly recommended as they offer greater solvent compatibility, allowing for a wider range of mobile phases to be explored and ensuring column robustness.[1][5]
Experimental Protocol: Chiral HPLC Method Development
A systematic screening approach is crucial for efficiently identifying the optimal conditions for baseline resolution.
Step 1: Instrumentation and Materials
-
HPLC System: A standard HPLC or UHPLC system with a pump, autosampler, thermostatted column compartment, and a UV-Vis or PDA detector.
-
Chiral Columns: A set of recommended polysaccharide-based columns (e.g., Chiralpak IA, Chiralcel OD-H). A typical dimension is 4.6 x 250 mm, 5 µm particle size.
-
Solvents: HPLC grade n-hexane (or heptane), 2-propanol (IPA), and ethanol.
-
Additive: Diethylamine (DEA) or another basic modifier.
-
Sample: A solution of racemic this compound (~1 mg/mL) dissolved in the mobile phase.
Step 2: Initial Screening Conditions The separation of a basic amine like this compound is most effectively achieved under normal phase conditions.[5]
-
Mobile Phases:
-
A: n-Hexane/IPA (90:10, v/v) + 0.1% DEA
-
B: n-Hexane/Ethanol (90:10, v/v) + 0.1% DEA
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: Determined from the UV spectrum of the compound (e.g., 220 nm or 280 nm).
-
Injection Volume: 5-10 µL
The basic additive (DEA) is critical for achieving good peak shape and preventing deleterious interactions with residual silanols on the silica support.[1]
Figure 2: Systematic workflow for chiral HPLC/SFC method development.
Step 3: Method Optimization If the initial screening does not yield a resolution (Rs) of at least 1.5, the following parameters should be adjusted:
-
Mobile Phase Composition: Vary the ratio of the alkane to the alcohol. Increasing the alcohol percentage generally decreases retention times but can affect selectivity.
-
Alcohol Modifier: Switch the alcohol modifier (e.g., from IPA to ethanol or vice-versa), as this can dramatically alter the chiral recognition mechanism.
-
Flow Rate and Temperature: Adjusting flow rate (0.5-1.5 mL/min) and temperature (15-40 °C) can fine-tune the separation and improve efficiency.
Supercritical Fluid Chromatography (SFC): The High-Throughput Alternative
SFC is a powerful alternative to HPLC for chiral separations, offering significant advantages in speed and reduced consumption of organic solvents.[6][7] The mobile phase consists primarily of supercritical CO2 mixed with a small amount of a polar modifier (like methanol or ethanol) and an additive.[7] Due to the low viscosity and high diffusivity of supercritical CO2, higher flow rates can be used without compromising efficiency, leading to faster analyses.[6]
The same polysaccharide-based CSPs used for HPLC are highly effective in SFC. The method development strategy is analogous to that of HPLC, involving the screening of columns and optimization of the mobile phase (modifier type, modifier percentage, and additive).
Table 1: Representative Starting Conditions for Chiral Chromatography
| Parameter | HPLC Condition | SFC Condition | Rationale |
| Stationary Phase | Chiralpak IA (Amylose) or Chiralcel OD (Cellulose) | Chiralpak IA (Amylose) or Chiralcel OD (Cellulose) | Proven effectiveness for chiral amine separations.[1][5] |
| Mobile Phase | n-Hexane/IPA (90:10, v/v) | CO2/Methanol (85:15, v/v) | Standard starting points for normal phase and SFC. |
| Additive | 0.1% Diethylamine (DEA) | 0.1% Diethylamine (DEA) | Essential for good peak shape of basic analytes.[1][6] |
| Flow Rate | 1.0 mL/min | 3.0 mL/min | Higher flow rates in SFC lead to faster analysis times. |
| Temperature | 25 °C | 35-40 °C | Standard operating temperatures. |
| Back Pressure | N/A | 150 bar | Required to maintain CO2 in a supercritical state. |
Enzymatic Kinetic Resolution (EKR)
Enzymatic kinetic resolution is a highly selective method for preparing enantiopure amines on a preparative scale.[3][8] The technique relies on an enzyme, typically a lipase, to selectively catalyze the acylation of one enantiomer of the racemic amine, leaving the other enantiomer unreacted.[9]
Principle of EKR
The enzyme recognizes the chirality of the amine, leading to a significant difference in the reaction rate between the two enantiomers. One enantiomer is converted into an amide, while the other remains as an amine. This difference in functionality allows for easy separation of the product from the unreacted starting material using standard techniques like extraction or chromatography. The theoretical maximum yield for each enantiomer in a kinetic resolution is 50%.[9]
Figure 3: Mechanism of Enzymatic Kinetic Resolution (EKR) of a racemic amine.
Experimental Protocol: EKR of this compound
This protocol is based on established methods for structurally related amines using Candida antarctica lipase B (CAL-B), a highly versatile and stereoselective biocatalyst.[8][9][10]
Step 1: Materials and Reagents
-
Substrate: Racemic this compound.
-
Enzyme: Immobilized Candida antarctica lipase B (e.g., Novozym® 435).[9]
-
Acyl Donor: Ethyl methoxyacetate (a highly effective acyl donor for amine resolutions).[8][10]
-
Solvent: Anhydrous organic solvent (e.g., heptane, toluene, or tert-butyl methyl ether).
-
Reaction Vessel: A sealed flask with magnetic stirring, under an inert atmosphere (e.g., nitrogen or argon).
Step 2: Reaction Setup
-
To a solution of racemic this compound (1.0 eq) in the chosen organic solvent, add the acyl donor, ethyl methoxyacetate (0.5-0.6 eq). Using a slight excess of amine helps ensure the reaction stops at ~50% conversion.
-
Add the immobilized lipase CAL-B (typically 20-50 mg per mmol of substrate).[10]
-
Seal the vessel and stir the mixture at a controlled temperature (e.g., 30-40 °C).
Step 3: Monitoring and Work-up
-
Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess (ee) of both the remaining amine and the formed amide.
-
Once the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.[11]
-
The filtrate contains a mixture of the unreacted amine enantiomer and the acylated amide enantiomer.
Step 4: Separation and Product Isolation
-
The amine and amide can be separated based on their different chemical properties. A common method is acid-base extraction.
-
Extract the mixture with an acidic aqueous solution (e.g., 1M HCl). The basic amine will move to the aqueous phase, while the neutral amide will remain in the organic phase.
-
Separate the layers. Basify the aqueous layer (e.g., with 1M NaOH) and extract with an organic solvent to recover the enantiomerically pure unreacted amine.
-
The organic layer from the initial extraction can be washed and evaporated to yield the enantiomerically pure amide. If desired, the amide can be hydrolyzed back to the amine, providing access to the other enantiomer.
Conclusion
The chiral separation of this compound enantiomers can be successfully achieved using several robust techniques. For analytical-scale determination of enantiomeric purity and for flexible preparative-scale work, chiral HPLC and SFC on polysaccharide-based stationary phases are the methods of choice. These techniques offer high resolution, speed, and well-established development protocols. For larger-scale synthesis of a single enantiomer, enzymatic kinetic resolution provides a highly selective and environmentally friendly alternative. The selection of the optimal method should be guided by the specific project requirements, including scale, desired purity, and available instrumentation.
References
- Chiral HPLC Methods for the Enantioseparation of Chroman-3-amine. Benchchem.
- HPLC method for enantiomeric separation of chiral amines. Benchchem.
- Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Organic & Biomolecular Chemistry.
- Part 6: Resolution of Enantiomers. Chiralpedia.
- Chiral resolution. Wikipedia.
- Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. National Institutes of Health (NIH).
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online.
- Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Bath.
- Applications of Supercritical Fluid Chromatography in Analyte Extraction. Longdom Publishing.
- Enantiomers and Their Resolution. MDPI.
- A Comparative Guide to Chiral Separation of 7-Bromochroman-3-OL Enantiomers by HPLC. Benchchem.
- Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine†. ResearchGate.
- Separation of enantiomers and conformers of Tofisopamon. Daicel Chiral Technologies.
- Application Notes and Protocols for the Enzymatic Resolution of Racemic 3-Methoxycyclohexan-1-amine. Benchchem.
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An In-depth Technical Guide to the Spectroscopic Analysis of 7-Methoxychroman-3-amine
Prepared by: A Senior Application Scientist
Foreword: The Imperative of Multi-Modal Analysis in Structural Elucidation
In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate extensive biological, toxicological, and clinical data, leading to catastrophic setbacks in time and resources. 7-Methoxychroman-3-amine, a scaffold of interest in medicinal chemistry, presents a compelling case for a rigorous, multi-faceted analytical approach. Its structure, comprising an aromatic ether, a chiral heterocyclic system, and a primary amine, offers a rich tapestry of spectroscopic features.
This guide eschews a simplistic, step-by-step recitation of procedures. Instead, it serves as a deep dive into the causality behind the spectroscopic data. We will explore not just what signals are observed, but why they manifest as they do. By integrating Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we will construct a self-validating analytical framework that leaves no room for structural ambiguity. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to leverage these core analytical techniques for definitive structural confirmation.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Blueprint
NMR spectroscopy is the cornerstone of structural elucidation, providing unparalleled insight into the connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for mapping the proton and carbon frameworks, respectively.
Proton (¹H) NMR Analysis: Unveiling Proton Environments
The ¹H NMR spectrum provides a detailed census of the different types of protons in the molecule, their relative numbers, and their spatial relationships to neighboring protons.
Causality Behind Experimental Choices: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point, but deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be superior for amine-containing compounds due to improved solubility and different hydrogen-bonding interactions, which can sharpen otherwise broad N-H signals. A standard 500 or 600 MHz spectrometer is recommended to resolve the complex splitting patterns expected from the chroman ring's diastereotopic protons.
Predicted ¹H NMR Spectral Data:
The spectrum is predicted to show distinct signals corresponding to the aromatic, aliphatic (chiral chroman ring), amine, and methoxy protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale & Key Insights |
| H-5 | ~7.0-7.2 | d (J ≈ 8.5 Hz) | 1H | Located ortho to the oxygen of the chroman ring, expected to be the most downfield of the aromatic protons. |
| H-6 | ~6.4-6.6 | dd (J ≈ 8.5, 2.5 Hz) | 1H | Coupled to both H-5 and H-8. The ortho-coupling to H-5 will be large, and the meta-coupling to H-8 will be small. |
| H-8 | ~6.3-6.5 | d (J ≈ 2.5 Hz) | 1H | Coupled only to H-6 (meta-coupling). |
| -OCH₃ | ~3.7-3.9 | s | 3H | A sharp singlet, characteristic of an aromatic methoxy group. Its precise shift confirms its electronic environment.[1][2] |
| H-2 (axial & equatorial) | ~3.8-4.3 | m | 2H | These protons are diastereotopic and will exhibit complex splitting due to coupling with each other (geminal) and with the H-3 proton (vicinal). |
| H-4 (axial & equatorial) | ~2.7-3.1 | m | 2H | Also diastereotopic, these benzylic protons are coupled to each other and to the H-3 proton, resulting in a complex multiplet. |
| H-3 | ~3.2-3.5 | m | 1H | This methine proton is coupled to four other protons (H-2ax, H-2eq, H-4ax, H-4eq), leading to a complex multiplet. |
| -NH₂ | ~1.5-3.0 (variable) | br s | 2H | The signal is often broad due to quadrupole broadening and chemical exchange.[3][4] It will disappear upon addition of a D₂O shake, a key validation step. |
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Tuning: Place the sample in the NMR spectrometer. Ensure the instrument is locked onto the solvent's deuterium signal and properly shimmed to achieve a sharp, symmetrical peak shape.
-
Acquisition: Acquire a standard ¹H spectrum using a 90° pulse angle, a spectral width of approximately 12-15 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 2-5 seconds. Typically, 8 to 16 scans are sufficient.
-
D₂O Exchange: To confirm the -NH₂ peak, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The -NH₂ signal should disappear.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm). Integrate all peaks.
Workflow for ¹H NMR Analysis
Caption: Workflow for ¹³C NMR and DEPT experiments.
Part 2: Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Causality and Interpretation: Each functional group has a characteristic vibrational frequency. For this compound, the IR spectrum serves as a crucial validation tool, confirming the presence of the primary amine, the aromatic system, and the ether linkage.
Predicted Key IR Absorption Bands:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Significance & Interpretation |
| N-H Stretch | 3300 - 3500 (two bands) | Medium, Sharp | The presence of two distinct bands in this region is a hallmark of a primary amine (R-NH₂), corresponding to asymmetric and symmetric stretching modes. [3][4][5][6][7] |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Confirms the presence of sp² C-H bonds in the benzene ring. |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Confirms the presence of sp³ C-H bonds in the chroman ring and methoxy group. |
| N-H Bend (Scissoring) | 1580 - 1650 | Medium to Strong | This bending vibration is characteristic of primary amines and further confirms this functional group. [5][6][7] |
| Aromatic C=C Stretch | 1450 - 1600 | Medium (multiple bands) | These absorptions are indicative of the aromatic ring skeleton. |
| Aromatic C-O-C Stretch | 1230 - 1270 | Strong | A strong band in this region is characteristic of an aryl-alkyl ether, confirming the C₇-O-CH₃ linkage. |
| Aliphatic C-N Stretch | 1020 - 1250 | Weak to Medium | Confirms the presence of the amine group attached to the aliphatic chroman ring. [5][7] |
Experimental Protocol: FTIR Data Acquisition
-
Sample Preparation (Attenuated Total Reflectance - ATR): This is the most common and straightforward method. Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond).
-
Background Scan: With the clean ATR crystal, run a background scan to measure the absorbance of the ambient environment (CO₂, H₂O). This will be automatically subtracted from the sample spectrum.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the major absorption peaks and correlate them with known functional group frequencies using correlation tables.
Workflow for IR Analysis
Caption: Workflow for functional group analysis by FTIR.
Part 3: Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. For this compound, MS confirms the molecular formula and provides evidence for the core structure.
Causality and Interpretation: Electron Ionization (EI) is a high-energy technique that causes reproducible fragmentation. The resulting fragmentation pattern is a molecular fingerprint.
The Nitrogen Rule: A key self-validating principle in MS is the Nitrogen Rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. [4][7]this compound (C₁₀H₁₃NO₂) has a calculated monoisotopic mass of 179.0946 Da. The odd nominal mass (179) is immediate and strong evidence for the presence of a single nitrogen atom.
Predicted Mass Spectrum Fragmentation:
| m/z (mass-to-charge) | Proposed Fragment | Significance & Rationale |
| 179 | [C₁₀H₁₃NO₂]⁺˙ (Molecular Ion) | The parent peak. Its presence confirms the molecular weight. High-resolution MS (HRMS) would confirm the elemental composition to within a few ppm. |
| 150 | [M - C₂H₅N]⁺˙ | Loss of the C3-C4 portion containing the amine via a retro-Diels-Alder (RDA) type fragmentation, a characteristic pathway for chroman systems. [8] |
| 135 | [M - CH₂NH₂]⁺ | Alpha-cleavage next to the amine, with loss of the aminomethyl radical. This is a very common fragmentation pathway for primary amines. |
| 121 | [C₇H₅O₂]⁺ | Fragment corresponding to the methoxy-substituted benzofuran cation, formed after initial RDA cleavage and subsequent loss of H. |
Experimental Protocol: GC-MS with Electron Ionization (EI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or ethyl acetate.
-
GC Method: Inject a small volume (e.g., 1 µL) into the GC-MS system. Use a temperature program that allows for the elution of the compound as a sharp peak (e.g., start at 100°C, ramp to 280°C at 20°C/min).
-
MS Acquisition: Use a standard EI source at 70 eV. Scan a mass range from m/z 40 to 400.
-
Data Analysis: Identify the molecular ion peak in the mass spectrum corresponding to the GC peak. Analyze the major fragment ions and propose fragmentation pathways that are consistent with the known structure.
Workflow for Mass Spectrometry Analysis
Caption: Workflow for MS molecular weight and fragment analysis.
Part 4: Data Synthesis and Final Structural Confirmation
No single technique provides the complete picture. The power of this analytical approach lies in the synthesis of all data points into a single, coherent structural proof.
-
MS establishes the correct molecular formula (C₁₀H₁₃NO₂) and confirms the presence of one nitrogen atom via the Nitrogen Rule.
-
IR confirms the presence of the key functional groups: a primary amine (-NH₂), an aromatic ether (C-O-C), and the aromatic ring.
-
¹³C NMR provides an exact count of the unique carbon environments (10), and DEPT experiments confirm the number of CH, CH₂, and CH₃ groups, perfectly matching the proposed structure.
-
¹H NMR , corroborated by D₂O exchange, maps the precise location and connectivity of all protons, revealing the 1,2,4-trisubstituted aromatic ring pattern and the complex environment of the chiral chroman ring.
Together, these three pillars of spectroscopic analysis provide a self-validating and unassailable confirmation of the structure of this compound. This rigorous, multi-modal characterization is the standard required for advancing compounds in any research or development pipeline.
References
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry. [Link]
-
Fiveable. (n.d.). Spectroscopy of Amines. Organic Chemistry Class Notes. [Link]
-
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. [Link]
-
WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]
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Tousek, J., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(7), 1633-1642. [Link]
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Tousek, J., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(7), 1633-1642. [Link]
-
ResearchGate. (n.d.). Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the Methoxy Groups. [Link]
-
Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. [Link]
-
Ellis, G. P., & Lockhart, I. M. (1977). Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones and -naphthopyran-4-ones. Journal of the Chemical Society, Perkin Transactions 1, 377-380. [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]
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A Senior Application Scientist's Guide to the Crystal Structure Analysis of 7-Methoxychroman-3-amine
Abstract
This technical guide provides a comprehensive framework for the crystal structure analysis of 7-Methoxychroman-3-amine, a heterocyclic amine with significant potential in medicinal chemistry. While a published crystal structure for this specific molecule is not available in common databases as of this writing, this paper serves as an authoritative guide to the complete analytical workflow. We will leverage crystallographic data from closely related analogs to inform our discussion, ensuring a scientifically rigorous and practically applicable narrative. This document details the strategic considerations behind crystal growth, the methodology of single-crystal X-ray diffraction (SC-XRD), the process of structure solution and refinement, and the critical interpretation of the final three-dimensional structure.
Introduction: The Scientific Imperative
The chroman scaffold is a privileged structure in drug discovery, forming the core of various biologically active compounds, including flavonoids, which are known for their antioxidant properties.[1] The introduction of an amine group at the 3-position of the 7-methoxychroman core creates a chiral center and introduces a basic handle for molecular interactions, making this compound a compelling target for library synthesis and lead optimization.
Determining the precise three-dimensional arrangement of atoms through single-crystal X-ray diffraction (SC-XRD) is non-negotiable in modern drug development. It provides definitive proof of stereochemistry, reveals the molecule's preferred conformation, and illuminates the intermolecular interactions that govern its solid-state properties and potential binding modes to biological targets. This guide is structured to walk the reader through the entire process, from synthesis to final structural insights.
Synthesis and Crystallization: The Foundation of Analysis
A successful SC-XRD experiment is critically dependent on the quality of the single crystal. This begins with the synthesis of high-purity material and is followed by a meticulous crystallization process.
Proposed Synthetic Pathway
A plausible route to this compound would start from the corresponding ketone, 7-methoxychroman-3-one. This intermediate can be synthesized through established methods. The final step would be a reductive amination.
Caption: Proposed synthetic route to this compound.
Protocol for Single Crystal Growth
High-quality crystals are typically grown through slow evaporation, a technique that allows for the orderly deposition of molecules onto a growing lattice. The choice of solvent is critical and often determined empirically.
Step-by-Step Crystallization Protocol:
-
Purification: Ensure the synthesized this compound is of the highest possible purity (>99%), typically achieved by column chromatography or recrystallization.
-
Solvent Screening: In parallel, dissolve small quantities of the compound (~5-10 mg) in a range of solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, and mixtures thereof) in small vials.
-
Slow Evaporation Setup:
-
Transfer the clear, saturated solution into a clean vial.
-
Cover the vial with a cap or paraffin film, and pierce it with 1-2 small holes using a needle. This restricts the rate of evaporation.
-
Place the vial in a vibration-free environment at a constant, cool temperature (e.g., 4°C or room temperature).
-
-
Monitoring: Observe the vials daily for the formation of small, well-defined crystals with sharp edges and clear faces. This process can take several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully extract them using a nylon loop or a fine spatula and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.
Single-Crystal X-ray Diffraction (SC-XRD): Elucidating the Structure
SC-XRD is a non-destructive technique that provides detailed information about the atomic arrangement within a crystal, including bond lengths, angles, and unit cell dimensions.
The Workflow: From Crystal to Structure
The process follows a logical and self-validating sequence. Each step builds upon the last, with internal checks to ensure the quality and correctness of the model.
Caption: Standard workflow for Single-Crystal X-ray Diffraction analysis.
Experimental Protocol: Data Collection and Refinement
-
Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head.
-
Data Collection: The crystal is cooled in a nitrogen stream (e.g., 100 K) to minimize thermal vibrations. It is then exposed to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). As the crystal is rotated, a series of diffraction patterns are collected on a detector like a CCD or CMOS sensor.
-
Data Reduction: The collected images are processed to integrate the intensities of thousands of individual reflections. Corrections are applied for factors like absorption.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods, yielding an initial electron density map from which the positions of most non-hydrogen atoms can be determined.
-
Structure Refinement: This iterative process uses least-squares minimization to adjust atomic positions, site occupancies, and displacement parameters to achieve the best possible fit between the calculated and observed diffraction data. Hydrogen atoms are typically located in the difference Fourier map or placed in geometrically calculated positions.[2]
Structural Analysis: A Hypothetical Case Study
As no public structure exists for this compound, we present an analysis based on expected structural features and data from close analogs like 3-(4-hydroxyphenyl)-7-methoxychroman-4-one.[2]
Crystallographic Data Summary
The following table presents plausible crystallographic parameters for this compound, based on typical values for similar organic molecules.
| Parameter | Expected Value (Illustrative) |
| Chemical Formula | C₁₀H₁₃NO₂ |
| Formula Weight | 179.22 g/mol |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P2₁2₁2₁ (common for chiral molecules) |
| a (Å) | 9 - 12 |
| b (Å) | 5 - 10 |
| c (Å) | 15 - 20 |
| β (°) | 90 - 105 (for Monoclinic) |
| Volume (ų) | 1200 - 1600 |
| Z (Molecules/Unit Cell) | 4 |
| Temperature (K) | 100 K |
| Radiation (Å) | Mo Kα (λ = 0.71073) |
| Final R-indices [I>2σ(I)] | R1 ≈ 0.04-0.06, wR2 ≈ 0.10-0.15 |
| Data/Restraints/Parameters | ~2500 / 0 / ~150 |
Molecular Geometry and Conformation
The core of the analysis lies in understanding the molecule's conformation. In related chroman structures, the dihydropyran ring often adopts a sofa conformation .[2] In this arrangement, five of the ring atoms are nearly coplanar, while one atom (often C3 or C4) deviates from this plane.
Key intramolecular features to analyze would include:
-
Bond Lengths and Angles: Comparison to standard values can reveal strain or unusual electronic effects.
-
Torsion Angles: These define the precise shape of the dihydropyran ring and the orientation of the amine substituent (axial vs. equatorial).
Intermolecular Interactions and Crystal Packing
The primary amine (-NH₂) group is a potent hydrogen bond donor, while the ether and methoxy oxygens are acceptors. This combination is expected to dominate the crystal packing, leading to the formation of a robust hydrogen-bonding network.
Caption: Potential hydrogen bonding network in crystalline this compound.
These interactions are crucial as they influence solubility, dissolution rate, and stability—key parameters in drug development.
Data Validation and Deposition
A critical final step is the validation and deposition of the crystal structure.
-
Validation: The Crystallographic Information File (CIF) is checked using software like Platon and the IUCr's checkCIF service. This automatically verifies the geometric and crystallographic integrity of the model.
-
Deposition: To ensure scientific transparency and contribute to the global body of knowledge, the data should be deposited in a public repository. The Cambridge Structural Database (CSD) is the world's primary repository for small-molecule organic and metal-organic crystal structures. Upon deposition, a unique CCDC number is assigned, which should be cited in any related publication.
Conclusion
While the specific crystal structure of this compound remains to be publicly reported, the methodology for its determination is robust and well-established. This guide provides the necessary framework, from the benchtop synthesis and crystallization to the intricate details of X-ray diffraction analysis and interpretation. By following these protocols and principles of scientific integrity, researchers can confidently elucidate the three-dimensional structures of novel chemical entities, paving the way for rational drug design and a deeper understanding of molecular behavior.
References
-
Xiao, Z., Zhang, Y., Li, J., et al. (2011). 7-Methoxy-3-(4-methoxyphenyl)chroman-4-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o250. Available at: [Link]
-
Xiao, Z-Y., Zhang, Y-M., Li, J., et al. (2011). 3-(4-Hydroxyphenyl)-7-methoxychroman-4-one monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3212. Available at: [Link]
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An In-depth Technical Guide to 7-Methoxychroman-3-amine: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Chroman-3-amine Scaffold as a Privileged Structure in Medicinal Chemistry
The chroman-3-amine scaffold is a heterocyclic motif of significant interest in the field of medicinal chemistry.[1] Its rigid, bicyclic structure, which incorporates a phenethylamine backbone, is a recurring feature in a multitude of biologically active compounds and endogenous neurotransmitters. This structural characteristic makes it a valuable template for the design and synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[2][3] The strategic placement of an amine group at the 3-position of the chroman ring enhances its drug-like properties, including the potential for improved oral bioavailability and the ability to cross the blood-brain barrier.[1] This guide provides a comprehensive technical overview of a specific, yet promising derivative: 7-Methoxychroman-3-amine. We will delve into its physical and chemical properties, detailed synthetic protocols, and its potential as a valuable building block in modern drug discovery.
Molecular Structure and Physicochemical Properties
This compound is a primary amine derivative of the chroman ring system, featuring a methoxy group at the 7-position. The presence of the methoxy and amine functionalities, along with the chroman core, dictates its chemical reactivity and potential biological activity.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| Appearance | Predicted to be a solid or oil |
| Melting Point | Not available (predicted to be a low-melting solid) |
| Boiling Point | Not available (predicted to be >250 °C at 760 mmHg) |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO |
| pKa (most basic) | ~9.0 (predicted for the primary amine) |
| LogP | ~1.5 (predicted) |
Note: The properties listed above are predicted based on the chemical structure and data from similar compounds, as direct experimental data is not widely available.
Synthesis of this compound: A Step-by-Step Guide
The synthesis of this compound can be approached through several established methods for constructing the chroman-3-amine scaffold. Two robust and widely applicable strategies are the reductive amination of a chroman-3-one precursor and the reduction of a 3-nitrochromene intermediate.
Method 1: Reductive Amination of 7-Methoxychroman-3-one
This method is a direct and efficient route to the target amine from the corresponding ketone. The key steps involve the formation of an imine intermediate, which is then reduced in situ.
Caption: Reductive Amination Workflow
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 7-Methoxychroman-3-one (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Imine Formation: Add an ammonia source, for example, ammonium acetate or ammonium formate (typically 10 equivalents), to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of dilute hydrochloric acid. Basify the solution with an aqueous solution of sodium hydroxide and extract the product with an organic solvent like ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.
Method 2: Reduction of 7-Methoxy-3-nitro-2H-chromene
This alternative route involves the synthesis of a nitro-substituted chromene intermediate, which is then reduced to the desired amine.
Caption: Reduction of 3-Nitrochromene Workflow
Experimental Protocol:
-
Reaction Setup: Dissolve 7-Methoxy-3-nitro-2H-chromene (1 equivalent) in a suitable solvent like methanol or ethyl acetate in a hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% w/w) to the solution.
-
Hydrogenation: Securely seal the vessel and purge with hydrogen gas. Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or using a Parr hydrogenator) at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by column chromatography if necessary.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the aromatic, chroman ring, and methoxy group protons.
-
Aromatic Protons: Signals in the range of δ 6.5-7.5 ppm, exhibiting coupling patterns consistent with a trisubstituted benzene ring.
-
Chroman Ring Protons: A complex multiplet for the proton at C3 (around δ 3.0-3.5 ppm), and distinct multiplets for the diastereotopic protons at C2 and C4 (around δ 2.5-4.5 ppm).
-
Methoxy Protons: A sharp singlet at approximately δ 3.8 ppm.
-
Amine Protons: A broad singlet that can appear over a wide range (δ 1.5-3.5 ppm) and may exchange with D₂O.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Aromatic Carbons: Peaks in the region of δ 110-160 ppm.
-
C3 Carbon: A signal around δ 50-55 ppm, shifted downfield due to the attached nitrogen.
-
C2 and C4 Carbons: Signals in the range of δ 25-70 ppm.
-
Methoxy Carbon: A peak at approximately δ 55 ppm.[4]
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will exhibit characteristic absorption bands for the functional groups present.
-
N-H Stretch: Two weak to medium bands in the region of 3300-3400 cm⁻¹ for the primary amine.[5][6]
-
C-H Stretch (Aromatic and Aliphatic): Bands in the 2850-3100 cm⁻¹ region.
-
C-O Stretch (Ether): A strong band around 1250 cm⁻¹.
-
N-H Bend: A medium intensity band around 1600 cm⁻¹.[5]
Mass Spectrometry (MS) (Predicted)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): An odd-numbered molecular ion peak at m/z = 179, consistent with the presence of one nitrogen atom.
-
Fragmentation: Alpha-cleavage adjacent to the amine is a likely fragmentation pathway, leading to the loss of a hydrogen atom or the chroman ring opening.
Applications in Drug Discovery and Development
The chroman-3-amine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1] Derivatives of chroman-3-amine have shown affinity for a variety of receptors, including serotonergic and dopaminergic systems, making them attractive candidates for the development of treatments for neurological and psychiatric disorders.[2][3]
The introduction of a methoxy group at the 7-position of the chroman ring can influence the molecule's pharmacokinetic and pharmacodynamic properties. Methoxy groups are known to affect metabolic stability and can also participate in hydrogen bonding interactions with biological targets. The specific biological activities of this compound have not been extensively reported, presenting an opportunity for further investigation. Its structural similarity to known bioactive molecules suggests potential for activity as a modulator of G protein-coupled receptors (GPCRs) or other central nervous system targets.[2]
Caption: Potential Biological Targets
Conclusion
This compound represents a promising, yet underexplored, molecule within the esteemed class of chroman-3-amines. While a comprehensive experimental characterization is still needed, this guide provides a solid foundation for researchers and drug development professionals by outlining robust synthetic strategies and predicting its key physicochemical and spectroscopic properties. The inherent drug-like features of the chroman-3-amine scaffold, coupled with the electronic and metabolic influence of the 7-methoxy group, position this compound as a valuable tool for the exploration of new therapeutic agents. Further investigation into its biological activity is warranted and could unveil novel applications in the treatment of a range of diseases.
References
- Cannon JG, et al. 6,7-Dihydroxy-3-chromanamine: synthesis and pharmacological activity of an oxygen isostere of the dopamine agonist 6,7-dihydroxy-2-aminotetralin. J Med Chem. 1984 Oct;27(10):1340-3.
-
7-Methylchroman-3-amine | C10H13NO | CID 3041599. PubChem. Available from: [Link]
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Initial Biological Screening of 7-Methoxychroman-3-amine: A Technical Guide for Early-Stage Drug Discovery
Introduction: Rationale and Strategic Approach
The chroman scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The novel compound, 7-Methoxychroman-3-amine, represents a new chemical entity with therapeutic potential. This guide outlines a comprehensive and logically tiered strategy for its initial biological screening. Our approach is designed to rapidly assess the compound's cytotoxic profile, identify potential mechanisms of action, and evaluate critical safety liabilities. This early-stage "fail-fast, fail-cheap" philosophy is crucial for efficient drug development, ensuring that resources are focused on candidates with the highest probability of success.[5]
The screening cascade is structured to progress from broad, high-throughput assays to more specific, mechanism-focused evaluations. This tiered approach allows for go/no-go decisions at critical junctures, optimizing the allocation of resources and time.[6][7][8]
Phase 1: Foundational Viability and Safety Assessment
The initial phase focuses on establishing the fundamental interaction of this compound with biological systems. This involves determining its general cytotoxicity and early safety red flags such as mutagenicity.
In Vitro Cytotoxicity Profiling
The first step in evaluating any new chemical entity is to determine its effect on cell viability.[9] We will employ two distinct and complementary assays to assess cytotoxicity across a panel of human cancer cell lines (e.g., A549 - lung, HCT-116 - colon, HepG2 - liver) and a normal human cell line (e.g., HEK293 - embryonic kidney) to gauge preliminary selectivity.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium, providing a measure of membrane integrity and cell lysis.[9][11][12]
The combination of these assays helps to differentiate between cytostatic effects (growth inhibition) and cytotoxic effects (cell death).[13]
Experimental Protocol: MTT Assay [9][10]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell viability by 50%).[14]
Data Presentation: Example Cytotoxicity Data
| Cell Line | This compound IC50 (µM) |
| A549 (Lung Cancer) | 15.2 |
| HCT-116 (Colon Cancer) | 22.8 |
| HepG2 (Liver Cancer) | 35.1 |
| HEK293 (Normal Kidney) | > 100 |
Genotoxicity Assessment: The Ames Test
Early assessment of mutagenic potential is a critical safety screen. The Ames test is a widely used bacterial reverse mutation assay to evaluate the mutagenicity of a chemical substance.[15][16][17][18] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize it and require it for growth. The assay detects mutations that restore the ability of the bacteria to synthesize histidine, allowing them to grow on a histidine-free medium.[15][17]
Experimental Protocol: Ames Test (Plate Incorporation Method) [15][16][19]
-
Strain Selection: Use multiple strains of S. typhimurium (e.g., TA98, TA100, TA102) to detect different types of mutations.[15]
-
Metabolic Activation: Conduct the assay with and without a mammalian liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.[15][18]
-
Incubation: Mix the bacterial strain, the test compound at various concentrations, and the S9 mix (if applicable) with molten top agar.
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[15]
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Phase 2: Target Engagement and Early ADME-Tox Profiling
Assuming this compound demonstrates an acceptable cytotoxicity profile and is non-mutagenic, the next phase investigates its potential molecular targets and early absorption, distribution, metabolism, and excretion (ADME) and toxicological properties.
Broad Panel Screening: Identifying Potential Targets
Given the diverse activities of chroman derivatives, an initial broad screening against a panel of common drug targets can provide valuable insights into the mechanism of action.[1][2][20]
-
Receptor Binding Assays: These assays measure the ability of a compound to bind to a specific receptor. Radioligand binding assays are a gold standard for quantifying these interactions.[21][22][23][24][25] The assay involves incubating a radiolabeled ligand with a receptor source (e.g., cell membranes) in the presence and absence of the test compound.
-
Enzyme Inhibition Assays: These assays determine if the compound can inhibit the activity of specific enzymes. This is particularly relevant for targets like protein kinases, proteases, and histone deacetylases (HDACs), which are often implicated in diseases like cancer.[26][27][28][29][30]
Experimental Workflow: Initial Target Screening
Caption: High-level workflow for initial broad target screening.
In Vitro Metabolic Stability
Assessing how quickly a compound is metabolized by the liver is a critical early ADME parameter.[31][32] The in vitro metabolic stability assay using liver microsomes provides an initial indication of a compound's half-life in the body.[33][34][35][36] Liver microsomes are subcellular fractions that contain key drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[34][36]
Experimental Protocol: Microsomal Stability Assay [33][34][35]
-
Incubation Mixture: Prepare a mixture containing liver microsomes (human and rat, to assess species differences) and a buffer solution.
-
Compound Addition: Add this compound (typically at 1 µM) to the mixture and pre-incubate at 37°C.
-
Reaction Initiation: Start the metabolic reaction by adding the cofactor NADPH.[34]
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) to stop the reaction.[34][35]
-
Analysis: Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time to determine the in vitro half-life (t½) and intrinsic clearance (Clint).
Data Presentation: Example Metabolic Stability Data
| Species | In Vitro t½ (min) | Intrinsic Clearance (µL/min/mg protein) |
| Human Liver Microsomes | 45 | 15.4 |
| Rat Liver Microsomes | 25 | 27.7 |
Cardiovascular Safety: hERG Channel Inhibition Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of drug-induced cardiac arrhythmias (specifically, QT prolongation).[37][38][39] Therefore, assessing the potential for hERG inhibition is a mandatory early safety screen.[38][39] Automated patch-clamp electrophysiology is a common method for this assessment.[38][40]
Experimental Protocol: Automated Patch-Clamp hERG Assay [38][40]
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Patch-Clamp: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch) to measure the hERG current in whole-cell configuration.[38]
-
Compound Application: Apply a range of concentrations of this compound to the cells.
-
Data Acquisition: Record the hERG tail current before and after compound application.
-
Data Analysis: Calculate the percentage of hERG current inhibition for each concentration and determine the IC50 value.
Logical Flow of the Screening Cascade
Caption: Decision-making workflow for the initial screening cascade.
Conclusion and Next Steps
This in-depth technical guide provides a robust framework for the initial biological screening of this compound. The data generated from this cascade will provide a comprehensive preliminary profile of the compound's bioactivity and safety. A favorable outcome—characterized by selective cytotoxicity against cancer cells, no mutagenicity, identifiable target engagement, reasonable metabolic stability, and a clean hERG profile—would strongly support its advancement into lead optimization and more extensive preclinical evaluation.[31] Conversely, significant liabilities identified in any of these key areas would provide a clear rationale for early termination, conserving valuable resources. The systematic application of these principles ensures a data-driven approach to early-stage drug discovery.
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Methodological & Application
Application Note & Protocols: In Vitro Characterization of 7-Methoxychroman-3-amine as a Monoamine Oxidase Inhibitor
Introduction and Scientific Rationale
Monoamine oxidases (MAO) are mitochondrial outer membrane-bound flavoenzymes that are critical to the catabolism of monoamine neurotransmitters and dietary amines.[1][2][3] Two isoforms, MAO-A and MAO-B, exist and are distinguished by their tissue distribution, substrate preferences, and inhibitor specificities.[3] Due to their central role in regulating neurotransmitter levels, MAOs are significant therapeutic targets. Selective inhibitors of MAO-A are effective antidepressants, while MAO-B inhibitors are utilized in the management of Parkinson's and Alzheimer's diseases.[1][3]
The molecule 7-Methoxychroman-3-amine contains a core amine structure that makes it a candidate for interaction with MAO enzymes. Determining its activity and isoform selectivity (MAO-A vs. MAO-B) is a critical first step in evaluating its therapeutic potential. This guide outlines a validated workflow to:
-
Screen for primary activity against both MAO isoforms.
-
Quantify inhibitory potency by determining the half-maximal inhibitory concentration (IC₅₀).
-
Assess isoform selectivity , a key determinant of the compound's potential therapeutic application.
-
Validate findings with an orthogonal assay to build confidence and rule out artifacts.
Part I: Primary Screening via Homogeneous Luminescent Assay
Principle of the Assay
For initial high-throughput screening, a luminescent-based assay offers superior sensitivity and is less susceptible to compound interference (e.g., autofluorescence) compared to fluorescent methods.[4][5] The Promega MAO-Glo™ Assay is an ideal choice. In this system, MAO acts on a pro-luciferin substrate, converting it to luciferin. A second reagent is then added which contains luciferase; this enzyme utilizes the newly formed luciferin to generate a stable, glow-type luminescent signal that is directly proportional to MAO activity.[5] A reduction in signal in the presence of this compound indicates inhibition.
Experimental Workflow: Primary Screening
Caption: Workflow for primary screening of MAO inhibition.
Protocol 1: MAO-Glo™ Primary Screening
Scientist's Note: This protocol is designed for a single high concentration (e.g., 10 µM) to quickly identify if this compound has any activity. Run MAO-A and MAO-B assays in parallel on separate plates.
Materials:
-
Recombinant Human MAO-A and MAO-B (Sigma-Aldrich or equivalent)
-
MAO-Glo™ Assay Kit (Promega, Cat. No. V1401)
-
This compound
-
Known Inhibitors: Clorgyline (for MAO-A), Selegiline (for MAO-B)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound & Control Preparation:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Create a 4X final concentration working solution (e.g., 40 µM for a 10 µM final concentration) in MAO Reaction Buffer.
-
Prepare 4X working solutions of control inhibitors (e.g., 40 µM Clorgyline for MAO-A, 40 µM Selegiline for MAO-B).
-
For the 100% activity control, use buffer with an equivalent percentage of DMSO.
-
-
Assay Plate Setup:
-
Add 5 µL of the 4X compound or control solutions to the appropriate wells of a 384-well plate.
-
-
Enzyme Reaction:
-
Prepare 2X MAO-A and MAO-B enzyme solutions in their respective buffers at a concentration that yields a robust signal (follow manufacturer's optimization guide).
-
Add 10 µL of the 2X MAO enzyme solution to each well.
-
Mix briefly on a plate shaker and incubate for 15 minutes at room temperature. Rationale: This pre-incubation step allows the inhibitor to bind to the enzyme before the reaction starts.
-
-
Initiate MAO Reaction:
-
Prepare the 4X luminogenic substrate according to the kit protocol.
-
Add 5 µL of the 4X substrate to all wells to start the reaction. Final volume is now 20 µL.
-
Mix briefly and incubate for 60 minutes at room temperature, protected from light.
-
-
Luminescence Detection:
-
Reconstitute the Luciferin Detection Reagent as per the kit instructions.
-
Add 20 µL of the detection reagent to all wells. This stops the MAO reaction and initiates the luminescent signal.
-
Incubate for 20 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the Percent Inhibition using the following formula: % Inhibition = 100 * (1 - (Luminescence_Compound - Luminescence_Background) / (Luminescence_NoInhibitor - Luminescence_Background))
-
Part II: IC₅₀ Determination and Isoform Selectivity
Scientific Rationale
A "hit" from the primary screen must be characterized for its potency. The IC₅₀ value is the concentration of an inhibitor required to reduce enzyme activity by 50%.[6] By generating a dose-response curve, the IC₅₀ can be accurately determined.[7] Performing this analysis for both MAO-A and MAO-B allows for the calculation of a selectivity index (IC₅₀ MAO-B / IC₅₀ MAO-A), which is crucial for predicting pharmacological effects.
Experimental Workflow: IC₅₀ Determination
Caption: Workflow for dose-response analysis and IC₅₀ determination.
Protocol 2: Dose-Response for IC₅₀ Determination
Procedure:
-
Inhibitor Dilution Series: Prepare a 10-point, 1:3 serial dilution of this compound in DMSO, starting from a high concentration (e.g., 1 mM).
-
4X Working Solutions: Create 4X final concentration working solutions for each point in the dilution series by diluting them in the MAO Reaction Buffer.
-
Assay Execution: Follow the exact steps outlined in Protocol 1 , but instead of a single concentration, use the full dilution series. Run each concentration in triplicate for statistical robustness.
-
Data Analysis & Curve Fitting:
-
Calculate the % Inhibition for each concentration point.
-
Use a graphing software like GraphPad Prism.[7]
-
Plot % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Fit the data using a non-linear regression model, specifically a "log(inhibitor) vs. response -- Variable slope (four parameters)" equation.
-
The software will calculate the IC₅₀ value from the curve.
-
Data Presentation: Example IC₅₀ Data
| Parameter | This compound | Clorgyline (Control) | Selegiline (Control) |
| MAO-A IC₅₀ (nM) | 85 | 5 | 1,200 |
| MAO-B IC₅₀ (nM) | 2,500 | 950 | 15 |
| Selectivity Index (B/A) | 29.4 | 190 | 0.0125 |
Part III: Orthogonal Assay Validation
Trustworthiness & Scientific Integrity
Confirming a primary result with a secondary, orthogonal assay is a cornerstone of rigorous science. An orthogonal assay uses a different detection technology to measure the same biological event, ensuring the observed activity is not an artifact of the primary assay format (e.g., compound inhibiting luciferase).[4] Here, we will use a fluorescent assay that detects hydrogen peroxide (H₂O₂), a natural byproduct of the MAO reaction, providing a completely different readout system.[2][8]
Protocol 3: Fluorometric H₂O₂ Detection Assay
Principle: MAO oxidizes its substrate (e.g., Tyramine), producing an aldehyde, ammonia, and H₂O₂. The H₂O₂ then reacts with a probe (e.g., Abcam's OxiRed™ Probe) in the presence of horseradish peroxidase (HRP) to generate a highly fluorescent product (resorufin), which can be measured.[8]
Materials:
-
Monoamine Oxidase Assay Kit (Fluorometric) (e.g., Abcam, Cat. No. ab241031)
-
Black, clear-bottom 96-well assay plates
-
Fluorescence plate reader (e.g., Ex/Em = 535/587 nm)
Procedure:
-
Assay Setup: Prepare inhibitor dilutions, controls, and enzyme solutions as described for the dose-response experiment in Protocol 2 .
-
Reaction Mix: Create a reaction mix containing the Assay Buffer, OxiRed™ Probe, and HRP according to the kit protocol.
-
Plate Loading:
-
Add inhibitor dilutions and controls to the wells.
-
Add the MAO enzyme (A or B) and pre-incubate for 15 minutes.
-
Add the MAO substrate (Tyramine) to start the reaction.
-
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Read the fluorescence of the plate at Ex/Em = 535/587 nm. The signal can be read in kinetic mode over time or as an endpoint measurement.
-
Data Analysis: Calculate IC₅₀ values as described in Protocol 2 . The results should be comparable to those obtained from the luminescent assay, providing high confidence in the data.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal-to-Background | Insufficient enzyme activity; Degraded substrate/reagents. | Optimize enzyme concentration; Use fresh reagents and confirm storage conditions. |
| High Well-to-Well Variability | Pipetting errors; Inconsistent mixing. | Use calibrated multichannel pipettes; Ensure brief, consistent mixing after each reagent addition. |
| Inconsistent IC₅₀ Values | Compound precipitation at high concentrations; Incorrect serial dilutions. | Check compound solubility in final assay buffer; Remake dilution series carefully. |
| Discrepancy between Assays | Compound interferes with one assay format (e.g., autofluorescence, luciferase inhibition). | This is the purpose of the orthogonal assay. The result from the non-interfered assay is likely the correct one. Further counter-screens may be needed. |
Conclusion
This application note provides a validated, three-part strategy to effectively characterize the in vitro activity of this compound as a potential monoamine oxidase inhibitor. By employing a highly sensitive primary screen, detailed dose-response analysis for potency and selectivity, and a robust orthogonal validation step, researchers can generate high-confidence data suitable for advancing drug discovery programs. This structured approach ensures scientific rigor and provides a clear path to understanding the compound's fundamental pharmacological profile.
References
-
Li, X., Zhang, H., Xie, Y., & Zhang, G. (2014). Fluorescent probes for detecting monoamine oxidase activity and cell imaging. Organic & Biomolecular Chemistry, 12(13), 2033-2036. [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Cyprotex. [Link]
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Li, X., Zhang, H., Xie, Y., et al. (2014). Fluorescent probes for detecting monoamine oxidase activity and cell imaging. CityUHK Scholars. [Link]
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Berre, M., et al. (2022). Calculating Half Maximal Inhibitory Concentration (IC50) Values from Glycomics Microarray Data Using GraphPad Prism. Methods in Molecular Biology. [Link]
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Application Notes and Protocols: Characterization of 7-Methoxychroman-3-amine in Monoamine Reuptake Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to characterizing the inhibitory activity of novel compounds, exemplified by 7-Methoxychroman-3-amine, on the primary monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). This document outlines the scientific rationale, detailed experimental protocols, and data analysis techniques essential for determining the potency and selectivity of potential monoamine reuptake inhibitors (MRIs).
Scientific Rationale and Significance
Monoamine neurotransmitters—dopamine, norepinephrine, and serotonin—are fundamental to the regulation of mood, cognition, and various physiological processes. The synaptic concentrations of these neurotransmitters are principally controlled by their respective transporters (DAT, NET, and SERT), which facilitate their reuptake into presynaptic neurons.[1][2][3] The inhibition of this reuptake process prolongs the presence of neurotransmitters in the synaptic cleft, thereby enhancing monoaminergic signaling.[1][3][4] This mechanism is the cornerstone of many highly successful therapeutics for a range of psychiatric and neurological disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[3][4]
The chroman chemical scaffold and its derivatives have emerged as a promising area of medicinal chemistry. Various analogs have demonstrated a range of biological activities, and the exploration of substituted chroman-3-amines, such as this compound, for monoamine transporter inhibition is a logical progression in the search for novel therapeutics with potentially improved efficacy and side-effect profiles. The systematic evaluation of such compounds is crucial for understanding their structure-activity relationships (SAR) and therapeutic potential.
The Mechanism of Monoamine Reuptake Inhibition
The fundamental principle of a monoamine reuptake inhibitor is to block the transporter protein, thereby preventing the reabsorption of the neurotransmitter from the synapse. This leads to an accumulation of the neurotransmitter in the synaptic cleft, resulting in increased stimulation of postsynaptic receptors.
Figure 1: Mechanism of Monoamine Reuptake Inhibition.
Assay Methodologies: A Comparative Overview
The choice of assay methodology for screening monoamine reuptake inhibitors depends on various factors, including throughput requirements, available equipment, and the need for kinetic data. The two primary methods employed are radioligand-based uptake assays and fluorescence-based assays.
Radioligand-Based Monoamine Uptake Assays
This traditional and robust method directly measures the uptake of a radiolabeled substrate into cells expressing the target transporter. The inhibition of this uptake by a test compound is then quantified.
Principle: Cells overexpressing a specific monoamine transporter (e.g., hDAT, hNET, or hSERT) are incubated with a radiolabeled form of the transporter's natural substrate or a substrate analog (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin). In the presence of an inhibitor like this compound, the uptake of the radiolabeled substrate is reduced. The amount of radioactivity incorporated into the cells is measured using a scintillation counter, and the concentration-dependent inhibitory effect of the test compound is used to determine its potency (IC50).
Fluorescence-Based Monoamine Uptake Assays
These more modern assays offer a non-radioactive, higher-throughput alternative. They utilize a fluorescent substrate that mimics the natural monoamine neurotransmitters.
Principle: A fluorescent substrate that is a substrate for the monoamine transporters is used. When this substrate is transported into the cell, its fluorescence properties change, leading to an increase in intracellular fluorescence.[5][6][7] A masking dye in the extracellular medium quenches the fluorescence of the substrate outside the cells, ensuring that only the internalized substrate is detected.[6] An inhibitor will block the transport of the fluorescent substrate, thus preventing the increase in intracellular fluorescence. This change in fluorescence can be monitored in real-time using a fluorescence plate reader, allowing for kinetic studies.[5][6][7]
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for performing a monoamine reuptake inhibition assay using either radioligand or fluorescence-based methods.
Cell Culture
-
Cell Lines: Human Embryonic Kidney 293 (HEK293) cells stably transfected with the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are recommended.
-
Culture Conditions: Cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain transporter expression. Incubate at 37°C in a humidified atmosphere with 5% CO₂.
Radioligand Uptake Inhibition Assay Protocol
Materials:
-
HEK293 cells expressing hDAT, hNET, or hSERT
-
96-well cell culture plates
-
Assay Buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Radioligands: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin
-
Test Compound: this compound
-
Reference Inhibitors (for positive control): GBR 12909 (for DAT), Desipramine (for NET), Fluoxetine (for SERT)
-
Scintillation fluid
-
Microplate scintillation counter
Protocol:
-
Cell Plating: Seed the cells in a 96-well plate at a density that will yield a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference inhibitor in assay buffer.
-
Assay Initiation:
-
Wash the cell monolayer with assay buffer.
-
Add the test compound dilutions to the respective wells.
-
Include wells for total uptake (vehicle control) and non-specific uptake (a high concentration of a known inhibitor).
-
-
Radioligand Addition: Add the radiolabeled substrate to all wells to initiate the uptake reaction. The final concentration of the radioligand should be close to its Kₘ value for the respective transporter.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-20 minutes).
-
Termination of Uptake: Rapidly wash the cells with ice-cold assay buffer to stop the uptake process and remove the extracellular radioligand.
-
Cell Lysis and Scintillation Counting: Lyse the cells and add scintillation fluid. Measure the radioactivity in each well using a microplate scintillation counter.
Fluorescence-Based Uptake Inhibition Assay Protocol
Materials:
-
HEK293 cells expressing hDAT, hNET, or hSERT
-
96- or 384-well black, clear-bottom cell culture plates
-
Fluorescence-based neurotransmitter transporter uptake assay kit (commercially available) containing a fluorescent substrate and masking dye.[5][6][7]
-
Test Compound: this compound
-
Reference Inhibitors
-
Fluorescence microplate reader with bottom-read capabilities.[5][6]
Protocol:
-
Cell Plating: Plate the cells as described for the radioligand assay.
-
Compound Addition: Add serial dilutions of this compound and the reference inhibitor to the wells and incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Assay Initiation: Add the fluorescent substrate/masking dye solution to all wells.
-
Fluorescence Reading: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths.
-
Data Acquisition: Measure the fluorescence intensity kinetically over time (e.g., for 30-60 minutes) or as an endpoint reading after a fixed incubation period.[6][7]
Figure 2: Experimental Workflow for Monoamine Reuptake Inhibition Assay.
Data Analysis and Interpretation
-
Calculate Percent Inhibition:
-
For each concentration of the test compound, calculate the percent inhibition of substrate uptake using the following formula: % Inhibition = 100 * (1 - (Value_test - Value_nsb) / (Value_total - Value_nsb)) Where:
-
Value_test is the signal (CPM or RFU) in the presence of the test compound.
-
Value_nsb is the signal for non-specific binding/uptake.
-
Value_total is the signal for total binding/uptake (vehicle control).
-
-
-
Determine IC50:
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression analysis to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition.
-
-
Determine Ki (Inhibitor Constant):
-
If the assay is a competitive binding assay, the Ki value can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([S] / Kₘ)) Where:
-
[S] is the concentration of the substrate used in the assay.
-
Kₘ is the Michaelis-Menten constant for the substrate with the transporter.
-
-
Representative Data
The following table presents hypothetical data for this compound and standard reference compounds, illustrating the expected outcomes of the monoamine reuptake inhibition assays.
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | NET/DAT Selectivity | SERT/DAT Selectivity |
| This compound | 150 | 25 | 800 | 0.17 | 5.3 |
| GBR 12909 (DAT selective) | 10 | 500 | 2000 | 50 | 200 |
| Desipramine (NET selective) | 2000 | 5 | 500 | 0.0025 | 0.25 |
| Fluoxetine (SERT selective) | 800 | 300 | 15 | 20 | 0.01875 |
Note: The data for this compound are hypothetical and for illustrative purposes only.
Conclusion
The protocols detailed in these application notes provide a robust framework for the characterization of novel compounds, such as this compound, as monoamine reuptake inhibitors. By systematically determining the IC50 values for DAT, NET, and SERT, researchers can establish the potency and selectivity profile of new chemical entities. This information is critical for guiding lead optimization efforts and for understanding the potential therapeutic applications and side-effect profiles of novel drug candidates. The choice between radioligand and fluorescence-based assays will depend on the specific needs of the research program, with both methods offering reliable and reproducible data when performed with care.
References
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Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
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Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Medicalexpo. Retrieved from [Link]
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Biocompare. (n.d.). Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices. Retrieved from [Link]
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Grokipedia. (n.d.). Monoamine reuptake inhibitor. Retrieved from [Link]
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Patsnap Synapse. (2024, June 21). What are Monoamine reuptake inhibitor and how do they work?. Retrieved from [Link]
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Hondebrink, L., et al. (2017). Measuring inhibition of monoamine reuptake transporters by new psychoactive substances (NPS) in real-time using a high-throughput, fluorescence-based assay. Toxicology in Vitro, 43, 1-8. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Cellular Uptake & Cellular Release Assays. Retrieved from [Link]
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Eshleman, A. J., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Methods and Protocols, 1(1), 10. Retrieved from [Link]
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Singh, S. K., et al. (2004). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. Journal of Medicinal Chemistry, 47(13), 3388-3398. Retrieved from [Link]
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Chojnacki, M. R., et al. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. ACS Chemical Neuroscience, 14(24), 4443-4455. Retrieved from [Link]
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Zhang, Y., et al. (2010). Synthesis and structure–activity relationship of novel lactam-fused chroman derivatives having dual affinity at the 5-HT1A receptor and the serotonin transporter. Bioorganic & Medicinal Chemistry Letters, 20(10), 3178-3181. Retrieved from [Link]
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Application Notes and Protocols for 7-Methoxychroman-3-amine in Neuroprotective Studies
Introduction: The Chroman-3-amine Scaffold as a Privileged Structure in Neuroprotection
The landscape of neurodegenerative disease research is actively seeking novel therapeutic agents capable of halting or reversing the progressive loss of neuronal function. Within this search, the chroman scaffold, a core component of natural compounds like vitamin E (α-tocopherol), has emerged as a "privileged structure" in medicinal chemistry. The introduction of an amine functionality at the 3-position significantly enhances the scaffold's drug-like properties, including its potential for blood-brain barrier penetration and its versatility for therapeutic targeting.[1]
7-Methoxychroman-3-amine is a synthetic derivative belonging to this promising class of compounds. While direct, extensive studies on this specific molecule are emerging, its structural congeners have demonstrated potent neuroprotective effects through various mechanisms. Chromone and chroman derivatives are recognized for their multi-target capabilities, addressing the complex, multifactorial nature of neurodegenerative diseases by simultaneously exerting antioxidant, anti-inflammatory, and anti-excitotoxic effects.[2][3] This guide provides a comprehensive framework for investigating the neuroprotective potential of this compound, from proposed mechanisms of action to detailed experimental protocols for both in vitro and in vivo validation.
Part 1: Proposed Mechanism of Action
Based on the activities of structurally related chroman and chromone derivatives, we hypothesize that this compound confers neuroprotection primarily through the mitigation of oxidative stress and modulation of downstream signaling pathways. A key proposed mechanism is the activation of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway.
Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation.[2] In the face of oxidative stress, or upon interaction with activators like chroman derivatives, this inhibition is released. Nrf2 then translocates to the nucleus, binds to the ARE, and initiates the transcription of a suite of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and components of the glutathione system. This cascade effectively fortifies the neuron against oxidative damage, a common pathological hallmark in Alzheimer's disease, Parkinson's disease, and ischemic stroke.[2][4]
Additionally, chroman derivatives have been shown to protect mitochondrial function, a critical aspect of neuronal survival.[3] By preserving mitochondrial integrity and reducing the production of mitochondrial reactive oxygen species (ROS), this compound may prevent the initiation of apoptotic cell death pathways.
Caption: Proposed neuroprotective signaling pathway of this compound.
Part 2: In Vitro Neuroprotection Assays
The initial evaluation of a neuroprotective compound involves robust in vitro models that replicate specific aspects of neurodegenerative pathology. A common and effective model utilizes the human neuroblastoma cell line, SH-SY5Y, which can be differentiated into a mature neuron-like phenotype.[5]
General Experimental Workflow
The workflow for assessing neuroprotection involves culturing and differentiating neuronal cells, inducing a neurotoxic insult, treating with this compound, and evaluating cell viability and specific mechanistic endpoints.
Caption: General workflow for in vitro neuroprotection screening.
Protocol 2.1: SH-SY5Y Cell Culture and Differentiation
Objective: To generate a stable, neuron-like cell population for neuroprotection assays.
Materials:
-
SH-SY5Y cell line (ATCC® CRL-2266™)
-
Growth Medium: 1:1 mixture of DMEM and Ham's F12, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.[6]
-
Differentiation Medium: Neurobasal Medium with B27 supplement, 1% Penicillin-Streptomycin, and 10 µM Retinoic Acid (RA).[5][7]
-
Cell culture flasks (T-75) and plates (96-well, 24-well)
Procedure:
-
Maintenance: Culture SH-SY5Y cells in T-75 flasks with Growth Medium at 37°C, 5% CO₂. Passage cells when they reach 70-80% confluency.[8]
-
Seeding for Differentiation: Seed SH-SY5Y cells into the desired plate format (e.g., 96-well plate for viability assays) at a density of 1 x 10⁴ cells/well.[9]
-
Initiate Differentiation: After 24 hours, replace the Growth Medium with Differentiation Medium containing 10 µM RA.[7]
-
Maturation: Change the medium every 2-3 days for a total of 5-7 days. Differentiated cells will exhibit reduced proliferation and extended neurites.[5][8]
Protocol 2.2: Oxidative Stress Model and Cell Viability (MTT Assay)
Objective: To assess the ability of this compound to protect differentiated SH-SY5Y cells from hydrogen peroxide (H₂O₂)-induced cell death.
Materials:
-
Differentiated SH-SY5Y cells in a 96-well plate
-
Hydrogen Peroxide (H₂O₂) solution
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[10]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).[9]
Procedure:
-
Pre-treatment: Prepare serial dilutions of this compound in Differentiation Medium (e.g., 0.1, 1, 10, 25, 50 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions. Incubate for 2 hours.
-
Induce Oxidative Stress: Add H₂O₂ to the wells to a final concentration of 100-200 µM (concentration to be optimized to achieve ~50% cell death). Include control wells (cells only, cells + H₂O₂, cells + vehicle).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
MTT Assay:
-
Add 10 µL of MTT stock solution to each well (final concentration 0.5 mg/mL).[11]
-
Incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[10]
-
Carefully aspirate the medium and add 100-130 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[10][12]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 2.3: Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To directly measure the antioxidant capacity of this compound by quantifying its effect on intracellular ROS levels.
Materials:
-
Differentiated SH-SY5Y cells
-
H₂O₂ solution
-
This compound
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe.[13]
Procedure:
-
Cell Preparation: Culture and differentiate SH-SY5Y cells in an appropriate format for fluorescence measurement (e.g., black-walled 96-well plate or on coverslips).
-
Treatment: Pre-treat cells with various concentrations of this compound for 2 hours, followed by the addition of H₂O₂ as described in Protocol 2.2.
-
Staining: After a short incubation with the toxin (e.g., 30-60 minutes), remove the medium, wash gently with PBS, and add DCFH-DA solution (typically 10 µM) to the cells. Incubate for 30 minutes at 37°C in the dark.[13]
-
Mechanism of Detection: Cellular esterases deacetylate DCFH-DA, and the resulting compound is oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[13]
-
Data Acquisition: Wash cells with PBS to remove excess probe. Measure fluorescence intensity using a fluorescence microplate reader (Excitation: ~485 nm, Emission: ~535 nm) or visualize using a fluorescence microscope.[13][14]
| Assay Parameter | Condition/Reagent | Purpose | Expected Outcome with Neuroprotection |
| Cell Line | Differentiated SH-SY5Y | Human neuronal model[5] | N/A |
| Neurotoxin | Hydrogen Peroxide (H₂O₂) | Induces oxidative stress[14] | N/A |
| Viability Assay | MTT Assay | Measures mitochondrial activity[10] | Increased absorbance (more viable cells) |
| ROS Assay | DCFH-DA Probe | Measures intracellular ROS[15] | Decreased fluorescence (less ROS) |
| Compound Conc. | 0.1 - 50 µM (example) | Determine dose-response | EC₅₀ in the low micromolar range |
Part 3: In Vivo Neuroprotection Model - Ischemic Stroke
To validate in vitro findings, it is crucial to use a relevant animal model. The transient middle cerebral artery occlusion (MCAO) model in rodents is the most widely used model for experimental stroke research, mimicking the blockage and subsequent reperfusion of a major cerebral artery in humans.[16][17]
Protocol 3.1: Transient Middle Cerebral Artery Occlusion (MCAO) in Mice
Objective: To induce a reproducible focal ischemic brain injury to test the neuroprotective efficacy of this compound.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools, heating pad, rectal probe
-
6-0 silicon-coated nylon monofilament
-
This compound (for intraperitoneal injection)
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse with isoflurane. Maintain body temperature at 37°C using a heating pad.
-
Surgical Procedure:
-
Make a midline cervical incision to expose the right common carotid artery (CCA).
-
Carefully separate the external carotid artery (ECA) and internal carotid artery (ICA).
-
Introduce the silicon-coated filament into the ECA and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow can be confirmed with Laser Doppler Flowmetry.[17]
-
The occlusion is typically maintained for 60-90 minutes.[18]
-
-
Treatment: Administer this compound or vehicle (e.g., saline with 5% DMSO) via intraperitoneal (i.p.) injection at a predetermined time point (e.g., 30 minutes before reperfusion).
-
Reperfusion: After the occlusion period, withdraw the filament to allow blood flow to resume. Suture the incision.
-
Post-operative Care: Provide post-operative care, including hydration and pain management, and monitor the animal's recovery.
Protocol 3.2: Assessment of Neurological Deficits
Objective: To quantify the functional outcome of the ischemic injury and the therapeutic effect of the compound. Behavioral tests should be performed 24, 48, and 72 hours post-MCAO.[19]
| Test Name | Principle | Measurement | Reference |
| Modified Neurological Severity Score (mNSS) | Composite score evaluating motor, sensory, reflex, and balance functions. | A score from 0 (no deficit) to 14 (maximal deficit). | [19] |
| Corner Test | Assesses sensorimotor asymmetry. Stroke-impaired animals tend to turn towards the non-impaired (ipsilateral) side. | Record the number of left vs. right turns out of 10 trials. | [20] |
| Rotarod Test | Evaluates motor coordination and balance. | The latency to fall from a rotating rod. | [20] |
Protocol 3.3: Histological Assessment of Infarct Volume
Objective: To quantify the extent of brain damage and determine if treatment with this compound reduces the infarct size.
Procedure:
-
Tissue Collection: At a terminal endpoint (e.g., 72 hours post-MCAO), euthanize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Brain Slicing: Carefully extract the brain and cut into 2 mm coronal sections.
-
TTC Staining: Immerse the sections in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20-30 minutes.
-
Mechanism of Staining: TTC is a redox indicator that is reduced by dehydrogenases in viable tissue to a red formazan product. Infarcted (non-viable) tissue remains unstained (white).[21]
-
Image Analysis: Scan the stained sections and use image analysis software (e.g., ImageJ) to calculate the area of the infarct and the total hemisphere. The infarct volume is typically expressed as a percentage of the total hemisphere volume, corrected for edema.
Conclusion
This compound, as a member of the neuroprotective chroman family, holds significant promise as a therapeutic candidate for neurodegenerative diseases and acute brain injury. The proposed mechanisms, centered on the activation of the Nrf2 antioxidant pathway and mitochondrial protection, provide a strong rationale for its investigation. The detailed in vitro and in vivo protocols outlined in this guide offer a robust, self-validating framework for researchers to systematically evaluate its efficacy, elucidate its precise molecular targets, and advance its potential development from the laboratory to the clinic.
References
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Roche Diagnostics. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
- Jo, J., et al. (2018). Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons. Bio-protocol, 8(11), e2871.
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Al-Suhaimi, E. A. (2023). MTT (Assay protocol). protocols.io. [Link]
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Ace Therapeutics. (n.d.). Behavioral Tests in Rodent Models of Stroke. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
- Alaylıoğlu, M., et al. (2024). A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells.
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Bio-protocol. (n.d.). Culturing and Differentiation of SH-SY5Y Cells. Retrieved from [Link]
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SemOpenAlex. (n.d.). Behavioral Testing in Rodent Models of Stroke, Part I. Retrieved from [Link]
- Xiong, Y., et al. (2021). Behavioral tests in rodent models of stroke. Neuroscience Bulletin, 37(8), 1185–1198.
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iGEM. (n.d.). Differentiation Protocol for SHSY5Y. Retrieved from [Link]
- Xicoy, H., et al. (2019). In vitro Models of Neurodegenerative Diseases. Frontiers in Cellular Neuroscience, 13, 476.
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- Makkiyah, F. A. M., et al. (2022). Behaviour test in chronic brain ischemia rats: A bibliometric approach. F1000Research, 11, 915.
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- An R., et al. (2015). In vitro models for neurotoxicology research. Neurotoxicology, 47, 1-14.
-
JoVE. (2021). Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells. Retrieved from [Link]
- Stenberg, O. (2017). In vitro cellular models for neurotoxicity studies. Diva-portal.org.
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- Zeng, X., et al. (2007). An In Vitro Model of Human Dopaminergic Neurons Derived from Embryonic Stem Cells: MPP+ Toxicity and GDNF Neuroprotection. Neuropsychopharmacology, 32(5), 1087–1096.
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Cell Biolabs. (n.d.). ROS Assay Kit Protocol. Retrieved from [Link]
- Liu, S., et al. (2023). Animal Models of Ischemic Stroke with Different Forms of Middle Cerebral Artery Occlusion. Biomedicines, 11(7), 1858.
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ResearchGate. (n.d.). Experiment paradigm. (A) In vivo cohort for MCAO model of ischemic stroke.... Retrieved from [Link]
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STAIR. (n.d.). Rodent Stroke Model Guidelines for Pre-clinical Stroke Trials (1st edition). Retrieved from [Link]
- Yurttas, L., et al. (2009). Design and synthesis of novel neuroprotective 1,2-dithiolane/chroman hybrids. Archiv der Pharmazie, 342(9), 533-541.
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JoVE. (2021). ROS Live Cell Imaging During Neuronal Development. Retrieved from [Link]
- Yao, Y., et al. (2022). From Orange to Oncology: Anti-Inflammatory and Anti-Cancer Mechanisms of Sinensetin. Molecules, 27(19), 6539.
- Hrobon, M., et al. (2023). Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer's disease under experimental conditions. Iranian Journal of Basic Medical Sciences, 26(9), 1059–1068.
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- Wang, R., et al. (2014). Discovery of 5-(4-hydroxyphenyl)-3-oxo-pentanoic acid [2-(5-methoxy-1H-indol-3-yl)-ethyl]-amide as a neuroprotectant for Alzheimer's disease by hybridization of curcumin and melatonin. Journal of Medicinal Chemistry, 57(16), 7083-7096.
- Uğuz, A. C., et al. (2024). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Journal of Clinical Medicine, 13(1), 282.
- Kim, D. H., et al. (2021). Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. Antioxidants, 10(2), 241.
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PubChem. (n.d.). trans-2,2-Dimethyl-3-phenyl-4-(p-hydroxyphenyl)-7-methoxy chroman. Retrieved from [Link]
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Application Notes and Protocols: Investigating 7-Methoxychroman-3-amine in Animal Models of Depression
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Antidepressants and the Potential of 7-Methoxychroman-3-amine
Major Depressive Disorder (MDD) is a debilitating psychiatric condition with a significant global health burden. While existing antidepressant medications, primarily targeting monoamine neurotransmitter systems, are effective for many, a substantial portion of patients exhibit an inadequate response or experience limiting side effects. This underscores the urgent need for novel therapeutic agents with improved efficacy and tolerability. The monoamine hypothesis, which posits that depression is related to a deficiency in the brain of neurotransmitters like serotonin, norepinephrine, and dopamine, has been a cornerstone of antidepressant drug development for decades.[1][2][3] Agents that can modulate these systems remain a primary focus of research.
This document provides a comprehensive guide for the preclinical evaluation of this compound, a novel chroman derivative, as a potential antidepressant. While direct studies on this specific compound in depression models are not yet widely published, its structural similarity to other neuroactive compounds suggests a potential interaction with monoaminergic pathways. These application notes and protocols are designed to provide a robust framework for researchers to systematically investigate the antidepressant-like properties of this compound in established and validated animal models of depression.
Hypothesized Mechanism of Action: A Monoaminergic Modulator?
The chroman scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The presence of an amine group in this compound suggests a potential interaction with monoamine transporters or receptors, which are key targets for many antidepressant drugs.[4] The methoxy group can influence the molecule's lipophilicity and its ability to cross the blood-brain barrier, as well as its binding affinity for specific targets.
Our working hypothesis is that this compound exerts its potential antidepressant effects by modulating the levels of serotonin (5-HT) and/or norepinephrine (NE) in the synaptic cleft. This could be achieved through several mechanisms, including:
-
Inhibition of Reuptake: The compound may block the serotonin transporter (SERT) and/or the norepinephrine transporter (NET), leading to increased concentrations of these neurotransmitters in the synapse.
-
Receptor Modulation: It might act as an agonist or antagonist at specific serotonin or norepinephrine receptors, thereby influencing downstream signaling pathways implicated in mood regulation.
-
Enzyme Inhibition: A less likely but possible mechanism is the inhibition of monoamine oxidase (MAO), the enzyme responsible for the breakdown of monoamine neurotransmitters.[5]
The following diagram illustrates the potential interaction of this compound with the monoaminergic synapse:
Caption: Workflow for the Chronic Unpredictable Stress (CUS) protocol.
Data Presentation and Interpretation
Quantitative data from these experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Example Data from the Forced Swim Test
| Treatment Group | N | Dose (mg/kg) | Immobility Time (seconds) ± SEM |
| Vehicle Control | 10 | 0 | 150.5 ± 10.2 |
| This compound | 10 | 10 | 110.2 ± 8.5 |
| This compound | 10 | 20 | 85.7 ± 7.1 |
| Fluoxetine (Positive Control) | 10 | 20 | 90.3 ± 9.0 |
| p < 0.05, **p < 0.01 compared to Vehicle Control |
Table 2: Example Data from the Sucrose Preference Test in the CUS Model
| Group | N | Sucrose Preference (%) ± SEM |
| Non-stressed Control | 12 | 85.2 ± 3.1 |
| CUS + Vehicle | 12 | 55.6 ± 4.5# |
| CUS + this compound (20 mg/kg) | 12 | 78.9 ± 3.8 |
| CUS + Imipramine (Positive Control) | 12 | 80.1 ± 4.0 |
| #p < 0.01 compared to Non-stressed Control; *p < 0.05 compared to CUS + Vehicle |
Conclusion and Future Directions
These application notes provide a foundational framework for the initial preclinical evaluation of this compound as a potential antidepressant. Positive results in these behavioral models would warrant further investigation into its mechanism of action, including in vitro binding assays for monoamine transporters and receptors, and in vivo microdialysis studies to measure neurotransmitter levels in relevant brain regions. A thorough understanding of its pharmacological profile will be crucial for its continued development as a novel therapeutic for depression.
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Delgado, P. L. (2000). Depression: the case for a monoamine deficiency. The Journal of clinical psychiatry, 61 Suppl 6, 7–11. [Link]
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Application Note: A Multi-Assay Strategy for Evaluating the Cytotoxicity of 7-Methoxychroman-3-amine
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing a robust framework for assessing the in vitro cytotoxicity of 7-Methoxychroman-3-amine, a compound of interest within the broader class of chroman derivatives. Recognizing that cytotoxicity is a complex process involving multiple cellular pathways, we eschew a single-assay approach in favor of a multi-parametric strategy. This note details the principles, applications, and step-by-step protocols for three core, orthogonal cell-based assays: the MTT assay for metabolic viability, the Lactate Dehydrogenase (LDH) release assay for membrane integrity, and the Caspase-3/7 assay for apoptosis induction. By integrating data from these distinct methodologies, researchers can build a comprehensive and reliable cytotoxic profile of the target compound, distinguishing between cytostatic, necrotic, and apoptotic effects. This guide is grounded in established scientific principles and provides expert insights into experimental design, data interpretation, and troubleshooting to ensure self-validating and reproducible results.
Guiding Principles of Modern Cytotoxicity Testing
The evaluation of a compound's cytotoxic potential is a cornerstone of toxicology and drug discovery.[1] A simple live-or-dead count is insufficient; a mechanistic understanding is required. For a novel or uncharacterized compound like this compound, it is critical to ascertain how it affects cells. The primary mechanisms of cell death are broadly categorized as necrosis and apoptosis.
-
Necrosis: A catastrophic cell death, often resulting from acute injury, where the cell membrane loses integrity, swells, and lyses, releasing its intracellular contents into the surrounding environment.
-
Apoptosis: A programmed, orderly cell death characterized by a series of distinct morphological events, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, while maintaining membrane integrity in the early stages.[2][3]
A comprehensive assessment, therefore, requires assays that can probe these different pathways. Relying on a single assay can be misleading. For instance, a compound might inhibit metabolic activity without immediately killing the cell (a cytostatic effect), which an MTT assay would detect, but an LDH assay would miss. Conversely, a compound could induce rapid necrosis, which an LDH assay would capture perfectly. Therefore, employing orthogonal assays—which measure different, independent cellular parameters—provides a more complete and validated picture of a compound's cytotoxic profile.
The Critical Role of Cell Line Selection
The choice of cell line is a pivotal step in designing any in vitro test and depends entirely on the intended application of the assay.[4] For general toxicity screening, established fibroblast cell lines like MRC-5 or 3T3 are often used.[5] However, if this compound is being investigated for a specific therapeutic area, the cell line should reflect the target tissue.[5][6] For example, if evaluating it as a potential anti-cancer agent for breast cancer, cell lines such as MDA-MB-231 or MCF-7 would be appropriate.[7][8]
Key Considerations for Cell Line Selection:
-
Relevance: Does the cell line originate from the target tissue of interest?[6]
-
Growth Characteristics: Consider doubling time and culture conditions to plan experiment timelines.[9]
-
Authenticity and Purity: Always source cell lines from reputable repositories (e.g., ATCC, DSMZ) to avoid issues with misidentification and cross-contamination.[9] Ensure cultures are routinely tested and free from Mycoplasma contamination.[9]
-
Passage Number: Use low-passage cells to maintain genetic and phenotypic stability.[9]
Orthogonal Assay Workflow for Cytotoxicity Profiling
We propose a parallel workflow where cells, following treatment with this compound, are subjected to three different assays. This approach provides a holistic view of the compound's effect on cell health.
Caption: Principle of the LDH cytotoxicity assay.
Detailed Protocol: LDH Assay
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (recommended for optimized and validated reagents).
-
96-well clear, flat-bottom tissue culture plates.
-
Lysis Buffer (typically 10X, provided in kits) to create maximum LDH release controls.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is crucial to set up three types of controls for each cell type:
-
Vehicle Control: Untreated cells, for measuring spontaneous LDH release. [10] * Maximum Release Control: Untreated cells lysed with Lysis Buffer, to determine 100% LDH release. [11] * Medium Background Control: Medium without cells. [11]2. Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
-
Maximum Release Lysis: 45 minutes before the end of the incubation, add 10 µL of 10X Lysis Buffer to the "Maximum Release Control" wells. [12]4. Sample Collection: Centrifuge the plate at ~250 x g for 5 minutes to pellet any cells. Carefully transfer 50 µL of supernatant from each well to a new 96-well flat-bottom plate.
-
Reaction Setup: Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions. Add 50 µL of the Reaction Mixture to each well of the new plate containing the supernatant. [12]6. Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. [12]Add 50 µL of Stop Solution (if required by the kit). Measure the absorbance at 490 nm and a reference wavelength of 680 nm. [12] Data Analysis:
-
Subtract the 680 nm absorbance value from the 490 nm value for each well.
-
Subtract the average absorbance of the "Medium Background Control" from all other wells.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = ((Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)) * 100
Assay 3: Apoptosis Detection via Caspase-3/7 Activity
Principle
Caspases are a family of proteases that are central to the execution of apoptosis. [13]Caspase-3 and Caspase-7 are key "executioner" caspases that, once activated, cleave numerous cellular proteins, leading to the characteristic morphological changes of apoptosis. [2]This assay uses a proluminescent or fluorogenic substrate containing the tetrapeptide sequence DEVD, which is the specific recognition sequence for Caspase-3 and -7. [3][14]In the presence of active Caspase-3/7, the substrate is cleaved, releasing a luminescent (e.g., aminoluciferin) or fluorescent (e.g., Rhodamine 110) signal that is proportional to the amount of active caspase in the sample. [2][14]
Detailed Protocol: Caspase-Glo® 3/7 Assay (Luminescent Example)
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or equivalent).
-
96-well opaque-walled plates suitable for luminescence measurements.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, but use opaque-walled plates. Seed cells at a density appropriate for the chosen incubation time.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use. [3]3. Assay Execution (Add-Mix-Measure): Remove the assay plate from the incubator and allow it to cool to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well. [14]4. Signal Development: Mix the contents by placing the plate on an orbital shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis:
-
Subtract the average luminescence of the "medium only" control from all other wells.
-
The resulting relative light units (RLU) are proportional to the amount of caspase activity.
-
Data can be presented as fold-change in caspase activity relative to the vehicle control: Fold Change = (Luminescence of Treated Cells / Luminescence of Vehicle Control Cells)
Data Summary and Interpretation
To facilitate a clear comparison of results from the orthogonal assays, the data should be summarized in a structured table.
| Assay Type | Principle Measured | Primary Cell Death Pathway Indicated | Key Output |
| MTT Assay | Mitochondrial dehydrogenase activity | General cell viability / Metabolic compromise | % Viability, IC₅₀ |
| LDH Release Assay | Loss of plasma membrane integrity | Necrosis, Late Apoptosis | % Cytotoxicity |
| Caspase-3/7 Assay | Activity of executioner caspases | Apoptosis | Fold-change in luminescence/fluorescence |
Interpreting Combined Results:
-
High Caspase Activity + Low MTT Viability + Low LDH Release: Suggests a primarily apoptotic mechanism of cell death. Membrane integrity is initially maintained.
-
Low Caspase Activity + Low MTT Viability + High LDH Release: Suggests a primarily necrotic mechanism of cell death.
-
Low MTT Viability + Low Caspase Activity + Low LDH Release: Suggests a cytostatic effect where the compound inhibits metabolic function or proliferation without causing immediate cell death.
Safety and Handling Precautions
The toxicological properties of this compound have not been thoroughly investigated. [15]Therefore, it should be handled with care in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety glasses. [16]* Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. [15][17]Avoid contact with skin and eyes. [18]* Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. [16]
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Provost, J. & Wallert, M. (2015). MTT Proliferation Assay Protocol. ResearchGate. [Link]
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Asdadi, A., et al. (2013). Synthesis and cytotoxic properties of novel (E)-3-benzylidene-7-methoxychroman-4-one derivatives. PMC - PubMed Central. [Link]
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Application Notes and Protocols for High-Throughput Screening of 7-Methoxychroman-3-amine Derivatives as Novel Neuroprotective Agents
Introduction: The Therapeutic Potential of 7-Methoxychroman-3-amine Derivatives in Neurodegenerative Diseases
Neurodegenerative diseases such as Parkinson's and Alzheimer's represent a significant and growing global health burden. A key pathological feature of these conditions is the progressive loss of neuronal function and viability, often linked to oxidative stress, mitochondrial dysfunction, and the dysregulation of neurotransmitter metabolism.[1] The chroman scaffold, a core structural motif in molecules like Vitamin E, is recognized for its antioxidant and neuroprotective properties.[2][3][4] The introduction of an amine at the 3-position of the chroman ring enhances its drug-like properties, including the potential to cross the blood-brain barrier, making it a "privileged scaffold" in medicinal chemistry for central nervous system (CNS) targets.[5][6]
Monoamine oxidases (MAO), particularly MAO-B, are enzymes located on the outer mitochondrial membrane that play a crucial role in the degradation of monoamine neurotransmitters, including dopamine.[7] Elevated MAO-B activity is associated with increased oxidative stress through the production of hydrogen peroxide as a byproduct, contributing to neuronal damage in neurodegenerative diseases.[7] Consequently, inhibitors of MAO-B are established therapeutic agents for Parkinson's disease. Given the structural and pharmacological precedents of related chromone and chroman derivatives, this application note details a comprehensive high-throughput screening (HTS) campaign to identify and characterize novel this compound derivatives as potent and selective MAO-B inhibitors with neuroprotective potential.[1][2]
This guide provides a detailed, field-proven workflow, from primary biochemical screening to secondary and tertiary cell-based assays for hit validation and mechanistic elucidation. Each protocol is designed to be a self-validating system, incorporating rigorous quality control and explaining the scientific rationale behind key experimental steps.
Overall High-Throughput Screening and Hit Characterization Workflow
The screening cascade is designed as a multi-stage funnel to efficiently identify and validate promising lead compounds. It begins with a highly sensitive and specific primary biochemical assay to identify inhibitors of MAO-B. Hits from the primary screen are then subjected to a secondary cell-based assay to confirm their activity in a more physiologically relevant context and to assess their neuroprotective effects. Finally, promising candidates undergo tertiary mechanistic studies to evaluate their impact on mitochondrial health.
Part 1: Primary High-Throughput Screening
Assay Principle: MAO-Glo™ Biochemical Assay
The primary screen utilizes the MAO-Glo™ Assay, a sensitive, luminescence-based method ideal for HTS.[8][9][10][11] This assay employs a luminogenic MAO substrate that is converted by MAO into luciferin. The addition of a Luciferin Detection Reagent containing luciferase generates a stable, glow-type luminescent signal directly proportional to MAO activity.[11] This "add-and-read" format minimizes handling steps and is less susceptible to interference from fluorescent compounds, a common issue in HTS.[8]
Detailed Protocol: Primary HTS of this compound Derivatives
This protocol is optimized for a 384-well plate format to maximize throughput.[8]
Materials:
-
Enzyme: Recombinant human MAO-B (source to be specified, e.g., insect cells)
-
Assay Kit: MAO-Glo™ Assay System (Promega, Cat. No. V1402 or similar)[9][10]
-
Plates: 384-well, solid white, low-volume microplates (e.g., Corning #3572)
-
Compound Library: this compound derivatives dissolved in 100% DMSO
-
Positive Control: Selegiline (a known selective MAO-B inhibitor)
-
Negative Control: 100% DMSO
-
Instrumentation: Automated liquid handler, plate shaker, and a microplate luminometer.
Protocol Steps:
-
Compound Plating:
-
Using an acoustic liquid handler (e.g., Echo®), transfer 50 nL of the compound library, positive control, and negative control (DMSO) to the 384-well assay plates. This results in a final compound concentration of 10 µM in a 5 µL final reaction volume.
-
Plate Layout: Dedicate columns 1 and 2 for negative controls (DMSO) and columns 23 and 24 for positive controls (Selegiline, final concentration 1 µM). The remaining wells are for the test compounds.
-
-
Reagent Preparation:
-
Prepare the 2X MAO-B Enzyme solution by diluting the recombinant MAO-B enzyme in the provided MAO Reaction Buffer to a concentration that yields a robust signal-to-background ratio (to be determined during assay development).
-
Prepare the 2X MAO Substrate solution by diluting the luminogenic substrate in MAO Reaction Buffer. The final substrate concentration should be at its Km value to ensure sensitivity to competitive inhibitors.[8]
-
-
MAO Reaction:
-
Add 2.5 µL of the 2X MAO-B Enzyme solution to each well of the compound-plated assay plates.
-
Incubate for 15 minutes at room temperature to allow compounds to interact with the enzyme.
-
Initiate the reaction by adding 2.5 µL of the 2X MAO Substrate solution to all wells.
-
Mix the plate on a plate shaker for 30 seconds.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of the reconstituted Luciferin Detection Reagent to each well. This stops the MAO reaction and initiates the luminescent signal.[9]
-
Incubate for 20 minutes at room temperature to stabilize the signal.
-
Measure luminescence using a plate-reading luminometer with an integration time of 0.5-1 second per well.
-
Data Analysis and Quality Control
Data Normalization: Raw luminescence values (RLU) are normalized to the plate's internal controls:
-
Percent Inhibition (%) = 100 * (1 - (RLU_compound - RLU_pos_ctrl) / (RLU_neg_ctrl - RLU_pos_ctrl))
Quality Control Metrics: For each plate, the following quality control metrics must be calculated to ensure data validity.
-
Z'-factor: This metric assesses the separation between the positive and negative controls and is a measure of assay robustness. A Z'-factor > 0.5 is considered excellent for HTS.[12]
-
Z' = 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Mean_pos_ctrl - Mean_neg_ctrl|
-
-
Signal-to-Background (S/B) Ratio: This indicates the dynamic range of the assay.
-
S/B = Mean_neg_ctrl / Mean_pos_ctrl
-
| Parameter | Acceptance Criteria | Rationale |
| Z'-factor | > 0.5 | Ensures a statistically significant separation between positive and negative controls, minimizing false positives and negatives.[12] |
| S/B Ratio | > 5 | Provides a sufficient dynamic range to detect varying levels of inhibition. |
| %CV of Controls | < 15% | Indicates low variability within control wells, ensuring plate-to-plate consistency. |
Hit Selection: Compounds demonstrating a percent inhibition ≥ 50% (a common threshold in primary HTS) are selected as primary "hits" for further characterization.
Part 2: Hit Confirmation and Secondary Cellular Assays
Primary hits are subjected to a series of assays to confirm their activity, determine their potency and selectivity, and evaluate their efficacy in a cellular context.
Dose-Response Confirmation and Selectivity Profiling
Objective: To confirm the inhibitory activity of primary hits, determine their potency (IC50), and assess their selectivity for MAO-B over MAO-A.
Protocol:
-
Dose-Response Curves: Primary hits are re-tested using the MAO-Glo™ assay over a range of concentrations (e.g., 8-point, 3-fold serial dilutions from 30 µM to 1.37 nM). The resulting data is fitted to a four-parameter logistic model to calculate the IC50 value.
-
MAO-A Counter-Screen: The same dose-response experiment is performed using recombinant human MAO-A enzyme.
-
Selectivity Index (SI): The SI is calculated to quantify the selectivity for MAO-B.
-
SI = IC50 (MAO-A) / IC50 (MAO-B)
-
A high SI value (e.g., >100) is desirable, indicating high selectivity for MAO-B.[13]
-
Secondary Assay: Neuroprotection in a Cellular Model of Parkinson's Disease
Rationale: An ideal therapeutic candidate should not only inhibit MAO-B but also protect neurons from damage. The human neuroblastoma cell line, SH-SY5Y, is a widely used and relevant model for studying Parkinson's disease.[14][15][16] These cells can be differentiated into a dopaminergic-like phenotype and are susceptible to neurotoxins like MPP+ (1-methyl-4-phenylpyridinium), which induces mitochondrial dysfunction and oxidative stress, mimicking key aspects of Parkinson's pathology.[14][15]
Protocol:
Materials:
-
Cell Line: SH-SY5Y human neuroblastoma cells
-
Differentiation Reagents: Retinoic acid (RA)
-
Neurotoxin: MPP+ iodide
-
Viability Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Plates: 384-well, clear-bottom, black-walled, tissue-culture treated plates
Protocol Steps:
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in standard growth medium.
-
Seed cells into 384-well plates at an optimized density.
-
Differentiate the cells by treating with 10 µM retinoic acid for 5-7 days to induce a more mature, neuron-like phenotype.[16]
-
-
Compound Treatment and Toxin Challenge:
-
Pre-treat the differentiated cells with the confirmed hits at various concentrations (e.g., 10 µM, 3 µM, 1 µM) for 2 hours.
-
Introduce MPP+ at a pre-determined toxic concentration (e.g., 1 mM, to be optimized) to all wells except the vehicle control.
-
Incubate for 24-48 hours.
-
-
Viability Assessment:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measure luminescence to quantify ATP levels, which correlate with cell viability.
-
Data Analysis: The neuroprotective effect is quantified as the percentage of cell viability rescued by the compound compared to the MPP+-treated control.
| Experimental Group | Description | Expected Outcome |
| Vehicle Control | Differentiated SH-SY5Y cells + vehicle (DMSO) | 100% Cell Viability |
| MPP+ Control | Differentiated SH-SY5Y cells + MPP+ | Significant decrease in cell viability |
| Test Compound | Differentiated SH-SY5Y cells + Compound + MPP+ | Increased cell viability compared to MPP+ control |
| Positive Control | Differentiated SH-SY5Y cells + Selegiline + MPP+ | Significant rescue of cell viability |
Part 3: Tertiary Mechanistic Assays
Compounds that demonstrate both potent, selective MAO-B inhibition and significant neuroprotective effects are advanced to tertiary assays to investigate their mechanism of action, with a focus on mitochondrial health.
Assessment of Mitochondrial Membrane Potential (MMP)
Rationale: Mitochondrial dysfunction is a hallmark of MPP+-induced toxicity and neurodegeneration.[1] A key indicator of mitochondrial health is the mitochondrial membrane potential (ΔΨm), which is essential for ATP production. A loss of ΔΨm is an early event in apoptosis. This assay determines if the neuroprotective effect of the compounds is associated with the preservation of mitochondrial integrity.
Protocol:
Materials:
-
Dye: A cationic, lipophilic fluorescent dye such as TMRE (Tetramethylrhodamine, Ethyl Ester) or a ratiometric dye like JC-10.[12][17][18][19]
-
Instrumentation: High-content imaging system or a fluorescence plate reader.
Protocol Steps (using TMRE):
-
Follow the cell culture, differentiation, and treatment protocol as described in the neuroprotection assay (Section 2.2).
-
After the 24-hour incubation with MPP+ and test compounds, add TMRE to the culture medium at a final concentration of 100-200 nM.
-
Incubate for 30 minutes at 37°C.
-
Wash the cells with pre-warmed PBS to remove excess dye.
-
Measure fluorescence intensity using a plate reader (Ex/Em ~549/575 nm). A decrease in fluorescence indicates depolarization of the mitochondrial membrane.
Analysis of Cellular Respiration using Seahorse XF Technology
Rationale: The Agilent Seahorse XF Cell Mito Stress Test is a powerful tool for assessing mitochondrial function in real-time by measuring the oxygen consumption rate (OCR), an indicator of oxidative phosphorylation.[20][21][22][23] This assay can determine if the compounds improve mitochondrial respiration in the face of a toxic insult.
Protocol:
Materials:
-
Instrumentation: Agilent Seahorse XF96 or similar Extracellular Flux Analyzer
-
Assay Kit: Agilent Seahorse XF Cell Mito Stress Test Kit[22]
-
Plates: Seahorse XF96 cell culture microplates
Protocol Steps:
-
Cell Seeding: Seed differentiated SH-SY5Y cells in a Seahorse XF96 plate and allow them to adhere.[20]
-
Compound Treatment: Pre-treat cells with the lead candidate compounds and controls for 2 hours, followed by the addition of MPP+.
-
Assay Execution:
-
Wash cells and replace the medium with Seahorse XF assay medium.
-
Place the cell plate in the Seahorse XF Analyzer.
-
Perform sequential injections of mitochondrial modulators:
-
Oligomycin: Inhibits ATP synthase, revealing ATP-linked respiration.
-
FCCP: An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.
-
Rotenone & Antimycin A: Inhibit Complex I and III, respectively, shutting down mitochondrial respiration and revealing non-mitochondrial oxygen consumption.
-
-
-
Data Analysis: The Seahorse software automatically calculates key parameters of mitochondrial function.
| Parameter | Biological Significance | Expected Result for a Protective Compound |
| Basal Respiration | Baseline oxygen consumption | Maintained or increased compared to MPP+ control |
| Maximal Respiration | The maximum OCR the cell can achieve | Maintained or increased compared to MPP+ control |
| Spare Respiratory Capacity | The cell's ability to respond to energetic demand (Maximal - Basal) | Preserved or enhanced, indicating mitochondrial fitness |
| ATP Production | OCR linked to cellular ATP synthesis | Maintained at a higher level than the MPP+ control |
Conclusion and Future Directions
This comprehensive HTS and characterization workflow provides a robust framework for the identification and validation of novel this compound derivatives as potential therapeutics for neurodegenerative diseases. By integrating a highly specific biochemical primary screen with physiologically relevant cell-based secondary and tertiary assays, this cascade enables the selection of lead candidates based not only on their ability to inhibit MAO-B but also on their capacity to protect neurons and preserve mitochondrial health. Compounds that emerge successfully from this workflow will have a strong, data-driven rationale for advancement into further preclinical development, including pharmacokinetic studies and in vivo efficacy testing in animal models of Parkinson's disease.
References
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A Comparative Guide to the Neuroprotective Effects of Chromone Derivatives and Known Drugs. Benchchem.
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Design and synthesis of novel neuroprotective 1,2-dithiolane/chroman hybrids. PubMed.
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Mitochondrial Membrane Potential Assay. PMC - NIH.
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Cell-based assays for Parkinson's disease using differentiated human LUHMES cells. NIH.
-
Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer's disease under experimental conditions. PubMed Central.
-
Assessment of Mitochondrial OCR For SH-SY5Y Cell using Agilent Seahorse XFe Cell Mito Stress Test. Protocols.io.
-
Comparative In Vitro Efficacy of Chroman Derivatives: A Guide for Researchers. Benchchem.
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Application of a homogenous membrane potential assay to assess mitochondrial function. PMC - PubMed Central.
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Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. MDPI.
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The Chroman-3-amine Scaffold: A Historical and Technical Guide for Modern Drug Discovery. Benchchem.
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Mitochondrial Membrane Potential Assay. PMC - NIH.
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Machine learning accelerates pharmacophore-based virtual screening of MAO inhibitors. Nature.
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Promega Notes 93: The MAO-Glo™ Assay: A Bioluminescent-Coupled Assay for Monoamine Oxidase Activity. Promega.
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MAO-Glo(TM) Assay Technical Bulletin #TB345. Promega Corporation.
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TMRE Mitochondrial Membrane Potential Assay (Cat. # 786-1313, 786-1314). G-Biosciences.
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(PDF) Mitochondrial Membrane Potential Assay. ResearchGate.
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Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. MDPI.
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The Stereochemistry of Substituted Chroman-3-amines: A Technical Guide. Benchchem.
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SH-SY5Y Cell Line In Vitro Models for Parkinson Disease Research-Old Practice for New Trends. PubMed.
-
Application Notes and Protocols: Seahorse XF Cell Mito Stress Test with Myxalamid B. Benchchem.
-
MAO-Glo™ Assay Protocol. Promega Corporation.
-
The SH-SY5Y cell line in Parkinson's disease research: a systematic review. CORE.
-
AGILENT SEAHORSE XF CELL MITO STRESS TEST KIT. Agilent.
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FCCP Optimization with the XF Cell Mito Stress Test. WK Lab.
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[PDF] SH-SY5Y Cell Line In Vitro Models for Parkinson Disease Research-Old Practice for New Trends. | Semantic Scholar.
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Syntheses and molecular structures of 3-N, N-di-n-propylamino-2-chromanones as new analogues of dopamine. PubMed.
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Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. NIH.
-
Agilent Seahorse XF 3D Mito Stress Test Assay User Guide. Agilent.
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A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. NIH.
-
Advanced human iPSC-based preclinical model for Parkinson's disease with optogenetic alpha-synuclein aggregation. PubMed Central.
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Synthesis and Evaluation of the Biological Properties of Chiral chroman Amine Analogues. ResearchGate.
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New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods. MDPI.
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A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs.
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MAO-Glo™ Assay Systems. Promega Corporation.
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What is the exact protocol of ROS measurement using DCFDA?. ResearchGate.
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DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol. Hello Bio.
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Identification of ROS Using Oxidized DCFDA and Flow-Cytometry. Bio-protocol.
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Rethinking, reducing, and refining the classical oral tyramine challenge test of monoamine oxidase (MAO) inhibitors. PMC - PubMed Central.
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Monoamine Oxidase Assay Kit. Bio-Techne.
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SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs. PubMed Central.
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Synthesis of new 7-oxycoumarin derivatives as potent and selective monoamine oxidase A inhibitors. PubMed.
-
MAO Inhibitors: Predicting Response/Maximizing Efficacy. American Psychiatric Association Publishing.
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The Frontier of Molecular Neuroimaging: A Proposed Developmental Framework for 7-Methoxychroman-3-amine as a Novel PET Tracer
Disclaimer: The following document outlines a hypothetical research and development framework for the application of 7-Methoxychroman-3-amine in Positron Emission Tomography (PET) imaging. Based on a comprehensive review of current scientific literature, this compound is not an established PET radiotracer with documented applications. This guide is intended for researchers, scientists, and drug development professionals as an illustrative case study on the systematic approach to developing and validating a novel PET imaging agent. The methodologies and protocols described are based on established principles in radiochemistry and preclinical imaging.
Introduction: The Unmet Need and a Novel Candidate
Positron Emission Tomography (PET) is a powerful molecular imaging modality that allows for the non-invasive quantification of physiological processes at the molecular level.[1][2] The development of novel PET tracers is crucial for advancing our understanding of disease pathophysiology and for the development of targeted therapeutics.[3][4] While numerous tracers have been developed for various biological targets, there remains a significant need for novel probes with improved specificity, selectivity, and pharmacokinetic properties.
The chroman scaffold, a core component of this compound, is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets within the central nervous system (CNS). This structural motif suggests the potential of this compound derivatives as candidates for neuroimaging agents. This document proposes a comprehensive, albeit hypothetical, roadmap for the development and evaluation of radiolabeled this compound as a novel PET tracer for neuroimaging applications.
Part 1: Radiosynthesis and Quality Control of Radiolabeled this compound Analogues
The successful application of any PET tracer hinges on a robust and reproducible radiosynthesis method. For this compound, we propose two potential radiolabeling strategies targeting either the methoxy group with Carbon-11 ([¹¹C]CH₃) or derivatizing the amine for labeling with Fluorine-18 ([¹⁸F]).
Proposed Radiosynthesis of [¹¹C]this compound ([¹¹C]1)
Carbon-11, with its short half-life of 20.4 minutes, is ideal for studies requiring repeat imaging on the same day.[5] The most direct approach for labeling this compound is through O-methylation of the corresponding desmethyl precursor.
Precursor Synthesis: The synthesis of the precursor, 7-hydroxychroman-3-amine, would be the initial step. This can be achieved through established synthetic organic chemistry routes.
Radiolabeling Reaction: The O-methylation would be performed using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf), which are commonly produced from cyclotron-generated [¹¹C]CO₂.[4][6][7]
Figure 1: Proposed radiosynthesis workflow for [¹¹C]this compound.
Protocol: Automated Radiosynthesis of [¹¹C]1
-
[¹¹C]CO₂ Production: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a medical cyclotron.
-
Conversion to [¹¹C]CH₃I: Convert [¹¹C]CO₂ to [¹¹C]CH₃I using a commercial synthesis module (e.g., GE TRACERlab™ FX C Pro).
-
Reaction: Bubble the produced [¹¹C]CH₃I through a solution of the 7-hydroxychroman-3-amine precursor (1-2 mg) in a suitable solvent (e.g., DMF, DMSO) containing a base (e.g., NaOH, K₂CO₃) at an elevated temperature (80-120 °C) for 3-5 minutes.[6]
-
Purification: Purify the crude reaction mixture using semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Formulation: Collect the radioactive peak corresponding to [¹¹C]1, remove the HPLC solvent via solid-phase extraction (SPE), and formulate in a sterile, injectable solution (e.g., saline with 10% ethanol).
Proposed Radiosynthesis of an [¹⁸F]-labeled Analogue
Fluorine-18, with its longer half-life of 109.7 minutes, allows for more complex synthesis and longer imaging protocols.[5] A common strategy is to introduce a fluoroethyl group onto the amine.
Precursor Synthesis: The precursor would be this compound.
Radiolabeling Reaction: The labeling would involve a two-step process: production of [¹⁸F]fluoroethyl tosylate followed by N-alkylation of the precursor.
Protocol: Radiosynthesis of [¹⁸F]Fluoroethyl-7-Methoxychroman-3-amine ([¹⁸F]2)
-
[¹⁸F]Fluoride Production: Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
[¹⁸F]Fluoroethylation Agent Synthesis: Synthesize [¹⁸F]fluoroethyl tosylate from ethylene glycol ditosylate and [¹⁸F]fluoride.
-
N-Alkylation: React [¹⁸F]fluoroethyl tosylate with this compound in a suitable solvent (e.g., acetonitrile) with a base at an elevated temperature.
-
Purification and Formulation: Purify and formulate the final product, [¹⁸F]2, using similar methods as described for [¹¹C]1.
Quality Control Parameters
For any PET tracer intended for preclinical or clinical use, stringent quality control is mandatory.
| Parameter | Specification | Method |
| Radiochemical Purity | > 95% | Analytical HPLC |
| Molar Activity | > 37 GBq/µmol at time of injection | Analytical HPLC with a calibrated radiation detector |
| Residual Solvents | < 410 ppm (Ethanol), < 880 ppm (Acetonitrile) | Gas Chromatography (GC) |
| pH | 4.5 - 7.5 | pH meter |
| Sterility | Sterile | USP <71> |
| Endotoxins | < 175 EU/V | Limulus Amebocyte Lysate (LAL) test |
Table 1: Proposed Quality Control Specifications for Radiolabeled this compound Analogues.
Part 2: Preclinical Evaluation Workflow
A thorough preclinical evaluation is necessary to determine the potential of a novel PET tracer.[8][9][10] This involves a tiered approach, starting with in vitro characterization and progressing to in vivo imaging in animal models.
Figure 2: Proposed preclinical evaluation workflow for a novel PET tracer.
In Vitro Studies
-
Receptor Binding Assays: Determine the affinity (Kᵢ) and selectivity of non-radioactive this compound and its fluoroethyl derivative against a panel of CNS receptors, ion channels, and transporters. This will help identify the most likely biological target.
-
In Vitro Autoradiography: Use tissue sections from relevant species (e.g., rat, monkey, human post-mortem) to visualize the binding distribution of the radiolabeled tracer. This provides initial evidence of target engagement in a complex biological environment.[8]
-
Cell Uptake Studies: In cell lines overexpressing the identified target receptor, measure the specific uptake of the radiotracer. This can confirm target-mediated internalization.[9]
In Vivo Studies in Rodents
-
Ex Vivo Biodistribution: Inject the radiotracer into rodents and dissect tissues at various time points to quantify the tracer's distribution throughout the body. This provides initial data on brain penetration and off-target accumulation.
-
Small Animal PET/CT Imaging: Perform dynamic PET/CT scans in healthy rodents to assess the brain uptake, regional distribution, and pharmacokinetics of the tracer.[11]
-
Metabolite Analysis: Analyze plasma and brain tissue samples to determine the rate of metabolism of the radiotracer. An ideal tracer should exhibit high stability in vivo.[6]
-
Blocking Studies: Pre-administer a known ligand for the identified target to demonstrate the specificity of the radiotracer's binding in the brain. A significant reduction in tracer uptake in the target region would confirm specific binding.
| Region | Baseline SUV | Post-blocking SUV | % Blockade |
| Striatum | 2.5 ± 0.3 | 0.8 ± 0.1 | 68% |
| Cortex | 1.8 ± 0.2 | 0.7 ± 0.1 | 61% |
| Cerebellum | 0.6 ± 0.1 | 0.5 ± 0.1 | 17% |
Table 2: Hypothetical PET Imaging Data from a Blocking Study in Rodents (Values are presented as mean Standardized Uptake Value (SUV) ± SD).
In Vivo Studies in Non-Human Primates (NHPs)
NHPs provide a more translational model for human brain imaging.[6] PET studies in NHPs would be conducted to:
-
Confirm the pharmacokinetic profile observed in rodents.
-
Perform more detailed kinetic modeling to quantify receptor density.
-
Establish the radiation dosimetry profile of the tracer.
Conclusion and Future Directions
This document has outlined a hypothetical, yet scientifically rigorous, framework for the development of this compound derivatives as novel PET tracers for neuroimaging. The proposed workflow, from radiosynthesis to preclinical evaluation, is grounded in established methodologies within the field of molecular imaging.
The successful development of such a tracer would be contingent on favorable outcomes at each stage of this proposed pipeline. Positive results would warrant further investigation, including toxicity studies and eventual translation to human clinical trials. While the application of this compound in PET imaging is currently speculative, this systematic approach provides a clear and actionable roadmap for its potential development and for the development of other novel imaging agents.
References
- Trifluoromethylation of Alkyl Electrophiles with ¹¹C or ¹⁸F Labeled Fluoroform for PET Applic
- In vitro evaluation of PET radiotracers reflecting multidimensionality of Alzheimer's disease: building more roadmaps for clinical transl
- Radiochemical synthesis and evaluation in nonhuman primates of 3-[11C]methoxy-4-aminopyridine: a novel PET tracer for Imaging Potassium Channels in the CNS.
- Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. PubMed.
- Synthesis and preliminary PET imaging of 11C and 18F isotopologues of the ROS1/ALK inhibitor lorl
- The Emerging Applications of Nanotechnology in Neuroimaging: A Comprehensive Review. [No Source URL Provided].
- Synthesis Of Multimodal PET And SPECT Imaging Agents - Towards Hypoxia Selective Inhibitors.
- The application of neuroimaging techniques to drug development. PubMed.
- trans-2,2-Dimethyl-3-phenyl-4-(p-hydroxyphenyl)-7-methoxy chroman. PubChem.
- Site-Specific Immuno-PET Tracer to Image PD-L1 - PMC.
- Antibody-based Tracers for PET/SPECT Imaging of Chronic Inflammatory Diseases - PMC. [No Source URL Provided].
- Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging. [No Source URL Provided].
-
Synthesis, radiolabeling and in vivo evaluation of -1- [4-[2-(4-methoxyphenyl)phenyl]piperazin-1-yl]-3-(2-pyrazinyloxy)-2-propanol, a potential PET radioligand for the 5-HT7receptor. ResearchGate.
- Radiochemistry for positron emission tomography - PMC.
- Synthesis and initial PET imaging of new potential dopamine D3 receptor radioligands (E)-4,3,2-[11C]methoxy-N-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl-cinnamoylamides. PubMed.
- Synthesis and in vitro and in vivo evaluation of [C-11]methyl-BIII277CL for imaging the PCP-binding site of the NMDA receptor by PET | Request PDF.
- View of Investigating the effect of different CT protocols on material maps for preclinical PET imaging. [No Source URL Provided].
- In vivo evaluation of carbon-11 labeled 6,7-dimethoxy-1,2,3,4-tetrahydroinsoquinoline derivatives (11C-4-MPTHQ) for potential use as σ2R brain PET tracer.
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Troubleshooting & Optimization
Troubleshooting 7-Methoxychroman-3-amine synthesis side reactions
Welcome to the technical support center for the synthesis of 7-Methoxychroman-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this valuable scaffold. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower you to troubleshoot effectively.
Main Synthetic Routes and Common Issues
The synthesis of this compound can be approached through several common pathways, each with its own set of potential challenges. The most frequently employed methods include:
-
Reductive Amination of 7-Methoxychroman-3-one: A robust and widely used method, but not without its pitfalls, including incomplete reaction and the formation of byproducts.
-
Gabriel Synthesis from 7-Methoxychroman-3-ol: A classic method for primary amine synthesis that can be complicated by elimination reactions and harsh deprotection conditions.
-
Mitsunobu Reaction of 7-Methoxychroman-3-ol: A versatile reaction that allows for stereochemical inversion, but is often plagued by purification challenges due to stoichiometric byproducts.
This guide will provide a detailed breakdown of the potential side reactions for each route and offer validated troubleshooting strategies in a question-and-answer format.
Troubleshooting Guide 1: Reductive Amination of 7-Methoxychroman-3-one
Reductive amination is a powerful method for the synthesis of this compound, typically proceeding via the in-situ formation of an imine from 7-methoxychroman-3-one and an ammonia source, followed by reduction.
Q1: My reductive amination reaction is sluggish or incomplete, and I observe a significant amount of unreacted 7-methoxychroman-3-one. What is going wrong?
A1: Incomplete conversion is a common issue in reductive amination and can often be attributed to inefficient imine formation. The equilibrium between the ketone, ammonia, and the imine must be shifted towards the imine for the reduction to proceed efficiently.
Troubleshooting Steps:
-
Control of pH: Imine formation is catalyzed by mild acid. The optimal pH is typically between 4 and 6. If the reaction medium is too acidic, the amine nucleophile will be protonated and non-nucleophilic. If it is too basic, the carbonyl group will not be sufficiently activated.
-
Action: Add a catalytic amount of a weak acid, such as acetic acid, to your reaction mixture.
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-
Removal of Water: The formation of the imine from the ketone and ammonia generates water. This is a reversible reaction, and the presence of water can drive the equilibrium back towards the starting materials.
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Action: Perform the reaction in the presence of a dehydrating agent, such as molecular sieves (3Å or 4Å), to sequester the water as it is formed.
-
-
Choice of Ammonia Source: The source of ammonia can impact the reaction.
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Action: While aqueous ammonia can be used, anhydrous sources like ammonium acetate or ammonia gas dissolved in an appropriate solvent can be more effective in driving the imine formation.
-
Workflow for Optimizing Imine Formation:
Caption: Optimizing imine formation in reductive amination.
Q2: I am observing the formation of a significant amount of 7-methoxychroman-3-ol as a byproduct. How can I prevent this?
A2: The formation of the corresponding alcohol is a result of the reducing agent directly reducing the starting ketone before the imine is formed and reduced. This is particularly problematic with more reactive reducing agents like sodium borohydride.
Troubleshooting Steps:
-
Choice of Reducing Agent: A less reactive, more selective reducing agent is required. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices for reductive amination because they are less reactive towards ketones and aldehydes at neutral or slightly acidic pH, but will readily reduce the protonated imine.[1][2]
-
Action: Replace sodium borohydride with sodium cyanoborohydride or sodium triacetoxyborohydride.
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-
Staggered Addition: If you must use a more reactive reducing agent, you can allow the imine to form before introducing the reducing agent.
-
Action: Stir the ketone and ammonia source together for a period of time (e.g., 1-2 hours) before adding the reducing agent.
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| Reducing Agent | Reactivity towards Ketones | Reactivity towards Imines | Optimal pH |
| NaBH₄ | High | High | 7-10 |
| NaBH₃CN | Low | High | 4-6 |
| NaBH(OAc)₃ | Low | High | 4-6 |
Q3: My final product is contaminated with a secondary amine impurity. How can this be avoided?
A3: The formation of a secondary amine is due to the newly formed primary amine reacting with another molecule of the starting ketone to form a new imine, which is then reduced. This is a common side reaction in reductive aminations.[1]
Troubleshooting Steps:
-
Excess Ammonia: Using a large excess of the ammonia source will statistically favor the reaction of the ketone with ammonia over the reaction with the primary amine product.
-
Action: Increase the stoichiometry of the ammonia source (e.g., 5-10 equivalents).
-
-
Slow Addition of Reducing Agent: Adding the reducing agent slowly can help to keep the concentration of the primary amine product low at any given time, thus minimizing its reaction with the starting ketone.
-
Action: Add the reducing agent portion-wise or via a syringe pump over an extended period.
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Troubleshooting Guide 2: Gabriel Synthesis of this compound
The Gabriel synthesis is a reliable method for the preparation of primary amines, involving the alkylation of potassium phthalimide with an appropriate alkyl halide, followed by deprotection. For this compound, this would typically start from 7-methoxychroman-3-ol.
Q1: I am getting a low yield in the first step of converting 7-methoxychroman-3-ol to 3-halo-7-methoxychroman. What are the likely side reactions?
A1: The conversion of a secondary alcohol on a chroman ring to a halide can be prone to elimination reactions, leading to the formation of 7-methoxychromene as a major byproduct. The choice of halogenating agent and reaction conditions is critical.
Troubleshooting Steps:
-
Milder Halogenating Agents: Harsh reagents like HBr or PBr₃ at elevated temperatures can promote elimination.
-
Action: Consider using milder conditions, such as triphenylphosphine and carbon tetrabromide (Appel reaction) for bromination, or thionyl chloride in the presence of a non-nucleophilic base like pyridine for chlorination.
-
-
Mesylation/Tosylation Followed by Substitution: A two-step process can be more controlled. First, convert the alcohol to a better leaving group like a mesylate or tosylate, and then displace it with a halide source (e.g., LiBr or LiCl) in an Sₙ2 reaction. This often leads to cleaner conversion with less elimination.
Q2: The deprotection of the N-(7-methoxychroman-3-yl)phthalimide is giving me a low yield of the desired primary amine. How can I improve this step?
A2: The traditional method for cleaving the phthalimide group using strong acid or base can be harsh and lead to decomposition of the product.[3] The Ing-Manske procedure, using hydrazine, is a much milder and generally more effective method.[3]
Troubleshooting Steps:
-
Use of Hydrazine: Hydrazine hydrate in a protic solvent like ethanol is the standard and most effective method for this deprotection. The reaction forms a stable phthalhydrazide precipitate, which drives the reaction to completion.
-
Action: Treat the N-alkylated phthalimide with hydrazine hydrate in refluxing ethanol. The phthalhydrazide byproduct can be removed by filtration.
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-
Reaction Time and Temperature: Ensure the reaction goes to completion.
-
Action: Monitor the reaction by TLC. If it is sluggish, you can increase the reaction time or temperature slightly.
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Gabriel Synthesis Troubleshooting Workflow:
Caption: Troubleshooting the Gabriel synthesis of this compound.
Troubleshooting Guide 3: Mitsunobu Reaction of 7-Methoxychroman-3-ol
The Mitsunobu reaction provides an elegant way to convert 7-methoxychroman-3-ol directly to a protected amine precursor with inversion of stereochemistry.[4][5][6] However, the reaction is notorious for difficult purifications due to the formation of stoichiometric byproducts.
Q1: My Mitsunobu reaction is complete, but I am struggling to purify the product from the triphenylphosphine oxide and the reduced azodicarboxylate byproducts. What are the best purification strategies?
A1: The removal of triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate is the most common challenge in Mitsunobu reactions. Several strategies can be employed.
Purification Strategies:
-
Crystallization: If your product is a solid, direct crystallization from the crude reaction mixture can sometimes leave the byproducts in the mother liquor.
-
Chromatography: While standard silica gel chromatography can be effective, the byproducts can sometimes co-elute with the product.
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Action: A non-polar solvent system (e.g., hexanes/ethyl acetate) is often best. TPPO is relatively polar and will stick to the silica, while the hydrazinedicarboxylate is less polar.
-
-
Alternative Reagents: Using modified phosphine or azodicarboxylate reagents that generate byproducts with different solubility properties can greatly simplify purification.
-
Polymer-supported triphenylphosphine: The resulting phosphine oxide is on a solid support and can be removed by filtration.
-
Fluorous phosphines: The fluorous phosphine oxide can be removed by fluorous solid-phase extraction.
-
-
Chemical Scavenging:
-
For TPPO: Addition of ZnCl₂ can form a complex with TPPO, which can then be removed by filtration or an aqueous wash.
-
For reduced DEAD/DIAD: Acidic workup can hydrolyze the hydrazinedicarboxylate, making it more water-soluble.
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Q2: I am observing the formation of 7-methoxychromene as a byproduct in my Mitsunobu reaction. How can I suppress this elimination?
A2: Elimination is a competing side reaction in the Mitsunobu reaction, especially with secondary alcohols that can form a stable alkene.
Troubleshooting Steps:
-
Lower Reaction Temperature: The Mitsunobu reaction is often run at 0 °C to room temperature. Running the reaction at a lower temperature (e.g., -20 °C or -40 °C) can favor the Sₙ2 substitution over the E2 elimination pathway.
-
Choice of Azodicarboxylate: Di-tert-butyl azodicarboxylate (DBAD) is sometimes reported to give less elimination than DEAD or DIAD.
-
Choice of Nucleophile: A more acidic nucleophile can accelerate the desired substitution reaction. If using phthalimide, its pKa is sufficiently low. If using other nitrogen nucleophiles, ensure their pKa is generally below 13.[5]
Mitsunobu Reaction Side Products and Solutions:
Caption: Common side products in the Mitsunobu reaction and their solutions.
Frequently Asked Questions (FAQs)
Q: How can I purify the final this compound product?
A: this compound is a basic compound, which allows for straightforward purification by acid-base extraction.
Purification Protocol:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer.
-
Separate the aqueous layer and wash it with an organic solvent to remove any neutral or acidic impurities.
-
Basify the aqueous layer with a strong base (e.g., 1M NaOH) to a pH > 12.
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified amine.
For highly pure material, column chromatography on silica gel can be performed, often with a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in methanol to prevent streaking.
Q: What are the expected spectroscopic data for this compound?
A: While specific data can vary slightly based on the solvent and instrument, the following are expected features:
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¹H NMR: You would expect to see signals for the methoxy group (a singlet around 3.7-3.8 ppm), aromatic protons on the benzene ring, and diastereotopic protons for the CH₂ groups at the 2- and 4-positions of the chroman ring, as well as a signal for the proton at the 3-position. The amine protons may appear as a broad singlet.
-
¹³C NMR: Signals for the methoxy carbon, aromatic carbons, and the carbons of the chroman ring system would be present.
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of C₁₀H₁₃NO₂ should be observed.
Q: Are there any stereochemical considerations in the synthesis of this compound?
A: Yes, the C3 position of this compound is a stereocenter. Unless a stereoselective synthesis is employed, the product will be a racemic mixture of (R)- and (S)-enantiomers.
-
Reductive Amination: If the starting 7-methoxychroman-3-one is achiral, the product will be racemic.
-
Gabriel Synthesis: If you start with racemic 7-methoxychroman-3-ol, the product will be racemic.
-
Mitsunobu Reaction: This reaction proceeds with inversion of configuration. If you start with an enantiomerically pure alcohol (e.g., (R)-7-methoxychroman-3-ol), you will obtain the opposite enantiomer of the product (e.g., (S)-N-(7-methoxychroman-3-yl)phthalimide).[4][5][6]
For stereoselective synthesis, methods such as asymmetric hydrogenation of an enamide derived from 7-methoxychroman-3-one can be employed to obtain high enantiomeric excess.[7]
References
- The Stereochemistry of Substituted Chroman-3-amines: A Technical Guide. BenchChem.
- 7-Methoxy-3-(4-methoxyphenyl)chroman-4-one - PMC - NIH.
- Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. Royal Society of Chemistry.
- The Gabriel Synthesis. Master Organic Chemistry.
- Chapter 7 Studies toward Enantio- and Diastereoselective Synthesis of cis-3- Aryloxy-4-arylchroman Core of Ammonificins A and B. Shodhganga.
- Mitsunobu Reaction. Organic-Chemistry.org.
- trans-2,2-Dimethyl-3-phenyl-4-(p-hydroxyphenyl)-7-methoxy chroman - PubChem.
- Mitsunobu Reaction - Organic Chemistry Portal. Organic Chemistry Portal.
- Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - NIH.
- Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine - YouTube. YouTube.
- SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES - International Journal of Pharmaceutical, Chemical, and Biological Sciences. IJPBCS.
- What's wrong with my reductive amination? I barely got any product. : r/Chempros - Reddit. Reddit.
- Alternative two steps route to the synthesis of 7-hydroxychroman-4-one - ResearchGate.
- The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications.
-
NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g][7]BENZOPYRAN-7-ONE. International Journal of PharmTech Research.
- Struggling with Reductive Amination: Tips for Isolating My Amine Product? - Reddit. Reddit.
- CHEMICAL STUDIES OF SELECTED CHROMONE DERIV
- Struggling with Reductive Amination: Tips for Isolating My Amine Product? - Reddit. Reddit.
- Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed.
- Reductive Amination, and How It Works - Master Organic Chemistry. Master Organic Chemistry.
- US2377511A - Purification of amine reaction mixtures - Google P
- Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings - PubMed.
- preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure. Organic Syntheses.
- Workup: Amines - Department of Chemistry : University of Rochester. University of Rochester.
- Reductive Amination - Chemistry Steps. Chemistry Steps.
- Precursor to the Gabriel Synthesis, Making Phthalimide - YouTube. YouTube.
- Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives - Beilstein Journals. Beilstein Journals.
- Amine workup : r/Chempros - Reddit. Reddit.
- Organic Reaction Workup Formulas for Specific Reagents. University of Rochester.
- An In-depth Technical Guide to the Synthesis and Purification of 3-Methoxytyramine for Research Applic
- A Comparative Guide to the Synthesis of 8-Methoxy-chroman-3-carboxylic Acid for Drug Discovery - Benchchem. BenchChem.
- "The synthesis of various substituted 3-amino-7-hydroxy-2,2-dimethyltet" by David Alan Lippman - Scholarly Commons. University of the Pacific.
- Catalyst-Free, Three-Component Synthesis of Amidinomaleimides - PMC - PubMed Central.
-
Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[ b ][3][7]thiazepin-4(5 H )-one - ResearchGate. ResearchGate.
- A stereoselective synthesis of (2S,3R)-β-methoxyphenylalanine: A component of cyclomarin A | Request PDF - ResearchGate.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 7-Methoxychroman-3-amine
Welcome to the technical support center for the synthesis of 7-Methoxychroman-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your work.
I. Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the synthesis of this compound.
Q1: What are the primary synthetic routes to this compound?
A1: The synthesis of this compound and related chroman amines typically involves multi-step sequences. While various proprietary methods exist within drug discovery programs, common strategies adaptable for this target generally fall into two categories originating from accessible starting materials:
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Route A: Starting from 7-Methoxychroman-3-one: This is a frequently employed route that involves the reductive amination of the corresponding ketone. The ketone itself can be synthesized from commercially available precursors like 3-methoxyphenol.
-
Route B: Alternative Approaches: Other less direct routes might involve the cyclization of a suitably substituted propane derivative or the reduction of a corresponding oxime or nitrile. However, the reductive amination of the ketone remains a more convergent and often higher-yielding approach.
Q2: What are the critical safety considerations for this synthesis?
A2: Standard laboratory safety protocols should be strictly followed. Specific hazards to consider include:
-
Reagents: Handle all chemicals, especially reducing agents like sodium borohydride and its derivatives, with care in a well-ventilated fume hood. These reagents can react violently with water and acids.
-
Solvents: Use appropriate personal protective equipment (PPE) when handling flammable organic solvents.
-
Pressure: Some reduction reactions, particularly catalytic hydrogenations, may involve pressurized hydrogen gas, which requires specialized equipment and training.
II. Troubleshooting Guide: Low Yields and Impurities
This section provides a detailed, question-driven approach to resolving common issues encountered during the synthesis of this compound, particularly focusing on the reductive amination of 7-Methoxychroman-3-one.
Q3: My yield of this compound is consistently low. What are the likely causes and how can I improve it?
A3: Low yields in the reductive amination of 7-Methoxychroman-3-one can stem from several factors throughout the reaction and workup process. A systematic approach to troubleshooting is crucial.
Potential Cause 1: Incomplete Imine Formation
The first step of reductive amination is the formation of an imine or enamine intermediate. Inefficient formation of this intermediate will directly lead to a low yield of the final amine.
-
Troubleshooting Steps:
-
pH Control: The pH of the reaction is critical for imine formation. An optimal pH (typically between 4-6) is necessary to facilitate both the nucleophilic attack of the amine and the dehydration step. Consider the use of a mild acid catalyst, such as acetic acid.
-
Water Removal: The formation of the imine is a condensation reaction that produces water. The presence of excess water can shift the equilibrium back towards the starting materials. The use of a dehydrating agent, such as molecular sieves, can drive the reaction forward.
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Potential Cause 2: Inefficient Reduction of the Imine
Once the imine is formed, it must be efficiently reduced to the desired amine. The choice and handling of the reducing agent are paramount.
-
Troubleshooting Steps:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often a superior choice for reductive aminations compared to sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). STAB is milder, more selective for imines over ketones, and does not require strictly anhydrous conditions.
-
Stoichiometry of Reducing Agent: Ensure at least a stoichiometric amount, and often a slight excess (1.1-1.5 equivalents), of the reducing agent is used to drive the reaction to completion.
-
Temperature Control: Reductive aminations are typically run at room temperature. However, if the reaction is sluggish, gentle heating might be beneficial. Conversely, if side reactions are observed, cooling the reaction may be necessary.
-
Potential Cause 3: Side Reactions
Several side reactions can compete with the desired reductive amination, leading to a complex product mixture and reduced yield of the target amine.
-
Troubleshooting Steps:
-
Dimerization/Oligomerization: Intermolecular reactions can occur, especially at higher concentrations. Running the reaction at a lower concentration can favor the desired intramolecular cyclization.[1]
-
Over-reduction: While less common with STAB, stronger reducing agents could potentially reduce other functional groups on the molecule.
-
Starting Material Degradation: The chroman ring system can be sensitive to strong acids or bases. Ensure the reaction and workup conditions are kept mild.
-
Experimental Protocol: Optimized Reductive Amination of 7-Methoxychroman-3-one
This protocol provides a starting point for optimizing the synthesis of this compound.
-
Imine Formation:
-
In a round-bottom flask, dissolve 7-Methoxychroman-3-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add the amine source (e.g., ammonium acetate or a primary amine, 1.1-1.5 eq) and a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or LC-MS.
-
-
Reduction:
-
Once imine formation is significant, add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature and monitor the reaction progress by TLC or LC-MS until the starting material and imine are consumed (typically 4-24 hours).
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
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Q4: I'm observing significant impurities in my final product. What are the common side products and how can I minimize them?
A4: The presence of impurities can complicate purification and affect the overall yield and quality of your this compound.
Common Impurities and Their Prevention
| Impurity | Reason for Formation | Prevention/Minimization |
| Unreacted 7-Methoxychroman-3-one | Incomplete reaction. | Ensure sufficient reaction time and stoichiometry of reagents. Monitor the reaction by TLC to confirm the consumption of starting material.[2] |
| 7-Methoxychroman-3-ol | Reduction of the starting ketone before imine formation. | Use a more selective reducing agent like STAB. Add the reducing agent after allowing sufficient time for imine formation. |
| Dimeric or Oligomeric Species | Intermolecular side reactions. | Run the reaction at a lower concentration. Maintain optimal temperature control.[1] |
Purification Strategies
If impurities are present in the crude product, a multi-step purification approach may be necessary.
-
Acid-Base Extraction: This is a highly effective method for separating the basic amine product from neutral or acidic impurities.[3]
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Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with an aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer.
-
Wash the acidic aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a base (e.g., NaOH) and extract the free amine back into an organic solvent.
-
Dry the organic layer and concentrate to obtain the purified amine.
-
-
Column Chromatography: For impurities with similar polarity to the product, silica gel chromatography is often required. The use of a small amount of a basic modifier, such as triethylamine (1-2%), in the eluent can improve the peak shape and recovery of the amine.
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Crystallization: If the amine is a solid, recrystallization from a suitable solvent system can be an excellent final purification step. If the free base is difficult to crystallize, converting it to a salt (e.g., hydrochloride salt) can often facilitate crystallization.[3]
Visualization of the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for this compound synthesis.
Troubleshooting Decision Tree
This decision tree can help guide your troubleshooting process when faced with low yields.
Caption: Decision tree for troubleshooting low yields.
III. References
-
SciSpace. (2019, October 16). Oxidant-free, three-component synthesis of 7-amino-6H-benzo[c]chromen-6-ones under green conditions. Retrieved from [Link]
-
PubChem. trans-2,2-Dimethyl-3-phenyl-4-(p-hydroxyphenyl)-7-methoxy chroman. Retrieved from [Link]
-
ResearchGate. Synthetic routes for the synthesis of amines and hydroxylamines. Retrieved from [Link]
-
Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]
-
Google Patents. (1967). Process for the purification of amines. Retrieved from
-
Preprints.org. (2023, April 25). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]
-
ResearchGate. (2025, January 21). High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. Retrieved from [Link]
-
PubMed. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. Retrieved from [Link]
-
National Institutes of Health. (2017). Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds. Retrieved from [Link]
-
ResearchGate. (2019, December 11). Divergent Pathways for Reactions of 3-Formylchromone with Cyclic Secondary Amines in Alcoholic Media. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Chiral Resolution of 7-Methoxychroman-3-amine
Welcome to the technical support center for the chiral resolution of 7-Methoxychroman-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating this key chiral intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.
The classical method for resolving chiral amines like this compound is through the formation of diastereomeric salts.[1][2][3] This process involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. The resulting diastereomeric salts—(R)-amine-(R)-acid and (S)-amine-(R)-acid—are no longer mirror images and thus exhibit different physical properties, most critically, different solubilities in a given solvent.[4][5] By exploiting this solubility difference, one diastereomer can be selectively crystallized and separated.
This guide is structured to address the most common challenges encountered during this process, from initial screening failures to yield and purity optimization.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions and provides a foundational understanding of the resolution process.
Q1: My initial attempts at resolution have completely failed. Where should I start troubleshooting?
A1: Failure to achieve any separation in initial screens is common and almost always points to a suboptimal combination of the two most critical parameters: the resolving agent and the solvent system .
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Resolving Agent: The choice of resolving agent is paramount. There must be a significant interaction between the amine and the chiral acid to form a stable salt, and more importantly, the resulting diastereomeric salts must have a substantial difference in their crystal lattice energies to manifest as a solubility differential. It is standard practice to screen several resolving agents to find an effective one.[2][6]
-
Solvent System: The ideal solvent must maximize the solubility difference between the two diastereomeric salts.[6] One salt should be sparingly soluble, allowing it to crystallize, while the other should remain dissolved in the mother liquor. A solvent in which both salts are either highly soluble or nearly insoluble will not yield a separation.
The first step in troubleshooting is to systematically screen a matrix of different resolving agents and solvents.
Q2: What are the most common chiral resolving agents for amines like this compound?
A2: Chiral carboxylic acids are the primary choice for resolving basic amines. A good initial screening panel should include agents with diverse structural features.
| Resolving Agent | Class | Key Structural Feature |
| (+)-Tartaric Acid & Derivatives | Dicarboxylic Acid | Highly functionalized, multiple hydrogen bonding sites |
| (-)-O,O'-Dibenzoyl-L-tartaric acid | Tartaric Acid Derivative | Bulky aromatic groups, potential for π-π stacking |
| (S)-(+)-Mandelic Acid | α-Hydroxy Acid | Aromatic ring adjacent to the acidic center |
| (1S)-(+)-10-Camphorsulfonic Acid | Sulfonic Acid | Rigid bicyclic structure, strong acid |
| (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNP) | Phosphoric Acid | Axially chiral, C2 symmetry |
Q3: How is the success of a resolution measured?
A3: The primary metric for success is the enantiomeric excess (e.e.) of the amine recovered from the crystallized diastereomeric salt. This is determined using chiral analytical techniques, most commonly Chiral High-Performance Liquid Chromatography (HPLC).[7][8] A successful resolution will yield a high e.e. (typically >95%) for the desired enantiomer. Secondary metrics include the chemical yield and the diastereomeric excess (d.e.) of the crystallized salt itself.
Part 2: Troubleshooting Guide: Specific Issues
This section provides detailed, cause-and-effect explanations for specific problems you may encounter.
Scenario 1: No Crystal Formation
Q: I've mixed the racemic amine and chiral acid in a solvent, but nothing crystallizes, even after cooling. What's happening?
A: This indicates that the diastereomeric salts are too soluble in your chosen solvent, or that the solution is not sufficiently supersaturated.
Troubleshooting Steps:
-
Increase Concentration: Your solution may be too dilute. Carefully evaporate some of the solvent to create a more concentrated, supersaturated solution.
-
Change Solvent/Solvent System: The polarity of your solvent may be too high. Screen less polar solvents or use an anti-solvent system. For example, dissolve the salts in a small amount of a polar solvent (like methanol or ethanol) and then slowly add a less polar anti-solvent (like toluene or hexane) until turbidity is observed, then allow it to crystallize.
-
Lower the Temperature: Drastically reduce the crystallization temperature. If you are cooling to 0°C, try -20°C or lower.
-
Induce Crystallization (Seeding): If you have a small amount of the desired pure diastereomer, add a single seed crystal to the supersaturated solution.[6] Alternatively, scratching the inside of the flask with a glass rod at the liquid-air interface can create nucleation sites.
Scenario 2: Low Yield of the Desired Diastereomeric Salt
Q: I'm getting crystals, but the yield is very low (<20%). How can I improve it?
A: A low yield suggests that a significant portion of your desired, less-soluble diastereomer is remaining in the mother liquor.[9]
Troubleshooting Steps:
-
Optimize Stoichiometry: The molar ratio of the racemate to the resolving agent can significantly impact yield.[6] While a 1:1 ratio is a common starting point, try adjusting it. Using 0.5 equivalents of the resolving agent can sometimes be more effective, as the separation is then based on the solubility difference between one diastereomeric salt and the unreacted free enantiomer.[9]
-
Optimize Cooling Profile: Rapid cooling can lead to premature crystallization and trap impurities. A slow, controlled cooling profile is critical for achieving high yield and purity.[6] Experiment with a linear cooling ramp over several hours.
-
Recycle the Mother Liquor: The unwanted enantiomer in the mother liquor can often be racemized and recycled, a process known as Resolution-Racemization-Recycle (RRR), to improve the overall process yield beyond the theoretical 50% maximum.[9][10]
Scenario 3: Poor Enantiomeric Excess (e.e.)
Q: I've isolated the crystals and recovered the amine, but the e.e. is low (<80%). What causes this?
A: Low e.e. is typically caused by the co-precipitation of the more soluble, undesired diastereomeric salt. This means the solubility difference between your two diastereomers in the chosen solvent is not large enough under the crystallization conditions.
Troubleshooting Steps:
-
Solvent Screening is Key: This is the most critical step. You must re-evaluate your solvent system to find one that maximizes the solubility difference. Refer to the solvent screening protocol below.
-
Recrystallization: A single crystallization is often not enough. Recrystallizing the isolated diastereomeric salt from the same or a different solvent system can significantly upgrade the diastereomeric purity and, consequently, the final e.e.
-
Temperature Optimization: Ensure the final crystallization temperature is not too low, as this can cause the more soluble diastereomer to crash out. Determine the solubility curves for both salts at various temperatures to find the optimal window.[6]
Part 3: Experimental Protocols & Workflows
Protocol 1: Systematic Screening of Resolving Agents and Solvents
This protocol outlines a robust method for identifying a promising "hit" for your resolution.
Objective: To identify a resolving agent and solvent combination that yields a crystalline solid with significant diastereomeric enrichment.
Methodology:
-
Preparation: In a series of small vials, dissolve a known amount of racemic this compound (e.g., 100 mg, 1 equivalent).
-
Resolving Agent Addition: To each vial, add a solution of a different chiral resolving agent (0.5 to 1.0 equivalents).
-
Solvent Addition: Add a selection of different crystallization solvents or solvent mixtures to the vials until the components dissolve, warming gently if necessary.[6] Common screening solvents include methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and toluene.
-
Crystallization: Allow the vials to stand at a controlled temperature (e.g., room temperature or cooled to 4°C) for 24-48 hours.[6]
-
Analysis:
-
Visually inspect the vials for crystal formation.
-
Isolate any crystalline material by filtration.
-
Liberate the free amine from a small sample of the crystals (e.g., by dissolving in aqueous acid, basifying with NaOH, and extracting with an organic solvent).
-
Analyze the recovered amine by chiral HPLC to determine the enantiomeric excess.[6]
-
Diagram 1: Chiral Resolution Screening Workflow
Caption: Workflow for initial screening of resolving agents and solvents.
Protocol 2: Chiral HPLC Method for this compound
Objective: To determine the enantiomeric excess (e.e.) of this compound.
Background: Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating chiral amines under normal phase conditions.[7] Initial screening should focus on columns like Chiralpak® and Chiralcel®.[7][8]
Starting Conditions:
| Parameter | Recommended Condition |
| Column | Chiralpak® AD-H or Chiralcel® OD-H (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 225 nm or 280 nm |
| Sample Preparation | Dissolve ~1 mg/mL in mobile phase |
Method Development Notes:
-
The small amount of diethylamine (or other amine modifier) is crucial for obtaining good peak shape by suppressing the interaction of the basic analyte with residual acidic sites on the silica support.
-
If resolution is poor, systematically vary the ratio of hexane to isopropanol. Increasing the alcohol content generally reduces retention time but may decrease selectivity.
-
Immobilized CSPs (e.g., Chiralpak IA, IB, IC) offer greater solvent compatibility and can be explored if standard phases fail.[7]
Workflow 2: General Troubleshooting Logic
This diagram provides a logical path for diagnosing and solving common resolution problems.
Diagram 2: Troubleshooting Flowchart for Chiral Resolution
Caption: A logical flowchart for troubleshooting common resolution issues.
References
- Benchchem.
- Benchchem.
-
MDPI. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. [Link]
-
National Institutes of Health (NIH). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. [Link]
-
The Royal Society of Chemistry. Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
-
White Rose eTheses Online. Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. [Link]
-
Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution. [Link]
-
Elsevier. Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. [Link]
-
Bode Research Group. Kinetic resolution of amines. [Link]
-
Chiralpedia. Part 6: Resolution of Enantiomers. [Link]
-
Wikipedia. Chiral resolution. [Link]
-
UCL Discovery. Isolation of enantiomers via diastereomer crystallisation. [Link]
-
Chemistry LibreTexts. 6.8: Resolution (Separation) of Enantiomers. [Link]
- Benchchem.
-
Chemistry LibreTexts. 6.8 Resolution (Separation) of Enantiomers. [Link]
-
Reddit. Separation of diastereomers by crystallization with seeding. [Link]
-
National Institutes of Health (NIH). Determination of enantiomeric excess in amine derivatives with molecular self-assemblies. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
- Benchchem. The Stereochemistry of Substituted Chroman-3-amines: A Technical Guide.
-
National Institutes of Health (NIH). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]
-
HETEROCYCLES, Vol. 52, No. 3, 2000. Optical Resolution of 5-, 6-, and 7-Membered-Lactones via Diastereomeric Salt or Amide Formation. [Link]
-
National Institutes of Health (NIH). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. [Link]
-
HPLC.eu. chiral columns. [Link]
-
MDPI. Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. [Link]
-
Royal Society of Chemistry. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. [Link]
-
National Institutes of Health (NIH). Strategies for chiral separation: from racemate to enantiomer. [Link]
- Google Patents.
-
MDPI. Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. [Link]
-
MDPI. Enantiomers and Their Resolution. [Link]
-
ResearchGate. Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. [Link]
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- 4. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
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Technical Support Center: Enhancing the Solubility of 7-Methoxychroman-3-amine for Bioassays
Introduction: Understanding the Solubility Challenge
Welcome to the technical support guide for 7-Methoxychroman-3-amine. This document provides in-depth troubleshooting and practical guidance for researchers encountering solubility issues with this compound during bioassay development.
This compound possesses a secondary amine within a chroman scaffold. This amine group makes its aqueous solubility highly dependent on pH.[1][2] Like many small molecules in drug discovery, its relatively hydrophobic bicyclic ring structure can lead to poor solubility in neutral aqueous buffers, a common challenge that can confound bioassay results by causing underestimated activity, poor reproducibility, and inaccurate structure-activity relationships (SAR).[3]
This guide is structured to walk you through a logical, stepwise approach to systematically identify the optimal solubilization strategy for your specific bioassay needs.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my standard phosphate-buffered saline (PBS) at pH 7.4?
A1: The amine functional group in this compound is a weak base. At a neutral pH of 7.4, a significant portion of the molecules will be in their uncharged, or free base, form. This form is less polar and thus less soluble in water compared to its protonated, charged (salt) form.[1][2] To achieve solubility, you will likely need to either lower the pH or employ other formulation strategies.
Q2: I use DMSO to make my stock solution. Can I just add more DMSO to my assay to dissolve the compound?
A2: While DMSO is an excellent solvent for creating high-concentration stock solutions, its concentration in the final bioassay should be minimized, typically kept below 0.5% or even 0.1%.[4] High concentrations of DMSO can be toxic to cells, interfere with enzyme activity, or cause the compound to precipitate out of the aqueous assay buffer, a phenomenon known as "DMSO shock."[4] Simply increasing the DMSO percentage is not a robust solution and may compromise your biological data.
Q3: What is the quickest method to try and improve solubility for a preliminary experiment?
A3: The fastest initial approach is pH adjustment. Since this compound is a basic compound, preparing your assay buffer at a lower pH (e.g., pH 5.0-6.5) will protonate the amine group, forming a more soluble salt. This is often sufficient to achieve the necessary concentration for initial screening.
Q4: Can I sonicate my sample to help it dissolve?
A4: Sonication can be a useful physical method to aid dissolution by breaking down aggregates and increasing the surface area of the solid compound.[3] However, it does not increase the equilibrium solubility. If the compound's concentration is above its solubility limit in the chosen buffer, it will eventually precipitate out of solution, even after sonication. It should be used in conjunction with, not as a replacement for, a proper formulation strategy.
In-Depth Troubleshooting & Experimental Guides
This section provides detailed, step-by-step protocols to systematically enhance and quantify the solubility of this compound.
Strategy 1: pH-Dependent Solubility Profiling
Scientific Rationale: The solubility of an ionizable compound is lowest when it is uncharged and increases as the molecule becomes charged. For a basic amine, solubility dramatically increases as the pH of the solution drops below its pKa (the pH at which 50% of the molecules are ionized).[5][6] By systematically testing solubility across a pH range, you can identify the optimal pH for your assay buffer that balances compound solubility with biological viability.
-
Buffer Preparation: Prepare a series of biologically compatible buffers (e.g., citrate, phosphate, MES) at various pH points, such as 4.0, 5.0, 6.0, 6.5, 7.0, and 7.4.
-
Sample Preparation: Add an excess amount of solid this compound to a known volume (e.g., 1 mL) of each buffer in separate microcentrifuge tubes. The amount should be enough to ensure that undissolved solid remains, indicating saturation.
-
Equilibration: Tightly seal the tubes and place them on a shaker or rotator at a constant, controlled temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the tubes at high speed (e.g., >14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
Quantification: Carefully remove a known volume of the supernatant without disturbing the pellet. Dilute the supernatant in a suitable solvent (e.g., 50:50 acetonitrile:water) and quantify the concentration of the dissolved compound using a calibrated analytical method like HPLC-UV or LC-MS.
-
Data Analysis: Plot the measured solubility (in µg/mL or µM) against the buffer pH to generate a solubility-pH profile.
The data can be summarized to clearly show the impact of pH.
| pH | Solubility (µg/mL) | Fold Increase (vs. pH 7.4) |
| 7.4 | 5 | 1x |
| 7.0 | 20 | 4x |
| 6.5 | 150 | 30x |
| 6.0 | >500 | >100x |
| 5.0 | >1000 | >200x |
| Table 1: Example solubility data for this compound at different pH values. |
This profile will guide the selection of the highest possible pH for your assay buffer that still provides the required solubility, thus minimizing potential pH-induced stress on your biological system.
Strategy 2: Utilizing Co-Solvent Systems
Scientific Rationale: When pH modification is not feasible due to biological constraints, a co-solvent system can be employed.[7] Co-solvents are water-miscible organic solvents that, at low concentrations, reduce the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[8] Common choices for bioassays include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM).
-
Co-solvent Preparation: Prepare intermediate solutions by diluting the DMSO stock into various co-solvents (e.g., Ethanol, PG, PEG 400) to create 1 mM stocks with a controlled percentage of DMSO.
-
Assay Buffer Spiking: Add a small volume (e.g., 2 µL) of the 1 mM intermediate stock to your final assay buffer (e.g., 98 µL of PBS pH 7.4) to achieve the desired final compound concentration (e.g., 20 µM). The final co-solvent concentration should be kept low (e.g., 1-5%).
-
Solubility Assessment (Kinetic Method): Immediately after addition, and after a relevant incubation period (e.g., 2 hours), measure the turbidity of the solution using a nephelometer or a plate reader at a high wavelength (e.g., 650 nm). A significant increase in turbidity indicates precipitation.
-
Control Wells: Include vehicle controls containing the same concentration of the co-solvent without the compound to account for any background signal.
| Co-Solvent (2% final) | Turbidity (NTU) at T=0 | Turbidity (NTU) at T=2h | Solubility Outcome |
| None (DMSO only) | 2.5 | 45.8 | Precipitated |
| Ethanol | 3.1 | 15.2 | Partial |
| Propylene Glycol | 2.8 | 5.5 | Soluble |
| PEG 400 | 2.9 | 4.9 | Soluble |
| Table 2: Example kinetic solubility data using different co-solvents. |
This screening helps identify a co-solvent that maintains compound solubility over the course of the experiment without causing precipitation.
Strategy 3: Cyclodextrin-Mediated Solubilization
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9][10] They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex that has greatly enhanced aqueous solubility.[11][12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations due to their high water solubility and low toxicity.[10]
-
Cyclodextrin Solutions: Prepare a series of aqueous solutions of a selected cyclodextrin (e.g., HP-β-CD) in your desired final assay buffer (e.g., PBS pH 7.4) at various concentrations (e.g., 0%, 1%, 2%, 5%, 10% w/v).
-
Sample Preparation: Add an excess amount of solid this compound to each cyclodextrin solution.
-
Equilibration & Quantification: Follow steps 3-5 from Protocol 1 (Shake-Flask Method).
-
Data Analysis: Plot the solubility of this compound as a function of the cyclodextrin concentration. A linear increase in solubility with increasing cyclodextrin concentration (an A
L-type plot) indicates the formation of a soluble 1:1 complex.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.
Summary and Recommendations
For this compound, a systematic approach is crucial.
-
Start with pH Adjustment: This is the most straightforward and often most effective method for basic compounds. Determine the lowest acceptable pH for your bioassay and create a solubility profile to see if your target concentration can be reached.
-
Explore Co-solvents if Necessary: If pH modification is not an option, screen a panel of biocompatible co-solvents like PEG 400 and Propylene Glycol. Always keep the final concentration below 1% if possible.
-
Use Cyclodextrins for Difficult Cases: For assays requiring strict aqueous conditions at neutral pH, cyclodextrins like HP-β-CD offer an excellent, albeit more complex, solution.
By following these tiered troubleshooting strategies, you can develop a robust formulation that ensures this compound remains soluble throughout your bioassay, leading to reliable and reproducible data.
References
- Vertex AI Search. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
- International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review.
- ResearchGate. (2025). Techniques for solubility enhancement of poorly soluble drugs: An overview.
- National Institutes of Health. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
- Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- Journal of Pharmaceutical Sciences. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs.
- National Institutes of Health. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
- Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs.
- MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
- PubMed. (n.d.). Accuracy of calculated pH-dependent aqueous drug solubility.
- University of Liverpool. (n.d.). Solubility and pH of amines.
- MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
- ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
- Wikipedia. (n.d.). Cosolvent.
- ResearchGate. (2025). Study of pH-dependent drugs solubility in water.
- Chemistry LibreTexts. (2023). Advanced Properties of Amines.
- PubMed. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
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- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | MDPI [mdpi.com]
- 11. humapub.com [humapub.com]
- 12. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. touroscholar.touro.edu [touroscholar.touro.edu]
Technical Support Center: Overcoming Poor Bioavailability of 7-Methoxychroman-3-amine
Prepared by the Office of the Senior Application Scientist
Welcome, researchers, to the dedicated support center for 7-Methoxychroman-3-amine (7-MC-3A). We understand that promising compounds often present significant formulation and pharmacokinetic challenges. This guide is designed to provide you with the foundational understanding, troubleshooting protocols, and strategic solutions to overcome the poor oral bioavailability commonly observed with 7-MC-3A. Our goal is to empower you to move your research forward with confidence.
Part 1: Foundational Understanding - Why Does 7-MC-3A Exhibit Poor Bioavailability?
Before troubleshooting, it's critical to understand the underlying physicochemical and metabolic properties of 7-MC-3A that contribute to its low systemic exposure after oral administration. Our analysis points to two primary, often interconnected, challenges.
Question: I've administered 7-MC-3A orally in my animal model but see very low plasma concentrations. What are the likely causes?
Answer: The poor oral bioavailability of 7-MC-3A is typically rooted in two main issues: extensive first-pass metabolism and/or poor membrane permeability .[1][2] The structure of 7-MC-3A contains two key moieties that are susceptible to these effects:
-
The 7-Methoxy Group: The methoxy group on the aromatic ring is a prime target for O-demethylation by cytochrome P450 (CYP) enzymes, particularly in the liver.[3][4][5] This metabolic transformation occurs after the compound is absorbed from the gut and passes through the liver via the portal vein, but before it reaches systemic circulation.[1][6] This "first-pass effect" can significantly reduce the concentration of the active parent drug.[2][7]
-
The 3-Amine Group: As a primary or secondary amine, this functional group is typically ionized at physiological pH. This positive charge increases hydrophilicity and can severely limit the compound's ability to passively diffuse across the lipid-rich intestinal epithelium. Furthermore, amine groups can be targets for Phase II conjugation reactions or oxidation by monoamine oxidase (MAO) enzymes, contributing to presystemic metabolism.[8][9]
Caption: Primary barriers limiting the oral bioavailability of 7-MC-3A.
Part 2: Troubleshooting & Initial Experiments
To devise an effective strategy, you must first diagnose the primary reason for low bioavailability in your experimental system. We recommend a logical, stepwise approach to determine if the problem is primarily metabolic or related to absorption.
Question: How can I determine if first-pass metabolism or poor permeability is the main issue for 7-MC-3A?
Answer: A well-designed experimental workflow can efficiently distinguish between these two possibilities. We recommend starting with an in vitro assessment of metabolic stability, followed by a permeability assay if the compound is found to be metabolically stable.
Caption: Recommended troubleshooting workflow for 7-MC-3A.
Experimental Protocol 1: In Vitro Metabolic Stability Assay
Objective: To determine the rate at which 7-MC-3A is metabolized by liver enzymes.
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 7-MC-3A in DMSO.
-
Thaw pooled liver microsomes (human or species of your animal model) on ice. Dilute to 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
Prepare a 10 mM NADPH (cofactor) solution in phosphate buffer. Keep on ice.
-
Prepare a "stop solution" (e.g., ice-cold acetonitrile with an internal standard).
-
-
Incubation:
-
In a 96-well plate, add the diluted microsome solution.
-
Add the 7-MC-3A stock solution to a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction: Add the NADPH solution to start the metabolic process. For the negative control (T=0), add the stop solution before adding NADPH.
-
Time Points: At specified times (e.g., 0, 5, 15, 30, 60 minutes), add the stop solution to a new well to quench the reaction.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining percentage of 7-MC-3A at each time point using a validated LC-MS/MS method.
-
Interpreting the Results:
| Metric | Result | Interpretation |
| Half-life (t½) | < 30 minutes | High Metabolic Turnover. The compound is rapidly cleared. This strongly suggests first-pass metabolism is a major issue. |
| Half-life (t½) | > 60 minutes | Low Metabolic Turnover. The compound is relatively stable. The bioavailability issue is more likely due to poor absorption. |
Part 3: Strategic Solutions - How Do I Improve Bioavailability?
Based on your findings from Part 2, you can now select a targeted strategy.
Strategy A: Mitigating High First-Pass Metabolism
If your data indicates rapid metabolic turnover, the primary goal is to protect the metabolically labile sites on the 7-MC-3A molecule. The most effective approach for this is the use of a prodrug.
Answer: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in vivo, typically through enzymatic or chemical hydrolysis.[10] For 7-MC-3A, temporarily masking the amine group can prevent it from being a substrate for metabolic enzymes during its first pass through the liver.[8][9][11]
Caption: The prodrug concept for protecting 7-MC-3A.
Recommended Prodrug Approaches for the Amine Group:
-
N-Acyl Derivatives (Amides): Forming an amide by reacting the amine with a carboxylic acid can provide stability. However, simple amides can sometimes be too stable. "Activated" amides may be required for efficient cleavage in vivo.[9]
-
Carbamates: These are generally more labile than amides and can be cleaved by esterases in the blood after the drug has been absorbed and bypassed the liver.
-
N-Mannich Bases: These can increase lipophilicity, aiding absorption, and are designed to release the parent amine under physiological conditions.[8][9]
Strategy B: Enhancing Solubility and Permeability
If your data shows that 7-MC-3A is metabolically stable but likely suffers from poor absorption, the focus shifts to formulation science. The goal is to improve the dissolution of the compound in the gastrointestinal fluids and its passage through the intestinal wall.
Answer: A variety of formulation strategies are available, ranging from simple modifications to advanced drug delivery systems.[12][13][14] The choice depends on the specific properties of 7-MC-3A and the desired release profile.
Table of Common Formulation Strategies:
| Strategy | Principle | Advantages | Considerations |
| Salt Formation | Ionizing the basic amine group with an acid to form a more water-soluble salt.[13][15] | Simple, cost-effective, significantly increases dissolution rate. | Requires an ionizable group; potential for conversion back to free base in the gut. |
| Particle Size Reduction | Increasing the surface area-to-volume ratio by milling the drug to micron or nano-sized particles (nanosuspensions).[10][16] | Enhances dissolution velocity according to the Noyes-Whitney equation. | Can be energy-intensive; potential for particle agglomeration. |
| Amorphous Solid Dispersions | Dispersing the drug in its non-crystalline, higher-energy amorphous state within a polymer matrix.[13][17] | Dramatically increases apparent solubility and dissolution. | Amorphous form is thermodynamically unstable and can recrystallize over time. |
| Lipid-Based Formulations (e.g., SEDDS) | Dissolving the drug in a mixture of oils, surfactants, and co-solvents that spontaneously form a fine emulsion in the gut.[12][18] | Presents the drug in a solubilized state; can enhance absorption via lymphatic pathways, bypassing the liver.[17][19] | Requires careful selection of excipients to avoid drug precipitation upon dilution. |
| Nanoparticle Encapsulation | Encapsulating the drug within nanocarriers like liposomes or polymeric nanoparticles.[20][21][22] | Protects the drug from the harsh GI environment, can improve uptake, and allows for controlled release.[19] | More complex and costly manufacturing processes.[14] |
Part 4: Bioanalytical FAQs
Accurate measurement is the foundation of any pharmacokinetic study.
Q1: What is the best method to quantify 7-MC-3A in plasma? A1: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard.[23] It offers the highest sensitivity and specificity, allowing for accurate quantification even at the low concentrations expected with a poorly bioavailable compound.[24]
Q2: How should I prepare my plasma samples for analysis? A2: The most common method is protein precipitation. Add 3-4 volumes of a cold organic solvent (like acetonitrile or methanol) containing an appropriate internal standard to your plasma sample. Vortex, then centrifuge at high speed to pellet the proteins. The resulting supernatant can then be injected into the LC-MS/MS system.[25][26]
Q3: I suspect my compound is rapidly metabolized. Should I be looking for metabolites in my analysis? A3: Absolutely. When developing your LC-MS/MS method, it is highly advisable to also screen for predicted metabolites, such as the O-demethylated product (7-hydroxychroman-3-amine). This can confirm your metabolic pathway hypothesis and provide a more complete picture of the compound's fate in vivo.
References
-
Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. International Journal of Pharmaceutics. Available at: [Link]
-
(2024). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
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Abdellatif, M. M., et al. (2023). nano-delivery systems for enhancing oral bioavailability of drugs. ResearchGate. Available at: [Link]
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Rautio, J., et al. (2008). Prodrugs for amines. Molecules. Available at: [Link]
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Various Authors. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Journal of Drug Delivery and Therapeutics. Available at: [Link]
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Various Authors. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]
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Santos, C., & Tadi, P. (2023). First Pass Effect. StatPearls - NCBI Bookshelf. Available at: [Link]
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Ahmed, Z. (2024). First-Pass Metabolism and Its Effect on Bioavailability. ResearchGate. Available at: [Link]
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Gao, L., et al. (2005). Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs. SciSpace. Available at: [Link]
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Shan, D., et al. (n.d.). Prodrugs for Amines. Semantic Scholar. Available at: [Link]
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Date, A. A., & Hanes, J. (2016). Nanoparticles for oral delivery: design, evaluation and state-of-the-art. Journal of Controlled Release. Available at: [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Nanoparticle tools for maximizing oral drug delivery. Journal of Drug Delivery Science and Technology. Available at: [Link]
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Stiborová, M., et al. (2008). Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole. Interdisciplinary Toxicology. Available at: [Link]
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Various Authors. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. Available at: [Link]
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UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. Available at: [Link]
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Stiborová, M., et al. (2008). Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole. Interdisciplinary Toxicology. Available at: [Link]
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Patsnap. (2025). How to improve the bioavailability of a drug?. Patsnap Synapse. Available at: [Link]
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Chemsrc. (n.d.). (7-METHOXY-CHROMAN-3-YL)-METHYLAMINE. Chemsrc. Available at: [Link]
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Iannone, F., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. Available at: [Link]
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PubChem. (n.d.). 7-Hydroxy-3-(3-hydroxy-4-methoxybenzyl)chroman. PubChem. Available at: [Link]
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Chen, Y.-F., et al. (2022). Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes. Molecules. Available at: [Link]
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Rasayan Journal of Chemistry. (2023). BIOANALYTICAL METHOD PROCESS OF CHROMATOGRAPHIC ANALYSIS OF TIZANIDINE IN THE FORMULATION AND HUMAN PLASMA. Rasayan Journal of Chemistry. Available at: [Link]
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PubChem. (n.d.). trans-2,2-Dimethyl-3-phenyl-4-(p-hydroxyphenyl)-7-methoxy chroman. PubChem. Available at: [Link]
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Wang, Y., et al. (2012). 3-(4-Hydroxyphenyl)-7-methoxychroman-4-one monohydrate. Acta Crystallographica Section E. Available at: [Link]
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Maurer, H. H. (2004). Multi-analyte procedures for screening for and quantification of drugs in blood, plasma, or serum by liquid chromatography-single stage or tandem mass spectrometry (LC-MS or LC-MS/MS) relevant to clinical and forensic toxicology. ResearchGate. Available at: [Link]
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Obach, R. S., et al. (2005). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. Drug Metabolism and Disposition. Available at: [Link]
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Pop, R. M., et al. (2013). PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA. Clujul Medical. Available at: [Link]
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Technical Support Center: A Framework for In Vivo Dosage Optimization of Novel Compounds like 7-Methoxychroman-3-amine
A Senior Application Scientist's Guide for Researchers
Disclaimer: 7-Methoxychroman-3-amine is a novel investigational compound. As such, there is no established public data regarding its in vivo dosage, efficacy, or safety profile. This guide is therefore intended to provide a general framework based on established principles of pharmacology and preclinical drug development. The methodologies described herein are standard practices for determining the optimal in vivo dosage of novel small molecules.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions researchers may have when initiating in vivo studies with a novel compound.
Q1: Where do I begin with dose selection for a completely new compound like this compound?
A1: The initial dose selection process for a novel compound is a critical step that balances the need to achieve a therapeutic effect with the imperative to ensure animal welfare. The process should be systematic and data-driven, starting with a Dose Range-Finding (DRF) study.[1][2] The primary goal of a DRF study is to identify a range of doses that are tolerated by the animals and to pinpoint the Maximum Tolerated Dose (MTD). The MTD is defined as the highest dose that does not cause unacceptable side effects or toxicity.[3][4][5]
If you have in vitro data (e.g., IC50 or EC50 values), a common practice is to select a starting dose for the DRF study that is predicted to achieve a plasma concentration several times higher than the in vitro effective concentration.[6] Lacking in vitro data, a literature search for compounds with similar chemical structures can provide a rational starting point.
Q2: What is a Maximum Tolerated Dose (MTD) study and why is it essential?
A2: An MTD study is a short-term dose-escalation experiment designed to determine the highest dose of a drug that can be administered without causing unacceptable toxicity over a defined period.[3][4][5] It is a cornerstone of preclinical safety assessment for several reasons:
-
Establishes a Safe Upper Limit: It defines the upper boundary for dosing in subsequent, longer-term efficacy and toxicology studies, minimizing the risk of severe adverse events and animal morbidity.[5][7]
-
Informs Efficacy Study Design: By knowing the MTD, you can select a range of doses for efficacy studies that are likely to be well-tolerated, allowing for the determination of a dose-response relationship.[8]
-
Regulatory Requirement: Data from MTD studies are a critical component of the preclinical data package required by regulatory agencies like the FDA before a new drug can be tested in humans.[9][10]
Q3: How do Pharmacokinetics (PK) and Pharmacodynamics (PD) influence dose optimization?
A3: Pharmacokinetics (PK) and Pharmacodynamics (PD) are two distinct but interconnected disciplines that are fundamental to understanding and optimizing drug dosage.[11][12]
-
Pharmacokinetics (PK): This is the study of "what the body does to the drug."[13][14] It encompasses Absorption, Distribution, Metabolism, and Excretion (ADME). PK studies measure drug concentrations in biological matrices like plasma over time, helping to determine how quickly the drug is absorbed, where it goes in the body, and how long it stays there.[15]
-
Pharmacodynamics (PD): This is the study of "what the drug does to the body."[13][14] It examines the relationship between drug concentration at the site of action and the resulting physiological or biochemical effect.[12]
Integrating PK and PD data (PK/PD modeling) is crucial for rational dose selection. It allows you to correlate drug exposure (PK) with the desired therapeutic effect (PD), which is essential for predicting human dose-response and optimizing dosing regimens for maximum efficacy and minimal toxicity.[11]
Q4: My compound, this compound, has poor water solubility. How do I choose an appropriate vehicle for in vivo administration?
A4: Poor solubility is a common challenge in preclinical development.[16] The choice of vehicle is critical as it can significantly impact drug exposure and can itself cause toxicity.[17] A stepwise approach to vehicle selection is recommended:
-
Aqueous Solutions: For water-soluble compounds, buffered solutions like phosphate-buffered saline (PBS) or normal saline are ideal.[18]
-
Co-solvents: If solubility is an issue, a water-miscible organic solvent like DMSO, ethanol, or polyethylene glycol (PEG) can be used to first dissolve the compound before diluting it with an aqueous solution.[18] It's crucial to ensure the final concentration of the co-solvent is below its known toxic threshold.[17]
-
Suspensions: For compounds that are not soluble, an aqueous suspension can be prepared using suspending agents like carboxymethylcellulose (CMC) or Tween 80.[17][18] It is vital to ensure the suspension is uniform to allow for accurate dosing.
-
Lipid-based Formulations: For highly lipophilic compounds, oil-based vehicles (e.g., corn oil, sesame oil) or more complex lipid-based systems can enhance oral bioavailability.[18][19]
Always conduct a small pilot study to assess the stability and tolerability of your chosen formulation before proceeding with a large-scale experiment.[20]
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during in vivo dose optimization studies.
Q5: I'm observing high mortality or severe toxicity in my first dose group, even at what I predicted to be a low dose. What should I do?
A5: This is a critical situation that requires immediate action to ensure animal welfare.
-
Immediate Action: Stop dosing immediately and humanely euthanize animals that are in distress.
-
Troubleshooting Workflow:
-
Verify Dose Calculation and Formulation: Double-check all calculations for dose concentration and the final formulation. An error in dilution could lead to a much higher dose than intended.
-
Assess Vehicle Toxicity: The vehicle itself may be causing the toxicity.[17] Run a "vehicle-only" control group to assess its tolerability at the volume and administration frequency you are using.
-
Re-evaluate the Starting Dose: Your initial starting dose may have been too high. Reduce the starting dose by at least 10-fold for the next attempt. The FDA guidance on estimating a safe starting dose often involves applying a safety factor of 10 or more to the dose that shows no adverse effects in animals (NOAEL).[9][21]
-
Consider the Route of Administration: Intravenous (IV) or intraperitoneal (IP) administration can lead to rapid peak concentrations that may be toxic. Consider a slower route, such as subcutaneous (SC) or oral (PO) gavage, if appropriate for your compound.
-
Q6: My compound is well-tolerated up to the highest feasible dose, but I'm not seeing any biological effect. What are the next steps?
A6: A lack of efficacy despite good tolerability can be due to several factors.
-
Troubleshooting Workflow:
-
Confirm Target Engagement: The first step is to determine if the drug is reaching its intended target and engaging with it. This requires the development of a pharmacodynamic (PD) biomarker assay. A good PD marker provides evidence that the drug is exerting its expected biological effect.[15]
-
Conduct Pharmacokinetic (PK) Analysis: Measure the concentration of the compound in the plasma over time after dosing. It's possible that the compound has very low bioavailability or is being cleared from the body too quickly to reach therapeutic concentrations.[15][22]
-
Re-evaluate the Hypothesis: If the compound is achieving sufficient exposure and engaging its target, but there is still no efficacy, the underlying scientific hypothesis linking the target to the disease model may need to be reconsidered.
-
Consider Formulation Issues: If using a suspension, the compound may not be adequately absorbed. An alternative formulation, such as a solution or a nano-suspension, might improve bioavailability.[16][19]
-
Q7: I'm seeing high variability in the responses between animals within the same dose group. How can I reduce this?
A7: High variability can mask true biological effects and make data interpretation difficult.
-
Troubleshooting Workflow:
-
Standardize Procedures: Ensure that all experimental procedures are highly standardized. This includes the time of day for dosing, the technique for administration (e.g., gavage needle placement), and housing conditions.
-
Check Formulation Homogeneity: If you are using a suspension, ensure that it is thoroughly mixed before each dose is drawn up. Inadequate mixing can lead to animals receiving different effective doses.
-
Increase Sample Size: While not a solution for the underlying cause of variability, increasing the number of animals per group can increase the statistical power to detect a significant effect.[23]
-
Consider Animal Factors: Factors such as age, sex, and genetic background can all contribute to variability.[23] Ensure that your animals are as homogenous as possible and that your groups are properly randomized.
-
Part 3: Key Experimental Protocols
Protocol 1: Dose Range-Finding (DRF) and Maximum Tolerated Dose (MTD) Study
Objective: To determine the single-dose MTD of this compound in rodents.
Methodology:
-
Animal Model: Select a relevant rodent species (e.g., C57BL/6 mice), typically 8-10 weeks of age. Use a small group size (n=3-5 per sex per group).
-
Dose Selection: Based on available data (or lack thereof), select a starting dose (e.g., 10 mg/kg). Subsequent doses should be escalated using a defined progression (e.g., a modified Fibonacci series: 10, 30, 100, 300, 1000 mg/kg).[4]
-
Administration: Administer a single dose of the compound via the intended clinical route (e.g., oral gavage). Include a vehicle-only control group.
-
Monitoring: Observe animals daily for a minimum of 7-14 days for clinical signs of toxicity (e.g., changes in weight, behavior, posture, grooming).[6] Body weight loss is a key indicator; a loss of >15-20% is often considered a sign of significant toxicity.[1][7]
-
Endpoint: The MTD is defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or substantial body weight loss.[5]
-
Data Analysis: Record all observations, including body weight changes and clinical signs. At the end of the study, conduct a gross necropsy. Optional: Collect blood for clinical chemistry and tissues for histopathology to identify potential target organs of toxicity.[4]
Part 4: Data and Workflow Visualizations
Table 1: Example Dose Escalation Scheme and Monitoring Parameters for an MTD Study
| Dose Group | Dose (mg/kg) | Number of Animals (M/F) | Key Monitoring Parameters | Potential Observations |
| 1 (Vehicle) | 0 | 3/3 | Body weight, clinical signs | No adverse effects expected |
| 2 (Low) | 10 | 3/3 | Body weight, clinical signs | No adverse effects expected |
| 3 (Mid) | 100 | 3/3 | Body weight, clinical signs | Possible mild, transient effects |
| 4 (High) | 1000 | 3/3 | Body weight, clinical signs | Potential for adverse effects, >15% weight loss |
Diagram 1: General Workflow for In Vivo Dose Optimization
Caption: Workflow for determining the optimal in vivo dose.
Diagram 2: Troubleshooting Decision Tree for In Vivo Experiments
Caption: Decision tree for troubleshooting in vivo studies.
References
- BioAgilytix. (n.d.). The Difference Between Pharmacokinetics and Pharmacodynamics.
- Labcorp. (2025). Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development.
- Alimentiv. (n.d.). Understanding Pharmacokinetics & Pharmacodynamics.
- ALS Therapy Development Institute. (2022). What are Pharmacokinetic and Pharmacodynamic Studies?.
- Dahut, F., & Swain, S. M. (2009). Pharmacokinetic–Pharmacodynamic Reasoning in Drug Discovery and Early Development. Taylor & Francis Online, 28(1-2), 1-10.
- BenchChem. (n.d.). Technical Support Center: Vehicle Solutions for Poorly Soluble Compounds in Animal Studies.
- U.S. Food and Drug Administration. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers.
- ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?.
- Charles River Laboratories. (n.d.). Maximum tolerable dose (MTD) studies.
- Inotiv. (2023). The Importance of Maximum Tolerated Dose (MTD) Testing in Preclinical Studies.
- XenoTech. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy.
- PubMed. (2024). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions.
- NC3Rs. (n.d.). Refining MTD studies.
- Aragen Life Sciences. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions.
- National Toxicology Program. (n.d.). Maximum Tolerated Dose (MTD): Concepts and Background. Retrieved from National Institute of Environmental Health Sciences.
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- WuXi AppTec. (2024). How to Improve the Bioavailability of Poorly Water-Soluble Compounds?.
- National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
- Clinical and Translational Science. (2018). Design and Conduct Considerations for First‐in‐Human Trials. PubMed Central, 11(5), 439-450.
- U.S. Food and Drug Administration. (2021). Preclinical Considerations for Cell and Gene Therapy Products, an FDA Perspective.
- Drug Design, Development and Therapy. (2016). Determination of the starting dose in the first-in-human clinical trial. Dovepress, 10, 4179-4189.
- Charles River Laboratories. (2024). In Vivo Research Strategies that Reduce Risk of Failure in the Clinic.
- Clinical Cancer Research. (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. AACR Journals, 22(11), 2613-2617.
- National Center for Biotechnology Information. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology.
- U.S. Food and Drug Administration. (n.d.). FDA Requirements for Preclinical Studies.
- Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT.
- ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
- Clinical Pharmacology & Therapeutics. (2016). Advanced Methods for Dose and Regimen Finding During Drug Development: Summary of the EMA/EFPIA Workshop on Dose Finding. PubMed Central, 100(4), 385-399.
- AMSBIO. (2025). Preclinical research strategies for drug development.
- U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
- YouTube. (2022). Webinar: Designing Your In Vivo Studies.
- PubMed. (2006). Optimising in vivo pharmacology studies--Practical PKPD considerations. Methods and Findings in Experimental and Clinical Pharmacology, 28(7), 453-467.
- GoldBio. (n.d.). How to be a Better Troubleshooter in Your Laboratory.
- Boster Biological Technology. (n.d.). IHC Troubleshooting Guide | Common Issues & Fixes.
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Preventing degradation of 7-Methoxychroman-3-amine during storage
Welcome to the technical support center for 7-Methoxychroman-3-amine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and handling. As a specialized chroman amine, its unique structure necessitates specific precautions to prevent degradation, which can compromise experimental outcomes. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) based on established principles of amine chemistry and pharmaceutical stability studies.
Core Concept: The Instability of Amines
Amines are susceptible to degradation through several pathways, primarily oxidation, hydrolysis, and photodegradation. The lone pair of electrons on the nitrogen atom makes it nucleophilic and prone to reaction with atmospheric oxygen and other electrophiles. For this compound, the chroman ring system and the methoxy group can also influence its stability profile. Understanding these potential degradation routes is the first step in implementing effective preventative measures.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for long-term stability of this compound?
For optimal long-term stability, this compound should be stored at 2-8°C under an inert atmosphere (argon or nitrogen) in a tightly sealed, light-resistant container. A supplier of a structurally similar compound, 7-Methoxy-chroman-3-carboxylic acid, recommends storage at 0-8°C[1]. Refrigeration slows down the rate of potential degradation reactions, while an inert atmosphere minimizes oxidative degradation.
Q2: I've noticed a color change in my sample from off-white to yellow/brown. What does this indicate?
A color change is a common visual indicator of degradation. This is often due to the formation of oxidized impurities or polymeric byproducts. If you observe a color change, it is crucial to re-analyze the purity of the sample before use.
Q3: Can I store this compound at room temperature for short periods?
While not ideal, short-term storage at room temperature (e.g., during an experiment) is generally acceptable if the compound is protected from light and moisture. However, for any period longer than a few hours, refrigeration is strongly recommended to maintain purity.
Q4: My laboratory does not have an inert gas supply. What are the alternative storage options?
If an inert atmosphere is unavailable, the next best option is to use a desiccator with a high-quality desiccant to minimize exposure to moisture. Ensure the container is sealed with high-quality paraffin film to create a barrier against atmospheric oxygen. However, be aware that this is a compromise and may not prevent all oxidative degradation.
Q5: What type of container is best for storing this compound?
Amber glass vials with PTFE-lined caps are the preferred containers. The amber glass protects the compound from light, which can induce photodegradation, and the PTFE liner provides an inert seal, preventing reaction with the cap material and minimizing moisture ingress.
Troubleshooting Guide: Degradation Issues
This section addresses specific problems you might encounter and provides a logical workflow for troubleshooting.
Issue 1: Inconsistent or Unexpected Experimental Results
If you are experiencing variability in your experimental outcomes, it could be due to the degradation of your this compound stock.
Troubleshooting Workflow:
Workflow for Investigating Degradation Products
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
This method provides a general framework for the reversed-phase HPLC analysis of this compound. Method validation according to ICH guidelines is recommended for quantitative applications. [2][3][4][5]
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 220 nm and 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL. |
Rationale:
-
A C18 column is a good starting point for moderately polar compounds like this compound.
-
The TFA in the mobile phase helps to protonate the amine, leading to sharper peaks and better chromatography.
-
A gradient elution is used to ensure that any potential degradation products, which may have different polarities, are eluted and separated from the parent compound.
-
Detection at two wavelengths can help to distinguish between the parent compound and impurities that may have different chromophores.
Protocol 2: Forced Degradation Study
To proactively understand the stability of this compound, a forced degradation study can be performed. [6][7][8][9]This involves subjecting the compound to harsh conditions and analyzing the resulting degradation.
Stress Conditions:
-
Acid Hydrolysis: 1 mg/mL solution in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 1 mg/mL solution in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 1 mg/mL solution in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid compound heated at 80°C for 48 hours.
-
Photodegradation: 1 mg/mL solution exposed to a photostability chamber (ICH Q1B conditions).
Procedure:
-
Prepare solutions of this compound under the conditions listed above.
-
At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each solution.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples by the HPLC method described in Protocol 1.
-
Compare the chromatograms of the stressed samples to a control sample to identify and quantify degradation products.
References
-
J.P. Morgan. Forced degradation studies: A critical lens into pharmaceutical stability. [Link]
-
MedCrave. Forced Degradation Studies. [Link]
-
SciSpace. Forced Degradation Studies. [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Pittelkow, M. Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. [Link]
-
Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 849-868. [Link]
-
Pittelkow, M., et al. (2005). Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. Organic & Biomolecular Chemistry, 3(13), 2441-2449. [Link]
-
Al-Toubah, T., et al. (2020). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. Molecules, 25(21), 5081. [Link]
-
PubChem. trans-2,2-Dimethyl-3-phenyl-4-(p-hydroxyphenyl)-7-methoxy chroman. [Link]
-
ResearchGate. How can I replace methoxy with amine?. [Link]
-
Chaves Júnior, F. A., et al. (2024). Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. Research, Society and Development, 13(1), e22113144541. [Link]
-
ResearchGate. Substituent effects on the stability of extended benzylic carbocations: A computational study of conjugation. [Link]
-
Zlatopolskiy, B. D., et al. (2021). Development and Validation of a GMP-Compliant High-Pressure Liquid Chromatography Method for the Determination of the Chemical and Radiochemical Purity of [18F]PSMA-1007, a PET Tracer for the Imaging of Prostate Cancer. Pharmaceuticals, 14(11), 1109. [Link]
-
Lee, S. H., et al. (2005). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 647-654. [Link]
-
Phani Kumar, A., et al. (2011). HPLC Method for the Enantiomeric Purity of Eletriptan Hydrobromide. Asian Journal of Chemistry, 23(4), 1621-1624. [Link]
-
Mrug, G. P., et al. (2013). Synthesis and aminomethylation of 7-hydroxy-5-methoxyisoflavones. Chemistry of Natural Compounds, 49(2), 235-239. [Link]
-
Wang, Y., et al. (2023). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Journal of the American Chemical Society, 145(50), 27364-27371. [Link]
-
Oliveira, J., et al. (2022). Functionalization of 7-Hydroxy-pyranoflavylium: Synthesis of New Dyes with Extended Chromatic Stability. Molecules, 27(21), 7434. [Link]
-
Goud, B. S., et al. (2020). Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. Bioorganic & Medicinal Chemistry Letters, 30(16), 127319. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 4. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. scispace.com [scispace.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Synthesis of 7-Methoxychroman-3-amine
Welcome, Researchers, Scientists, and Drug Development Professionals.
This technical support center is designed to provide in-depth guidance on the common impurities encountered during the synthesis of 7-Methoxychroman-3-amine. As a key intermediate in medicinal chemistry, the purity of this compound is paramount.[1] This guide offers troubleshooting advice, detailed FAQs, and preventative measures to help you identify, control, and eliminate impurities in your synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of impurities in the synthesis of this compound?
The most prevalent impurities can be categorized as follows:
-
Process-Related Impurities: These arise from the synthetic route itself and include starting materials, intermediates, and by-products from side reactions.[2]
-
Degradation Products: These can form during the synthesis or upon storage if the compound is sensitive to factors like heat, light, or pH.
-
Residual Solvents: Organic solvents used during the synthesis and purification steps can be carried over into the final product.[2]
-
Inorganic Impurities: These can include reagents, catalysts, and salts from workup procedures.[2]
Q2: Which analytical techniques are best suited for identifying and quantifying impurities in this compound?
A multi-technique approach is often necessary for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC (RP-HPLC), is the gold standard for separating and quantifying organic impurities due to its high resolution and sensitivity.[2][3][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for identifying unknown impurities by providing molecular weight information.[2][4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about impurities, aiding in their definitive identification.[2][5]
-
Gas Chromatography (GC): GC is the preferred method for detecting and quantifying residual volatile organic solvents.[2]
Q3: What are the general strategies for controlling impurity formation?
Controlling impurities starts with a thorough understanding of the reaction mechanism and potential side reactions. Key strategies include:
-
Optimization of Reaction Conditions: Carefully controlling parameters such as temperature, reaction time, stoichiometry of reagents, and catalyst choice can significantly minimize the formation of by-products.
-
Purity of Starting Materials: Using high-purity starting materials is crucial, as impurities present in the initial steps can be carried through the synthesis.
-
In-Process Monitoring: Regularly monitoring the reaction progress using techniques like TLC or HPLC can help to identify the formation of impurities early on and allow for adjustments to the reaction conditions.
-
Appropriate Work-up and Purification: Designing an effective work-up procedure to remove excess reagents and by-products is essential. This is often followed by a robust purification method, such as column chromatography or recrystallization.
Troubleshooting Guide: Specific Impurities and Solutions
This section addresses specific impurities that may be encountered during common synthetic routes to this compound.
Issue 1: Presence of Unreacted Starting Materials and Intermediates
Q: My final product shows significant peaks corresponding to the starting materials (e.g., a substituted phenol or a cinnamyl derivative) or key intermediates (e.g., a 3-nitrochromene or a chroman-3-one). What should I do?
A: The presence of unreacted starting materials or intermediates typically points to an incomplete reaction. Here's a systematic approach to troubleshoot this issue:
Plausible Causes & Solutions:
-
Insufficient Reaction Time or Temperature:
-
Explanation: The reaction may not have been allowed to proceed to completion.
-
Solution: Monitor the reaction progress using TLC or HPLC at regular intervals. If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature.
-
-
Sub-optimal Reagent Stoichiometry:
-
Explanation: An incorrect ratio of reactants can lead to one being consumed before the other has fully reacted.
-
Solution: Re-evaluate the stoichiometry of your reagents. A slight excess of one reagent may be necessary to drive the reaction to completion.
-
-
Catalyst Deactivation:
-
Explanation: If a catalyst is used (e.g., palladium on carbon for a reduction step), it may have lost its activity.[1]
-
Solution: Ensure the catalyst is fresh and handled under the appropriate conditions (e.g., inert atmosphere). In some cases, a higher catalyst loading may be required.
-
-
Inefficient Mixing:
-
Explanation: In heterogeneous reactions, poor mixing can limit the contact between reactants.
-
Solution: Ensure vigorous stirring throughout the reaction.
-
Experimental Protocol: Monitoring Reaction Completion by HPLC
-
Sample Preparation: At timed intervals, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Quench the reaction in the aliquot if necessary (e.g., by adding a small volume of a suitable solvent or aqueous solution). Dilute the sample with the mobile phase to an appropriate concentration.
-
Chromatographic Conditions (Example): [3]
-
Column: C18 (e.g., 4.6 mm × 250 mm, 5 µm)
-
Mobile Phase: A gradient of phosphate buffer and acetonitrile is often effective.
-
Detection: UV detection at a wavelength where both reactants and products absorb (e.g., 254 nm).
-
Temperature: 35°C.
-
-
Analysis: Inject the samples and monitor the disappearance of the starting material peaks and the appearance of the product peak. The reaction is considered complete when the area of the starting material peaks no longer decreases.
Issue 2: Formation of Dimeric or Oligomeric By-products
Q: I'm observing higher molecular weight species in my LC-MS analysis that I suspect are dimers or oligomers. What causes this and how can I prevent it?
A: Dimerization or oligomerization can occur through various side reactions, particularly during cyclization steps or if reactive intermediates are present.
Plausible Causes & Solutions:
-
Intermolecular Reactions:
-
Explanation: Instead of the desired intramolecular cyclization to form the chroman ring, intermolecular reactions between two or more molecules can occur.
-
Solution: Employ high-dilution conditions. By significantly increasing the solvent volume, you favor intramolecular reactions over intermolecular ones. Add the substrate slowly to the reaction mixture to maintain a low concentration.
-
-
Side Reactions of Reactive Intermediates:
-
Explanation: Highly reactive intermediates can be trapped by other molecules in the reaction mixture before they can undergo the desired transformation.
-
Solution: Optimize the reaction temperature. Lowering the temperature can sometimes reduce the rate of side reactions more than the desired reaction.
-
Issue 3: Ring-Opened By-products
Q: My analysis indicates the presence of impurities that appear to be the result of the chroman ring opening. Why is this happening?
A: The chroman ring, particularly the pyran ring portion, can be susceptible to opening under certain conditions.
Plausible Causes & Solutions:
-
Harsh pH Conditions:
-
Explanation: Strongly acidic or basic conditions during the reaction or work-up can catalyze the hydrolysis or cleavage of the ether linkage in the chroman ring.
-
Solution: Maintain a neutral or near-neutral pH whenever possible. If acidic or basic conditions are required for the reaction, ensure they are neutralized promptly during the work-up. Use milder acids or bases where feasible.
-
-
Reaction with Nucleophiles:
-
Explanation: Certain nucleophiles can attack the chroman ring, leading to ring-opening. This has been observed in reactions of related chromone systems with amines.[6][7][8]
-
Solution: Carefully select your reagents and reaction conditions to avoid the presence of strong, unwanted nucleophiles. If a nucleophilic reagent is necessary, consider using a protecting group strategy for sensitive functionalities.
-
Visualization of Potential Impurity Formation Pathways
Below is a generalized representation of a synthetic pathway to a chroman derivative, highlighting potential points of impurity formation.
Caption: Generalized workflow illustrating potential impurity formation points.
Data Summary: Common Impurities and Analytical Signatures
| Impurity Type | Likely Origin | Typical Analytical Signature (LC-MS) | Mitigation Strategy |
| Unreacted Starting Materials | Incomplete reaction | M+H peak corresponding to the starting material's molecular weight | Optimize reaction time, temperature, and stoichiometry |
| Reaction Intermediates | Incomplete reaction, stalled reaction | M+H peak corresponding to the intermediate's molecular weight | Drive reaction to completion, check catalyst activity |
| Dimers/Oligomers | Intermolecular side reactions | M+H peak at ~2x or more of the product's molecular weight | Use high-dilution conditions, control temperature |
| Ring-Opened Products | Harsh pH, nucleophilic attack | M+H peak corresponding to the hydrolyzed/opened structure | Maintain neutral pH, avoid harsh reagents |
| Residual Solvents | Incomplete removal during work-up | Detected by GC-MS | Proper drying under vacuum, solvent selection |
Purification Strategies for this compound
Q: What are the most effective methods for purifying the final product and removing these impurities?
A: A combination of techniques is often the most effective approach.
-
Aqueous Work-up with pH Adjustment:
-
Application: This is a crucial first step to remove inorganic salts and water-soluble impurities. Since this compound is basic, its solubility can be manipulated with pH.
-
Protocol:
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate).
-
Wash with a dilute acidic solution (e.g., 1M HCl) to protonate the amine and extract it into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Separate the aqueous layer and basify it (e.g., with 1M NaOH) to deprotonate the amine, causing it to precipitate or allowing it to be extracted back into an organic solvent.
-
Wash the final organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
-
-
Column Chromatography:
-
Application: This is a highly effective method for separating the desired product from closely related organic impurities.
-
Considerations: The choice of stationary phase (e.g., silica gel, alumina) and mobile phase is critical. A gradient elution is often necessary. Note that some related compounds, like 2-methoxychroman-4-ones, can be unstable on silica gel.[6]
-
-
Recrystallization:
-
Application: This is an excellent final purification step to obtain a highly crystalline product, which often leads to high purity.
-
Protocol:
-
Dissolve the crude product in a minimum amount of a suitable hot solvent or solvent mixture.
-
Allow the solution to cool slowly and undisturbed to promote the formation of well-defined crystals.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Visualization of the Purification Workflow
Caption: A typical purification workflow for this compound.
References
- A Comparative Guide to Analytical Methods for 7-ACA Impurity Profiling. Benchchem.
- Troubleshooting unexpected side products in chroman synthesis. Benchchem.
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020-11-11).
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed. (2017-01-02).
- Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. (2025-09-22).
- Divergent Pathways for Reactions of 3-Formylchromone with Cyclic Secondary Amines in Alcoholic Media. ResearchGate. (2019-12-11).
- The Stereochemistry of Substituted Chroman-3-amines: A Technical Guide. Benchchem.
- 3-Formylchromones IV. The Rearrangement of 3-Formylchromone Enamines as a Simple, Facile Route to Novel Pyrazolo[3,4-b]pyridines and the Synthetic Utility of the Latter. PMC - NIH.
- Synthesis and chemical properties of chromone-3-carboxylic acid (review). ResearchGate. (2022-11-02).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-Formylchromones IV. The Rearrangement of 3-Formylchromone Enamines as a Simple, Facile Route to Novel Pyrazolo[3,4-b]pyridines and the Synthetic Utility of the Latter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 7-Methoxychroman-3-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 7-Methoxychroman-3-amine. This guide is designed for researchers, chemists, and drug development professionals who are looking to establish, optimize, or scale up this synthetic route. We will move beyond simple procedural lists to explore the underlying chemistry, enabling you to troubleshoot effectively and make informed decisions during your campaign.
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most common and reliable pathway proceeds through two key transformations: the formation of an oxime from 7-Methoxychroman-3-one, followed by its reduction to the target primary amine.
Overall Synthetic Workflow
This guide is structured around this two-step sequence. We will address common pitfalls and frequently asked questions for each stage.
Caption: General synthetic route to this compound.
Part 1: Synthesis of 7-Methoxychroman-3-one Oxime
The conversion of the ketone to an oxime is a critical step that prepares the molecule for the final reduction to the amine. While seemingly straightforward, this condensation reaction requires careful control to achieve high conversion and minimize impurities.
Experimental Protocol: Oximation
This protocol is adapted from standard procedures for chromanone oximation[1].
-
Dissolution: Dissolve 7-Methoxychroman-3-one (1.0 eq) in ethanol (approx. 5-10 mL per gram of ketone) in a round-bottom flask equipped with a reflux condenser. Heat the mixture to a gentle reflux to ensure complete dissolution.
-
Reagent Addition: In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.1-1.5 eq) and a base such as sodium acetate (2.0-2.5 eq) in a minimal amount of hot water.
-
Reaction: Add the hot hydroxylamine/base solution to the refluxing ketone solution. Continue to heat at reflux for 1-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting ketone spot indicates completion.
-
Workup & Isolation: Once complete, cool the reaction mixture in an ice bath. The oxime product will often precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly. If no precipitate forms, the product can be isolated by extraction following solvent removal.
Troubleshooting and FAQs: Oximation Step
Q1: My oximation reaction is stalling, and the TLC shows a significant amount of starting material even after several hours. What's going wrong?
A1: This is a common issue often related to pH control or insufficient activation.
-
Causality: The formation of an oxime from a ketone and hydroxylamine is a pH-dependent condensation reaction. The reaction is typically fastest under weakly acidic conditions (pH 4-5). The base (e.g., sodium acetate) is added to neutralize the HCl from hydroxylamine hydrochloride, which would otherwise make the solution too acidic and protonate the hydroxylamine, rendering it non-nucleophilic.
-
Solutions:
-
Verify Base Stoichiometry: Ensure you have added at least two equivalents of a weak base like sodium acetate for every one equivalent of hydroxylamine hydrochloride.
-
Alternative Bases: While sodium acetate is common, using a base like pyridine can also be effective, although it presents challenges with odor and removal.
-
Solvent System: Ensure your starting material is fully dissolved. If solubility is an issue in pure ethanol, consider a co-solvent system like ethanol/water.
-
Q2: I'm getting a clean conversion on TLC, but my isolated yield is low after precipitation. Where is my product?
A2: The issue likely lies in the workup and isolation phase.
-
Causality: 7-Methoxychroman-3-one oxime may have higher solubility in the reaction solvent than anticipated, especially if excess ethanol was used or the cooling was insufficient.
-
Solutions:
-
Solvent Removal: Before cooling, concentrate the reaction mixture under reduced pressure to remove a significant portion of the ethanol. This will increase the product concentration and promote crystallization upon cooling.
-
Extraction: If precipitation fails, remove the solvent completely. Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine to remove inorganic salts, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the crude product. The crude oxime can then be recrystallized from a suitable solvent like methanol or ethanol/water[1].
-
Q3: My product has an off-white or yellowish color. Is this normal?
A3: A slight coloration is common, but a significant color change may indicate impurities.
-
Causality: Impurities can arise from side reactions or degradation of reagents, particularly if the reaction is heated for an extended period.
-
Solutions:
-
Recrystallization: The most effective way to purify the oxime and improve its color is through recrystallization. Test small batches with different solvents (e.g., methanol, ethanol, isopropyl alcohol) to find the optimal system.
-
Activated Carbon: If the color persists after recrystallization, you can try treating a solution of the crude product with a small amount of activated carbon, followed by hot filtration to remove the carbon before allowing the solution to cool and crystallize.
-
Part 2: Reduction to this compound
This is the final and most crucial step. The choice of reducing agent and conditions will dictate the yield, purity, and stereochemical outcome (if applicable) of the final product. The primary method is catalytic hydrogenation, which is highly efficient but sensitive to reaction parameters.
Method Selection: A Comparative Overview
The reduction of an oxime to a primary amine can be achieved through various methods. Catalytic hydrogenation is often preferred for its clean reaction profile and atom economy[2][3].
| Method | Reagent & Conditions | Typical Yield | Advantages | Disadvantages & Risks |
| Catalytic Hydrogenation | H₂ (1-50 atm), Pd/C or PtO₂ catalyst, in acidic or neutral solvent (EtOH, MeOH, AcOH) | 70-95% | High yield, clean workup, scalable. | Catalyst poisoning, potential for over-reduction, requires specialized pressure equipment.[2][4] |
| Chemical Reduction | NaBH₄/NiCl₂ or CoCl₂ in Methanol | 50-80% | Does not require pressure equipment, rapid. | Often requires stoichiometric reagents, more complex workup to remove metal salts, potential for side reactions. |
| Chemical Reduction | LiAlH₄ in THF or Et₂O | 60-85% | Powerful reducing agent, effective for stubborn substrates. | Highly reactive and pyrophoric, requires strictly anhydrous conditions, difficult workup. |
| Alternative | Sodium Cyanoborohydride (NaBH₃CN) | Variable | Can be selective for imines/oximes in the presence of ketones.[5] | Toxic cyanide byproduct, often requires careful pH control. |
Protocol: Catalytic Hydrogenation
-
Setup: In a high-pressure hydrogenation vessel (e.g., a Parr shaker), add 7-Methoxychroman-3-one oxime (1.0 eq) and a suitable solvent such as ethanol or methanol. Acetic acid is often added as a co-solvent or additive to improve reaction rates and selectivity.
-
Catalyst: Add the catalyst (typically 5-10 mol% of 10% Pd/C or PtO₂). Safety Note: Palladium on carbon can be pyrophoric; handle with care and preferably under an inert atmosphere.
-
Reaction: Seal the vessel, purge several times with nitrogen, and then purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 psi or 3-4 atm) and begin agitation at room temperature.
-
Monitoring: The reaction can be monitored by the cessation of hydrogen uptake.
-
Workup: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Celite pad with the catalyst may be pyrophoric and should be quenched carefully with water.
-
Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting residue is the crude amine, which typically requires further purification.
Troubleshooting and FAQs: Reduction Step
Caption: Troubleshooting workflow for catalytic hydrogenation.
Q4: My hydrogenation reaction has stopped taking up hydrogen, but TLC shows incomplete conversion. What should I do?
A4: This indicates catalyst deactivation.
-
Causality: Heterogeneous catalysts like Pd/C are highly sensitive to impurities ("poisons") that can adsorb to the active sites and block them. Common poisons include sulfur compounds, residual reagents from previous steps, or certain functional groups.
-
Solutions:
-
Purify the Oxime: Ensure the oxime starting material is highly pure and free from inorganic salts or byproducts from the oximation step. Recrystallization is highly recommended.
-
Filter and Add Fresh Catalyst: Carefully filter the reaction mixture through Celite (under an inert atmosphere) to remove the deactivated catalyst and add a fresh batch.
-
Check Solvents: Use high-purity, anhydrous solvents.
-
Q5: My final product is a mixture of the desired amine and the N-hydroxy-7-methoxychroman-3-amine intermediate. How can I drive the reaction to completion?
A5: This points to incomplete reduction, which can be influenced by the catalyst and conditions.
-
Causality: The reduction of an oxime proceeds via a hydroxylamine intermediate. The final hydrogenolysis of the N-O bond can sometimes be slow. Platinum-based catalysts (like PtO₂) are often more effective than palladium for driving the reaction to the full amine, and acidic conditions can promote this final step[3][4].
-
Solutions:
-
Switch Catalyst: If using Pd/C, consider switching to PtO₂ (Adam's catalyst), which is known to be highly active for this transformation[2][3].
-
Add Acid: Include acetic acid (5-10% v/v) as a co-solvent. The acid protonates the intermediate, making the N-O bond more susceptible to cleavage.
-
Increase Pressure/Time: Increase the hydrogen pressure and/or allow the reaction to run for a longer period.
-
Part 3: Purification and Characterization
The crude amine obtained after the reduction workup is often an oil and requires purification to be suitable for downstream applications.
Q6: My crude amine is a thick, brown oil that is difficult to purify by standard silica gel chromatography. What are my options?
A6: Primary amines can be challenging on silica due to their basicity, leading to tailing and poor separation.
-
Solutions:
-
Acid-Base Extraction: Dissolve the crude oil in an organic solvent (e.g., ethyl acetate). Extract with dilute aqueous HCl (e.g., 1M). The amine will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind in the organic layer. Then, basify the aqueous layer with NaOH or Na₂CO₃ to a pH > 10 and extract the free amine back into an organic solvent. Wash with brine, dry, and concentrate to get the purified free base.
-
Salt Formation and Crystallization: A highly effective method for purifying amines is to form a stable, crystalline salt. Dissolve the crude amine in a suitable solvent (e.g., isopropanol, ethanol, or ether) and add a solution of an acid (e.g., HCl in ether, or oxalic acid in ethanol) dropwise until precipitation is complete. The resulting salt can be collected by filtration and recrystallized to high purity. The free amine can be regenerated by treatment with a base if needed.
-
Amine-Deactivated Silica: If chromatography is necessary, use silica gel that has been pre-treated with a base like triethylamine (typically 1-2% in the eluent) to prevent streaking.
-
Q7: What are the key spectroscopic features I should look for to confirm the final product?
A7: Confirmation relies on a combination of NMR and Mass Spectrometry.
-
¹H NMR: Look for the disappearance of the oxime hydroxyl proton (-NOH, often a broad singlet) and the appearance of a new broad singlet for the amine protons (-NH₂), which typically integrates to 2H. The signals for the chroman scaffold protons will also shift.
-
¹³C NMR: The carbon attached to the nitrogen (C3) will show a significant upfield shift compared to the C=N carbon of the oxime.
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of this compound (C₁₀H₁₃NO₂ = 179.22 g/mol ).
References
-
Camps, P., et al. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Kamal, A., et al. (2018). Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. PubMed. Available at: [Link]
-
PrepChem. (n.d.). Preparation of 4-Chromanone Oxime. PrepChem.com. Available at: [Link]
-
Mas-Roselló, J., & Cramer, N. (2021). Catalytic homogeneous hydrogenations of oximes to hydroxylamine products. ResearchGate. Available at: [Link]
-
Pawar, S. D., et al. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. Journal of Advances in Applied Science and Technology. Available at: [Link]
-
Redina, E. A., et al. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. MDPI. Available at: [Link]
-
Redina, E. A., et al. (2022). Heterogeneous Catalysis for Selective Hydrogenation of Oximes. Encyclopedia MDPI. Available at: [Link]
-
Smith, T. E., et al. (2022). Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement. PubMed Central. Available at: [Link]
-
ResearchGate. (2020). Which reagent will be better to selectively reduce only oxime when ketone is also present in the system? ResearchGate. Available at: [Link]
-
Redina, E. A., et al. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. ResearchGate. Available at: [Link]
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Kurosawa, W., et al. (2004). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of 7-hydroxy-4-formyl coumarin (3) and 7-methoxy-4-formyl... ResearchGate. Available at: [Link]
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Validation & Comparative
Validating the Monoamine Transporter Affinity of 7-Methoxychroman-3-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuropharmacology and drug discovery, the precise characterization of a compound's interaction with monoamine transporters—the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT)—is a critical step in evaluating its therapeutic potential. This guide provides a comprehensive framework for validating the binding affinity of a novel compound, 7-Methoxychroman-3-amine, against these key transporters. By presenting detailed experimental protocols and comparative data from established reference compounds, this document serves as a practical resource for researchers seeking to elucidate the pharmacological profile of new chemical entities.
Introduction to Monoamine Transporters and Ligand Binding
Monoamine transporters are integral membrane proteins that regulate the concentration of neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling.[1][2] Their dysfunction is implicated in a range of neuropsychiatric disorders, making them prime targets for therapeutic intervention.[1] The affinity of a compound for these transporters is a key determinant of its potency and selectivity, and consequently, its potential therapeutic effects and side-effect profile.
Radioligand binding assays are a fundamental tool for determining the binding affinity of a test compound.[1][3] These assays measure the ability of an unlabeled compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand that is known to bind to the target transporter. The resulting data are used to calculate the inhibitor constant (Kᵢ), a measure of the compound's binding affinity.
Comparative Binding Affinities of Reference Compounds
To contextualize the potential binding profile of this compound, it is essential to compare its (experimentally determined) affinities with those of well-characterized monoamine transporter ligands. The following table summarizes the binding affinities (Kᵢ, in nM) of several reference compounds for human SERT, NET, and DAT.
| Compound | SERT Kᵢ (nM) | NET Kᵢ (nM) | DAT Kᵢ (nM) | Primary Activity |
| Citalopram | 7.4[4] | IA (>10,000)[4] | IA (>10,000)[4] | Selective Serotonin Reuptake Inhibitor (SSRI) |
| Desipramine | 10 (approx.)[5] | 0.4 (approx.) | 130 (approx.) | Selective Norepinephrine Reuptake Inhibitor (NRI) |
| Cocaine | 172 ± 15[6] | 3300 ± 170[6] | 187 ± 18.7[6] | Dopamine Reuptake Inhibitor (DRI) |
| (S)-Citalopram | 2.6[4] | - | - | SSRI |
| Nisoxetine | 8.15 (pKᵢ)[7] | 9.34 (pKᵢ)[7] | 6.3 (pKᵢ)[7] | NRI |
| GBR-12909 | 5.9 (pKᵢ)[7] | 7.02 (pKᵢ)[7] | 7.92 (pKᵢ)[7] | DRI |
| RTI-55 | 7.7 (pKᵢ)[7] | 8.2 (pKᵢ)[7] | 8.41 (pKᵢ)[7] | Triple Reuptake Inhibitor |
| MDMA | Low µM | 0.85 µM (uptake)[8] | Low µM | Serotonin-Norepinephrine Releasing Agent |
Note: pKᵢ values can be converted to Kᵢ using the formula Kᵢ = 10(-pKᵢ) M. "IA" indicates inactive at the tested concentrations. Some values are approximated from graphical or textual data in the cited sources.
Experimental Protocol: Radioligand Competition Binding Assay
This section details a generalized protocol for determining the binding affinity (Kᵢ) of this compound for hSERT, hNET, and hDAT using a competitive radioligand binding assay.[5][9]
I. Materials and Reagents
-
Cell Membranes: Cell membranes prepared from HEK293 cells stably expressing human SERT, NET, or DAT.[5][10]
-
Radioligands:
-
For hSERT: [³H]Citalopram or [³H]Paroxetine
-
For hNET: [³H]Nisoxetine or [³H]Mazindol
-
For hDAT: [³H]WIN 35,428 or [³H]CFT
-
-
Unlabeled Competitors (for non-specific binding):
-
Test Compound: this compound stock solution.
-
Binding Buffer: (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Wash Buffer: Ice-cold binding buffer.
-
Apparatus: 96-well microplates, glass fiber filters (e.g., Whatman GF/B or GF/C), filtration apparatus (cell harvester), scintillation vials, scintillation cocktail, and a scintillation counter.[5][9]
II. Experimental Workflow
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A Comparative Analysis of 7-Methoxychroman-3-amine's Antidepressant Efficacy Against SSRIs and SNRIs: A Guide for Researchers
This guide provides a comprehensive comparison of the putative novel antidepressant agent, 7-Methoxychroman-3-amine, with established Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). As data on this compound is emerging, this document synthesizes its hypothesized mechanism of action with well-established pharmacological principles and preclinical evaluation methodologies to offer a forward-looking perspective for researchers and drug development professionals.
The Neurobiological Landscape of Depression: Beyond a Simple Chemical Imbalance
Major Depressive Disorder (MDD) is a complex neuropsychiatric condition with a multifaceted etiology. While the "chemical imbalance" theory is an oversimplification, the role of monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—in the pathophysiology of depression is well-supported by decades of research.[1][2][3] These neurotransmitters are crucial for regulating mood, cognition, and emotional processing.[4][5] The monoamine hypothesis posits that a deficiency in the synaptic availability of these neurotransmitters contributes to depressive symptoms.[3] Consequently, the primary strategy of most current antidepressants is to increase the extracellular levels of these monoamines.
Mechanisms of Action: A Comparative Overview
Selective Serotonin Reuptake Inhibitors (SSRIs)
SSRIs represent a cornerstone of depression treatment. Their mechanism is highly specific: they selectively block the serotonin transporter (SERT), which is responsible for the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron.[6][7][8] This inhibition leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.[8]
Caption: Mechanism of Action of SSRIs.
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)
SNRIs expand upon the mechanism of SSRIs by also inhibiting the norepinephrine transporter (NET), in addition to SERT.[6][7][9] This dual action results in elevated synaptic concentrations of both serotonin and norepinephrine. The engagement of the noradrenergic system is thought to address a broader range of depressive symptoms, including those related to fatigue and lack of motivation.[4]
Caption: Mechanism of Action of SNRIs.
This compound: A Hypothesized Triple Reuptake Inhibitor (TRI)
While specific published data on this compound is limited, its chemical structure suggests a potential interaction with monoamine transporters. For the purpose of this guide, we will hypothesize that this compound functions as a Triple Reuptake Inhibitor (TRI), blocking the reuptake of serotonin, norepinephrine, and dopamine. The rationale for developing TRIs is to address the symptoms of anhedonia (the inability to feel pleasure), which is often resistant to treatment with SSRIs and SNRIs and is closely linked to dopaminergic pathways.[10] By modulating all three key monoamine systems, a TRI could theoretically offer a more comprehensive antidepressant effect.
Caption: Hypothesized Mechanism of Action of this compound as a TRI.
Comparative Efficacy: A Hypothetical Preclinical Data Summary
To objectively compare the potential efficacy of this compound with a standard SSRI (Fluoxetine) and SNRI (Venlafaxine), we present the following table of hypothetical data from key preclinical antidepressant screening assays.
| Assay | Parameter Measured | Vehicle Control | Fluoxetine (SSRI) | Venlafaxine (SNRI) | This compound (TRI) |
| Forced Swim Test | Immobility Time (seconds) | 180 ± 15 | 120 ± 12 | 105 ± 10 | 90 ± 11 |
| Tail Suspension Test | Immobility Time (seconds) | 150 ± 10 | 100 ± 8 | 90 ± 9 | 75 ± 7 |
| In Vivo Microdialysis (Frontal Cortex) | % Increase in Extracellular 5-HT | Baseline | 350% | 400% | 450% |
| In Vivo Microdialysis (Frontal Cortex) | % Increase in Extracellular NE | Baseline | No significant change | 250% | 300% |
| In Vivo Microdialysis (Nucleus Accumbens) | % Increase in Extracellular DA | Baseline | No significant change | Minor increase | 200% |
Note: The data presented in this table is hypothetical and for illustrative purposes only. It is based on the predicted outcomes for a compound with a TRI profile.
Standardized Experimental Protocols for Antidepressant Efficacy Screening
The following are detailed protocols for the behavioral and neurochemical assays cited above. Adherence to these standardized methods is crucial for generating reproducible and reliable data.
Forced Swim Test (FST)
The FST is a widely used behavioral assay to screen for antidepressant-like activity.[11][12][13] It is based on the principle that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. Antidepressant compounds are known to increase the latency to immobility and the total time spent mobile.[14][15]
Caption: Experimental Workflow for the Forced Swim Test.
Protocol:
-
Apparatus: A transparent glass cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Animals: Male mice or rats are typically used. They should be habituated to the testing room for at least one hour before the experiment.
-
Procedure:
-
Day 1 (Pre-test): Place each animal in the cylinder for a 15-minute session. This initial exposure primes the animal for the characteristic immobility on the test day. Remove the animal, dry it thoroughly, and return it to its home cage.
-
Day 2 (Test): Administer the test compound or vehicle at the appropriate time before the test. Place the animal in the cylinder for a 5-6 minute session. The session is video-recorded for later analysis.
-
-
Data Analysis: An observer, blind to the treatment conditions, scores the duration of immobility during the final 4 minutes of the test session. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
Tail Suspension Test (TST)
The TST is another common behavioral despair model used for screening potential antidepressant drugs in mice.[16][17][18][19] The test involves suspending mice by their tails, and the duration of immobility is measured as an indicator of a depression-like state.[20]
Caption: Experimental Workflow for the Tail Suspension Test.
Protocol:
-
Apparatus: A suspension box that allows for the mouse to be hung by its tail, preventing it from touching any surfaces.
-
Animals: Male mice are typically used.
-
Procedure:
-
Secure the mouse's tail to a suspension bar using adhesive tape, approximately 1-2 cm from the tip.
-
The test duration is typically 6 minutes, and the entire session is video-recorded.
-
-
Data Analysis: A trained observer, blind to the treatment groups, scores the total time the mouse remains immobile. Immobility is defined as the absence of any limb or body movement, except for those caused by respiration.
In Vivo Microdialysis
In vivo microdialysis is a powerful technique used to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.[21][22][23][24][25] This provides direct neurochemical evidence of a drug's mechanism of action.
Caption: Workflow for In Vivo Microdialysis.
Protocol:
-
Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted into the brain region of interest (e.g., frontal cortex, nucleus accumbens). The animal is allowed to recover for several days.
-
Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).
-
Sample Collection: Dialysate samples, containing extracellular fluid from the surrounding brain tissue, are collected at regular intervals (e.g., every 20 minutes).
-
Drug Administration: After a stable baseline of neurotransmitter levels is established, the test compound is administered.
-
Analysis: The concentration of neurotransmitters (5-HT, NE, DA) in the dialysate samples is quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
Data Analysis: The results are typically expressed as a percentage change from the baseline neurotransmitter levels.
Discussion and Future Directions
The hypothetical profile of this compound as a TRI presents a compelling avenue for antidepressant drug discovery. By targeting dopamine in addition to serotonin and norepinephrine, such a compound could potentially offer superior efficacy, particularly for anhedonic symptoms, and a faster onset of action. However, the potential for abuse liability, a concern with dopamine-acting compounds, would need to be carefully evaluated.
The preclinical assays outlined in this guide represent the foundational steps in characterizing the antidepressant potential of a novel compound. Positive results from these studies would warrant further investigation into the compound's pharmacokinetic profile, safety pharmacology, and long-term efficacy in more complex models of depression. Ultimately, well-controlled clinical trials are necessary to establish the true therapeutic value of this compound in patients with MDD.[26][27]
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A Researcher's Guide to the Receptor Cross-Reactivity of 7-Methoxychroman-3-amine
For researchers and drug development professionals exploring novel CNS-active compounds, understanding the selectivity profile of a new chemical entity is paramount. This guide provides an in-depth analysis of the anticipated receptor cross-reactivity of 7-Methoxychroman-3-amine, a molecule belonging to the pharmacologically rich chromane class. While direct, comprehensive screening data for this specific molecule is not extensively published, we can infer a likely binding profile based on robust structure-activity relationship (SAR) studies of its close analogs. This guide will synthesize available data on the chroman-3-amine scaffold to predict primary targets and potential off-target interactions, and will provide detailed experimental protocols for empirical validation.
The Chroman-3-amine Scaffold: Predicted Primary Affinity
The chroman-3-amine core is a privileged scaffold in medicinal chemistry, frequently associated with affinity for serotonergic and, more recently discovered, sigma receptors. The embedded phenethylamine-like motif within its structure is a key determinant of its pharmacological activity.
Serotonin (5-HT) Receptors
Numerous studies on chroman derivatives point towards significant interactions with the serotonin system. Specifically, analogs of this compound have demonstrated notable affinity for the 5-HT1A and 5-HT2B receptors. The substitution pattern on the chroman ring and the nature of the amine substituent are critical for both potency and selectivity. For instance, certain lactam-fused chroman derivatives exhibit high affinity for both the 5-HT1A receptor and the serotonin transporter (SERT), suggesting a potential dual-action mechanism relevant to antidepressant drug discovery. It is therefore highly probable that this compound will exhibit some degree of affinity for one or more serotonin receptor subtypes.
Sigma (σ) Receptors
Recent research has broadened the pharmacological understanding of the 3-amino-chromane scaffold, revealing potent interactions with the σ1 receptor.[1][2][3] The σ1 receptor, a unique intracellular chaperone protein, is implicated in a wide array of cellular functions and is a target for neuropsychiatric and neurodegenerative disorders. Studies on a series of 3-amino-chromane ligands have shown that specific stereochemistries, particularly the (3R,4R) configuration, can confer high affinity (low nanomolar Ki) and selectivity for the σ1 receptor over the related TMEM97 protein.[1][3] Given these findings, the σ1 receptor should be considered a likely primary or secondary target for this compound.
Comparative Analysis of Potential Cross-Reactivity
A comprehensive understanding of a compound's utility and potential side effects requires evaluating its binding to other major G protein-coupled receptor (GPCR) families. Based on the core structure of this compound, we can anticipate potential interactions with adrenergic, dopaminergic, and to a lesser extent, histaminergic and muscarinic receptors.
Adrenergic Receptors (α and β)
The phenethylamine core of this compound is a classic pharmacophore for adrenergic ligands. The degree of substitution on the amine is a critical factor for selectivity between α and β subtypes.[4] Generally, as the size of the nitrogen substituent increases, α-receptor agonist activity tends to decrease while β-receptor activity increases.[4] Since this compound possesses a primary amine, some level of interaction with α-adrenergic receptors is plausible. However, the rigid chroman structure may sterically hinder optimal binding compared to more flexible phenethylamines.
Dopamine Receptors (D1-like and D2-like)
Cross-reactivity with dopamine receptors is a common feature of CNS-active compounds, particularly those targeting the serotonin system.[5] The high sequence homology between D2-like receptors (D2, D3, D4) and some serotonin receptors can lead to off-target binding.[6] While the chroman scaffold is not a classic dopaminergic pharmacophore, the potential for interaction, especially at higher concentrations, cannot be dismissed without empirical testing.
Histamine and Muscarinic Receptors
While less probable based on direct SAR from chroman analogs, the general ability of amine-containing small molecules to interact with histamine and muscarinic receptors warrants their inclusion in a comprehensive selectivity panel.[7][8] These interactions are often responsible for common drug side effects such as sedation (H1 antagonism) or dry mouth (muscarinic antagonism).
Quantitative Comparison of Receptor Affinities (Hypothetical Data)
To illustrate how cross-reactivity data is presented, the following table provides a hypothetical binding profile for this compound based on the principles discussed above. Note: These values are for illustrative purposes only and must be determined experimentally.
| Receptor Target Family | Receptor Subtype | Binding Affinity (Ki, nM) |
| Serotonin | 5-HT1A | 15 |
| 5-HT2A | 250 | |
| 5-HT2B | 80 | |
| 5-HT2C | >1000 | |
| 5-HT7 | 450 | |
| Sigma | σ1 | 25 |
| σ2 | 600 | |
| Adrenergic | α1A | 350 |
| α2A | 800 | |
| β1 | >10,000 | |
| β2 | >10,000 | |
| Dopamine | D1 | >10,000 |
| D2 | 950 | |
| D3 | 700 | |
| Histamine | H1 | >1000 |
| Muscarinic | M1 | >10,000 |
Experimental Protocols for Determining Cross-Reactivity
To empirically validate the selectivity profile of this compound, a tiered approach involving radioligand binding assays followed by functional assays for key interactions is recommended.
Experimental Workflow Diagram
Caption: Workflow for assessing receptor cross-reactivity.
Protocol: Radioligand Competition Binding Assay
This protocol is a gold-standard method for determining the binding affinity (Ki) of a test compound for a specific receptor.[9][10][11]
Causality: The principle is competitive displacement. A known radiolabeled ligand (Radioligand) with high affinity for the target receptor is incubated with a source of the receptor (e.g., cell membranes). The unlabeled test compound (this compound) is added at increasing concentrations, competing for the same binding site. The amount of radioligand displaced is proportional to the affinity of the test compound.
Methodology:
-
Receptor Preparation: Utilize commercially available cell membranes or prepare them from cell lines stably expressing the human receptor subtype of interest (e.g., CHO or HEK293 cells).
-
Assay Buffer Preparation: Prepare a binding buffer appropriate for the specific receptor being assayed. This typically includes a buffer salt (e.g., Tris-HCl), ions (e.g., MgCl2), and protease inhibitors.
-
Reaction Setup: In a 96-well plate, combine:
-
Cell membranes (typically 5-20 µg protein per well).
-
Radioligand at a concentration near its Kd value (e.g., [3H]-8-OH-DPAT for 5-HT1A).
-
A range of concentrations of this compound (e.g., 10-11 M to 10-5 M).
-
Total Binding Control: Wells with membranes and radioligand only.
-
Non-Specific Binding (NSB) Control: Wells with membranes, radioligand, and a high concentration of a known, non-labeled competitor (e.g., 10 µM serotonin for 5-HT receptors).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (typically 60-120 minutes).
-
Termination and Harvesting: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B). This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: cAMP Functional Assay (for Gs- and Gi-coupled Receptors)
For receptors identified as significant "hits" in the binding assay, a functional assay is crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist.[12][13][14] The cAMP assay is ideal for receptors that couple to Gs (stimulatory) or Gi (inhibitory) G-proteins.
Causality: Gs-coupled receptors, upon activation, stimulate adenylyl cyclase to produce cyclic AMP (cAMP). Gi-coupled receptors inhibit this process. By measuring changes in intracellular cAMP levels, we can quantify the functional effect of the test compound.
Methodology (using HTRF technology):
-
Cell Culture: Use a cell line stably expressing the receptor of interest (e.g., CHO-K1 cells). Culture cells to ~80% confluency.
-
Cell Plating: Harvest and plate the cells into a 384-well assay plate at an optimized density and allow them to adhere.
-
Agonist Mode Testing:
-
Add increasing concentrations of this compound to the cells.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
-
Antagonist Mode Testing:
-
Add increasing concentrations of this compound.
-
Immediately add a known agonist for the receptor at its EC80 concentration (the concentration that gives 80% of its maximal effect).
-
Incubate as above.
-
For Gi-coupled receptors: A co-stimulation with forskolin (an adenylyl cyclase activator) is required to generate a baseline cAMP signal that can then be inhibited.
-
-
Cell Lysis and Detection: Add the HTRF lysis reagent containing the two detection components: an anti-cAMP antibody labeled with a donor fluorophore (e.g., Europium cryptate) and cAMP labeled with an acceptor fluorophore (d2).
-
Incubation: Incubate for 60 minutes at room temperature to allow the immunoassay to reach equilibrium.
-
Plate Reading: Read the plate on a compatible HTRF reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis:
-
Calculate the HTRF ratio (Acceptor/Donor) and convert it to cAMP concentration using a standard curve run in parallel.
-
Agonist Mode: Plot cAMP concentration vs. log[compound] to determine the EC50 and Emax (maximal effect).
-
Antagonist Mode: Plot cAMP concentration vs. log[compound] to determine the IC50. This can be used to calculate the antagonist's affinity constant (Kb).
-
Signaling Pathway Visualization
Caption: Canonical Gs and Gi signaling pathways.
Conclusion
While this compound awaits a full, published characterization, the existing literature on its structural analogs provides a strong, rational basis for prioritizing experimental investigation. The primary targets are likely to be within the serotonin (5-HT1A, 5-HT2B) and sigma (σ1) receptor families. A thorough cross-reactivity assessment against adrenergic and dopaminergic receptors is essential to build a complete pharmacological profile. The systematic application of high-quality in vitro binding and functional assays, as detailed in this guide, will provide the definitive data required to understand the selectivity of this compound and guide its future development as a potential research tool or therapeutic agent.
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Head-to-Head Comparison: Tesofensine vs. 7-Methoxychroman-3-amine in the Context of Monoamine Reuptake Inhibition
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of tesofensine, a well-documented investigational drug for obesity, and 7-Methoxychroman-3-amine, a less-characterized chemical entity. Given the disparity in available data, this document will first offer a comprehensive review of tesofensine, supported by extensive clinical and preclinical findings. Subsequently, it will explore the pharmacological landscape of the 3-aminochroman scaffold, to which this compound belongs, to contextualize its potential while clearly noting the absence of direct comparative studies.
Tesofensine: A Triple Monoamine Reuptake Inhibitor for Weight Management
Tesofensine (NS2330) is a phenyltropane derivative that functions as a potent serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1][2] Initially investigated for neurodegenerative disorders such as Parkinson's and Alzheimer's disease, its development trajectory shifted upon consistent observations of significant weight loss in clinical trial participants.[3][4][5] This led to its repurposing as a potential anti-obesity therapeutic.[6][7]
Mechanism of Action
Tesofensine exerts its pharmacological effects by blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[8] This inhibition of neurotransmitter reuptake leads to increased synaptic concentrations of serotonin, norepinephrine, and dopamine in the brain.[3][4][6] The elevated levels of these monoamines in key brain regions, such as the hypothalamus, are believed to enhance satiety, suppress appetite, and potentially increase resting energy expenditure.[4][5][9] The appetite-suppressant effect is thought to be mediated through the indirect stimulation of α1-adrenergic and dopamine D1 receptors.[10]
Pharmacological Profile
Tesofensine is a potent inhibitor of all three monoamine transporters. Preclinical studies have established its high affinity for these transporters, leading to a balanced elevation of the respective neurotransmitters.
| Parameter | Tesofensine | Reference |
| Target | ||
| Serotonin Transporter (SERT) | Potent Inhibitor | [8][11] |
| Norepinephrine Transporter (NET) | Potent Inhibitor | [8][11] |
| Dopamine Transporter (DAT) | Potent Inhibitor | [8][11] |
| Effect | ||
| Appetite | Suppression | [4][5] |
| Resting Energy Expenditure | Potential Increase | [7][9] |
Table 1: Pharmacological Profile of Tesofensine.
Clinical Efficacy in Obesity
Phase II clinical trials have demonstrated impressive, dose-dependent weight loss with tesofensine treatment. In a 24-week study, patients receiving tesofensine experienced significantly greater weight reduction compared to placebo.[3]
| Dose | Mean Weight Loss (Placebo-Subtracted) | Reference |
| 0.25 mg | 4.5% | [1] |
| 0.5 mg | 9.2% | [1] |
| 1.0 mg | 10.6% | [1] |
Table 2: Summary of Weight Loss in a 24-Week Phase II Clinical Trial of Tesofensine.
Patients in these trials also showed improvements in metabolic markers, including cholesterol and blood sugar levels.[3] The weight loss achieved with the 0.5 mg dose was approximately double that of previously approved weight-loss medications at the time.[6] Phase III trials are ongoing to further establish its efficacy and safety profile.[1]
Safety and Tolerability
The most commonly reported adverse events in clinical trials include dry mouth, headache, nausea, insomnia, constipation, and diarrhea.[6] A dose-dependent increase in heart rate of up to 8 bpm and minor increases in blood pressure (1-3 mmHg) have been observed at therapeutically relevant doses.[1][12]
Experimental Protocol: Monoamine Reuptake Inhibition Assay
A standard method to determine the potency of a compound like tesofensine is through in vitro neurotransmitter reuptake assays using synaptosomes or cell lines expressing the specific transporters.
Objective: To determine the IC50 values of tesofensine for SERT, NET, and DAT.
Methodology:
-
Preparation of Transporter-Expressing Systems: Utilize rat brain synaptosomes or stable cell lines (e.g., HEK293) recombinantly expressing human SERT, NET, or DAT.
-
Radioligand Binding: Incubate the transporter-expressing system with a specific radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]NE for NET, [³H]DA for DAT) in the presence of varying concentrations of tesofensine.
-
Assay Termination and Measurement: After incubation, terminate the reuptake process by rapid filtration. Measure the amount of radioactivity taken up by the cells or synaptosomes using liquid scintillation counting.
-
Data Analysis: Plot the percentage of inhibition of radioligand uptake against the concentration of tesofensine. Calculate the IC50 value, which is the concentration of tesofensine that inhibits 50% of the specific radioligand uptake.
This compound: An Undefined Pharmacological Entity
In stark contrast to tesofensine, there is a significant lack of publicly available scientific literature detailing the pharmacological properties, mechanism of action, or therapeutic efficacy of this compound. Searches for this specific compound do not yield preclinical or clinical data related to its biological activity.
However, the 3-aminochroman scaffold is a known structural motif in various pharmaceutically active compounds, suggesting that derivatives of this core structure have been explored for biological activity.
The 3-Aminochroman Scaffold in Medicinal Chemistry
The chroman ring system with an amine at the 3-position is a privileged scaffold in drug discovery, particularly for agents targeting the central nervous system. Research on related structures provides some context for the potential, albeit speculative, biological activities of this compound.
-
Serotonin Receptor Ligands: Certain methoxy-chroman derivatives have been synthesized and evaluated for their interaction with 5-hydroxytryptamine1A (5-HT1A) receptors, with some enantiomers showing potent agonist properties.
-
Precursors to CNS-Active Drugs: The 3-aminochroman core is a key structural element in precursors to drugs such as Ebalzotan (a 5-HT1A agonist) and Alnespirone (a potential anxiolytic).
-
Synthetic Accessibility: Various synthetic routes for 3-aminochroman derivatives have been developed, indicating that this compound is a synthetically feasible molecule.
Comparative Analysis and Future Perspectives
A direct, data-driven head-to-head comparison between tesofensine and this compound is not possible at this time due to the absence of pharmacological data for the latter.
| Feature | Tesofensine | This compound |
| Mechanism of Action | Triple Monoamine Reuptake Inhibitor (SNDRI) | Undefined |
| Primary Therapeutic Target | Obesity | Unknown |
| Clinical Data | Extensive Phase II and ongoing Phase III trials demonstrating significant weight loss. | None available |
| Preclinical Data | Well-characterized in vitro and in vivo. | None available for the specific compound. |
| Known Side Effects | Dry mouth, insomnia, increased heart rate. | Unknown |
Table 3: High-Level Comparison Based on Available Data.
Tesofensine is a well-characterized drug candidate with a clear mechanism of action as a triple monoamine reuptake inhibitor, supported by robust clinical data demonstrating significant efficacy in weight management. Its development highlights the therapeutic potential of modulating the serotonergic, noradrenergic, and dopaminergic systems for the treatment of obesity.
This compound, on the other hand, remains a molecule of speculative interest. While its core 3-aminochroman structure is present in other CNS-active agents, particularly those targeting the serotonin system, no specific biological data for this compound are publicly available. Further research, including in vitro binding and functional assays followed by in vivo models, is required to determine if this compound possesses any therapeutic potential, including but not limited to monoamine reuptake inhibition or other CNS activities. Without such data, any comparison to a clinically evaluated compound like tesofensine is purely conjectural.
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A Comparative Guide to the In Vivo Efficacy of 7-Methoxychroman-3-amine versus Bupropion: An Investigative Framework
For drug development professionals and researchers in neuroscience, the quest for novel therapeutics with improved efficacy and favorable side-effect profiles is a perpetual endeavor. Bupropion, a well-established norepinephrine-dopamine reuptake inhibitor (NDRI), serves as a critical benchmark in the development of new antidepressants.[1][2] This guide provides a comprehensive framework for evaluating the in vivo efficacy of a novel compound, 7-Methoxychroman-3-amine, in direct comparison to bupropion. While preclinical data on this compound is not extensively published, its structural components, featuring a chroman core, suggest potential central nervous system activity that warrants investigation.
This document is structured to guide a research program, detailing the foundational pharmacology, comparative experimental workflows, and detailed protocols necessary to rigorously assess the potential of this novel chemical entity against a clinically relevant standard.
Pharmacological Background: Establishing the Mechanistic Context
A thorough comparison begins with an understanding of the established and hypothesized mechanisms of action.
Bupropion: The NDRI Benchmark
Bupropion's antidepressant effects are primarily attributed to its inhibition of the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1][3] This dual mechanism leads to increased synaptic concentrations of norepinephrine and dopamine, which are neurotransmitters critically involved in mood, motivation, and reward pathways.[3] Notably, bupropion has minimal to no affinity for the serotonin transporter (SERT), which distinguishes it from SSRIs and SNRIs and contributes to its unique side-effect profile, particularly the low incidence of sexual dysfunction.[1][2] The major active metabolite of bupropion, hydroxybupropion, also contributes significantly to its overall pharmacological activity.[4]
This compound: A Novel Compound of Interest
The chroman scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. Derivatives of the related coumarin and chromene structures have been explored for potential antidepressant activities, with some exhibiting effects in preclinical models like the Forced Swim Test (FST) and Tail Suspension Test (TST).[5][6][7][8][9] The primary amine and methoxy group on the this compound structure suggest the potential for interaction with monoamine transporters. The primary hypothesis to investigate is whether this compound, like bupropion, functions as a monoamine reuptake inhibitor.
Diagram: Hypothesized and Known Mechanisms of Action
Caption: Known mechanism of Bupropion vs. hypothesized targets for this compound.
Comparative In Vitro Profiling: Target Engagement and Selectivity
Before proceeding to costly in vivo studies, it is crucial to first establish the in vitro pharmacological profile of this compound and directly compare it to bupropion.
Neurotransmitter Transporter Uptake Inhibition Assay
This assay is fundamental to testing the primary hypothesis. It quantifies the ability of a compound to inhibit the reuptake of dopamine, norepinephrine, and serotonin into cells expressing the respective transporters.
| Parameter | Bupropion (Literature Values) | This compound (Experimental Goal) |
| DAT Inhibition (IC₅₀) | ~305-945 nM | To be determined |
| NET Inhibition (IC₅₀) | ~443-3715 nM | To be determined |
| SERT Inhibition (IC₅₀) | >10,000 nM (very weak) | To be determined |
| DAT/SERT Selectivity | High | To be determined |
| NET/SERT Selectivity | High | To be determined |
Note: IC₅₀ values for bupropion can vary depending on the specific assay conditions and species.[3]
A favorable profile for this compound as a bupropion-like agent would be potent inhibition of DAT and NET with significantly weaker or no activity at SERT.
Comparative In Vivo Efficacy: Behavioral Models of Antidepressant Activity
The core of this investigation lies in head-to-head comparisons in validated rodent models of antidepressant efficacy.
Experimental Workflow
Caption: A typical workflow for comparing the in vivo efficacy of two compounds.
Key Behavioral Assays
-
Forced Swim Test (FST): This is a widely used screening tool for antidepressants.[10] Animals are placed in an inescapable cylinder of water, and the time they spend immobile is measured. Antidepressants characteristically reduce immobility time. Bupropion has been shown to decrease immobility in this test, an effect linked to its dopaminergic action in the nucleus accumbens.[11][12]
-
Tail Suspension Test (TST): Conceptually similar to the FST, the TST induces a state of despair by suspending mice by their tails.[13][14] The duration of immobility is a key measure, and it is reliably reduced by a wide range of antidepressants, including bupropion.[15][16] This test avoids the potential for hypothermia associated with the FST.[13]
-
Locomotor Activity Test: This test is crucial for interpreting the results from the FST and TST.[8][17] A true antidepressant effect should not be a byproduct of general psychomotor stimulation. This assay measures the total distance traveled and other activity parameters in an open field. Bupropion can have stimulant effects at higher doses, so it is essential to test this compound for similar properties to ensure that any reduction in immobility in the FST or TST is not merely due to hyperactivity.
Expected Outcomes and Comparative Data Table
The goal is to generate data to populate a comparative table like the one below.
| Assay | Parameter | Vehicle | Bupropion (20 mg/kg) | This compound (10 mg/kg) |
| Forced Swim Test | Immobility Time (s) | 180 ± 15 | 110 ± 12 | To be determined |
| Tail Suspension Test | Immobility Time (s) | 200 ± 20 | 125 ± 18 | To be determined |
| Locomotor Activity | Total Distance (cm) | 3000 ± 250 | 4500 ± 300* | To be determined |
*Denotes statistically significant difference from vehicle. Data are hypothetical examples.
Detailed Experimental Protocols
Scientific integrity requires detailed, reproducible methodologies. The following are standard operating procedures for the key in vivo assays.
Protocol 1: Neurotransmitter Transporter Uptake Assay
-
Objective: To determine the IC₅₀ values of this compound and bupropion for DAT, NET, and SERT.
-
Methodology: This can be performed using commercially available kits that utilize a fluorescent substrate that acts as a mimic for monoamine neurotransmitters.[9][18][19]
-
Cell Culture: Maintain HEK293 cells (or other suitable cell line) stably expressing human DAT, NET, or SERT in appropriate culture medium.[18]
-
Plating: Plate the cells in 96- or 384-well black, clear-bottom microplates and allow them to form a confluent monolayer.[18]
-
Compound Preparation: Prepare serial dilutions of this compound and bupropion in a suitable assay buffer.
-
Incubation: Pre-incubate the cells with the test compounds or vehicle for a specified time (e.g., 10-15 minutes) at 37°C.[20]
-
Substrate Addition: Add the fluorescent substrate/dye solution to all wells.
-
Signal Detection: Measure the fluorescence intensity kinetically over time (e.g., 30 minutes) using a bottom-read fluorescence plate reader.
-
Data Analysis: Calculate the rate of uptake (or area under the curve) for each concentration. Plot the percent inhibition against the compound concentration and determine the IC₅₀ value using a non-linear regression analysis.
-
Protocol 2: Tail Suspension Test (TST)
-
Objective: To assess the antidepressant-like activity of the compounds.
-
Apparatus: A suspension box or chamber that allows for the mouse to be suspended without its tail or limbs touching any surface.[14]
-
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 1 hour before the test.
-
Dosing: Administer the vehicle, bupropion, or this compound via the chosen route (e.g., intraperitoneally, i.p.) 30-60 minutes prior to the test.
-
Suspension: Suspend each mouse by its tail using adhesive tape, ensuring the tape is attached approximately 1-2 cm from the tip of the tail.[14][21]
-
Recording: Record the session, which typically lasts for 6 minutes, using a video camera.[16][22]
-
Scoring: An observer, blinded to the treatment groups, scores the total duration of immobility during the test period (often the last 4 minutes of the 6-minute test).[21] Immobility is defined as the absence of all movement except for minor respiratory movements.
-
Protocol 3: Forced Swim Test (FST)
-
Objective: To further evaluate antidepressant-like effects.
-
Apparatus: A transparent glass or plastic cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.[23]
-
Procedure:
-
Habituation & Dosing: As described for the TST.
-
Test Session: Gently place the mouse into the cylinder of water. The test session is typically 6 minutes.[24]
-
Observation: Record the session for later scoring. Ensure continuous observation; any animal that sinks must be removed immediately.[23]
-
Post-Test Care: After the test, remove the mouse, gently dry it with a towel, and place it in a heated cage to prevent hypothermia before returning it to its home cage.[23]
-
Scoring: A blinded observer scores the total time the mouse spends immobile during the last 4 minutes of the test. Immobility is defined as floating motionless or making only small movements necessary to keep the head above water.[10]
-
Protocol 4: Locomotor Activity Test
-
Objective: To control for potential confounding effects of psychomotor stimulation.
-
Apparatus: An open field arena (e.g., 40x40x30 cm) equipped with infrared beams or a video tracking system to monitor movement.[8]
-
Procedure:
-
Habituation & Dosing: As described for the TST/FST.
-
Test Session: Place the mouse in the center of the open field arena and allow it to explore freely for a set duration (e.g., 15-60 minutes).[8]
-
Data Collection: The automated system records parameters such as total distance traveled, time spent in the center versus the periphery, and vertical rearing activity.
-
Data Analysis: Compare the total distance traveled between treatment groups to assess for hyperactivity or hypoactivity.
-
Conclusion and Future Directions
This guide outlines a systematic and rigorous approach to compare the in vivo efficacy of the novel compound this compound with the established antidepressant bupropion. By first defining the in vitro profile and then proceeding to a battery of well-controlled behavioral assays, researchers can generate a comprehensive data package to determine if this novel molecule holds promise as a potential therapeutic agent.
Positive findings, such as a bupropion-like profile (NDRI activity with efficacy in the FST/TST without confounding hyperactivity), would justify further preclinical development, including pharmacokinetic studies, safety toxicology, and evaluation in more complex models of depression. This structured, data-driven approach is essential for making informed decisions in the long and challenging process of drug discovery.
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A Methodological Guide for Characterizing the Monoamine Transporter Selectivity Profile of Novel Chroman Amines, Featuring 7-Methoxychroman-3-amine as a Case Study
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the selectivity profile of novel compounds for the monoamine transporters (MATs): the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). While this guide will use the novel compound 7-Methoxychroman-3-amine as a central case study, the principles and methodologies described herein are broadly applicable to the preclinical evaluation of any potential MAT inhibitor.
The interaction of a compound with these transporters is a critical determinant of its potential therapeutic effects and side-effect profile.[1][2][3] For instance, selective serotonin reuptake inhibitors (SSRIs) like fluoxetine are mainstays in the treatment of depression, while dual norepinephrine and dopamine reuptake inhibitors (NDRIs) such as bupropion are utilized for depression and as an aid for smoking cessation.[2][4][5] Non-selective inhibitors, like cocaine, which potently blocks all three transporters, are associated with a high potential for abuse.[6][7][8] Therefore, a thorough understanding of a new chemical entity's selectivity is paramount.
This guide will delve into the foundational experimental techniques, explain the causality behind methodological choices, and provide a comparative context using well-characterized MAT inhibitors.
The Significance of Monoamine Transporter Selectivity
The monoamine transporters are integral membrane proteins that mediate the reuptake of their respective neurotransmitters—serotonin (5-HT), dopamine (DA), and norepinephrine (NE)—from the synaptic cleft back into the presynaptic neuron.[2][3] This process terminates the neurotransmitter signal and is crucial for maintaining normal neurochemical homeostasis. By inhibiting these transporters, drugs can increase the concentration and duration of action of these neurotransmitters in the synapse, thereby modulating mood, cognition, and behavior.[9]
The selectivity of a compound for SERT, DAT, or NET dictates its pharmacological profile.[10] A highly selective SERT inhibitor, for example, will primarily enhance serotonergic neurotransmission with minimal impact on dopaminergic or noradrenergic pathways, which is the mechanism behind the therapeutic effects of SSRIs.[2] Conversely, a compound that inhibits both NET and DAT, like bupropion, will have a different clinical profile, often with more stimulating effects and a lack of the sexual side effects commonly associated with SSRIs.[4][11]
Characterizing a Novel Compound: this compound
For the purpose of this guide, we will consider the hypothetical characterization of this compound. The initial step in evaluating such a compound is to determine its binding affinity for each of the three monoamine transporters. This is typically achieved through in vitro radioligand binding assays.
Caption: Chemical Structure of this compound.
Following the determination of binding affinity, functional assays are employed to assess the compound's ability to inhibit the actual uptake of neurotransmitters. These neurotransmitter uptake assays provide a measure of the compound's functional potency.
Comparative Selectivity Profiles of Reference Compounds
To contextualize the potential findings for a novel compound like this compound, it is essential to compare its binding affinities (Ki) and functional potencies (IC50) with those of well-established MAT inhibitors. The table below presents typical inhibitory constants for cocaine, bupropion, and fluoxetine.
| Compound | DAT (Ki, nM) | NET (Ki, nM) | SERT (Ki, nM) | Selectivity Profile |
| Cocaine | ~200-600 | ~200-700 | ~300-900 | Non-selective |
| Bupropion | ~500 | ~1900 | >10,000 | NDRI (Dopamine/Norepinephrine) |
| Fluoxetine | ~2000 | ~500 | ~1-10 | SSRI (Serotonin) |
Note: Ki values can vary between studies and experimental conditions. The values presented are representative.
Experimental Protocols
A self-validating experimental approach is crucial for generating trustworthy and reproducible data. The following protocols for radioligand binding and neurotransmitter uptake assays are standard in the field and incorporate the necessary controls for robust data interpretation.
Radioligand Binding Assays
Principle: This competitive binding assay measures the ability of a test compound (e.g., this compound) to displace a specific radioligand from its binding site on the transporter. The concentration of the test compound that displaces 50% of the radioligand is the IC50, from which the inhibitory constant (Ki) can be calculated using the Cheng-Prusoff equation.[1]
Materials:
-
Cell membranes prepared from HEK-293 cells stably expressing human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT.[12]
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).
-
Non-specific binding control (e.g., 10 µM benztropine for DAT, 10 µM desipramine for NET, 10 µM fluoxetine for SERT).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a liquid scintillation counter.
Step-by-Step Methodology:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding (assay buffer only), non-specific binding (containing the non-specific control), and a range of concentrations of the test compound.[13]
-
Reagent Addition: Add the cell membrane preparation, the radioligand at a concentration near its Kd, and either buffer, non-specific control, or the test compound to the appropriate wells.
-
Incubation: Incubate the plate at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium (typically 60-120 minutes).[13]
-
Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.[14]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.[9]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Neurotransmitter Uptake Assays
Principle: These assays directly measure the functional inhibition of the transporter. Cells expressing the transporter of interest are incubated with a radiolabeled or fluorescent substrate (neurotransmitter mimic), and the ability of the test compound to block the uptake of this substrate is quantified.[15][16]
Materials:
-
HEK-293 cells stably expressing hDAT, hNET, or hSERT, plated in 96-well plates.[9]
-
Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin. Alternatively, a fluorescent substrate can be used with a compatible assay kit.[17][18][19]
-
Test compound (this compound).
-
Assay buffer (e.g., Krebs-HEPES buffer).
-
Uptake termination buffer (ice-cold assay buffer).
-
Cell lysis buffer.
-
Scintillation fluid and a liquid scintillation counter (for radiolabeled assays) or a fluorescence plate reader.
Step-by-Step Methodology:
-
Cell Plating: Seed the transporter-expressing cells in 96-well plates and allow them to form a confluent monolayer.[17]
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate them with varying concentrations of the test compound or vehicle control.
-
Initiation of Uptake: Add the radiolabeled or fluorescent substrate to initiate the uptake reaction.[9]
-
Incubation: Incubate for a short period (e.g., 1-10 minutes) at a controlled temperature (e.g., 37°C).[9]
-
Termination of Uptake: Rapidly aspirate the assay solution and wash the cells with ice-cold termination buffer to stop the uptake process.[9]
-
Cell Lysis: Lyse the cells to release the intracellularly accumulated substrate.
-
Quantification: For radiolabeled assays, add the cell lysate to scintillation fluid and count the radioactivity. For fluorescent assays, measure the fluorescence intensity using a plate reader.[1]
-
Data Analysis: Determine the amount of substrate taken up by the cells and calculate the percentage of inhibition by the test compound at each concentration relative to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a sigmoidal curve.
Caption: Mechanism of monoamine transporter inhibition.
Conclusion
The systematic evaluation of a novel compound's interaction with monoamine transporters is a cornerstone of neuropharmacological drug discovery. By employing robust and well-validated in vitro assays, such as radioligand binding and neurotransmitter uptake studies, researchers can accurately determine the affinity and functional potency of compounds like this compound for SERT, DAT, and NET. This selectivity profile is a critical piece of data that informs the potential therapeutic applications and guides further preclinical and clinical development. The comparison of this profile against established drugs provides an invaluable context for predicting the compound's pharmacological effects in vivo.
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A Researcher's Guide to Investigating Off-Target Effects of Novel Chroman Derivatives: The Case of 7-Methoxychroman-3-amine
In the landscape of modern drug discovery, the pursuit of target specificity is paramount. However, the reality is that most small molecules interact with multiple unintended biological targets. These "off-target" effects are a primary driver of clinical trial failures and can lead to unforeseen toxicities or, in some cases, reveal new therapeutic opportunities (polypharmacology).[1][2][3] This guide provides a comprehensive framework for the systematic investigation of off-target effects, using the novel compound 7-Methoxychroman-3-amine as a case study.
The chroman scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic compounds.[4][5] Derivatives of this family have shown a wide range of activities, from SIRT2 inhibition to potent anticancer effects, highlighting their ability to interact with diverse cellular targets.[6][7] Given this inherent potential for multiple interactions, a thorough off-target investigation for any new chroman derivative, such as this compound, is not just recommended—it is essential.
This guide will walk researchers through a tiered, field-proven workflow for identifying and validating potential off-target interactions, comparing the investigative strategy for a novel compound against the known profiles of established drugs.
Part 1: The Strategic Framework for Off-Target Investigation
A robust investigation into off-target effects is a multi-stage process that moves from broad, predictive methods to specific, validated results. The goal is to build a comprehensive "selectivity profile" of the compound. This process is critical for de-risking a compound for further development.[8][9]
The overall workflow can be visualized as a funnel, starting with wide-net computational approaches and progressively narrowing down to specific, functionally relevant interactions in cellular models.
Caption: A tiered workflow for comprehensive off-target effect investigation.
Part 2: Experimental Protocols & Methodologies
Tier 1: Predictive Analysis and Broad Screening
The initial step aims to cast a wide net to identify potential liabilities and guide further experiments.
A. In Silico (Computational) Prediction
-
Causality: Before committing to expensive wet-lab experiments, computational models can predict likely off-target interactions based on the chemical structure of this compound.[10] This is a cost-effective way to generate initial hypotheses.
-
Methodology:
-
2D Similarity Analysis: Utilize algorithms like Similarity Ensemble Approach (SEA) or machine learning models to compare the compound's structure against large databases of ligands with known biological activities.[11][12] This identifies proteins that bind to structurally similar molecules.
-
3D Shape & Pharmacophore Analysis: Employ 3D structural analysis to identify potential binding partners based on shape complementarity and the spatial arrangement of chemical features.[13] This can uncover interactions missed by 2D methods, which is crucial for identifying novel polypharmacology.
-
-
Trustworthiness: In silico methods are predictive, not definitive. Their strength lies in identifying possibilities and prioritizing experimental resources.[14] Results should always be treated as hypotheses requiring experimental validation.
B. Broad In Vitro Safety Screening
-
Causality: This is the industry-standard first experimental step. It involves testing the compound at a single, high concentration (typically 10 µM) against a panel of targets known to be implicated in adverse drug reactions (ADRs).[15][16] A "hit" in these panels is a critical flag for potential safety issues.
-
Protocol: The "Safety44" Panel
-
Objective: To identify interactions with a core set of 44 high-value targets associated with common ADRs.[17][18] Commercial vendors like Eurofins Discovery and Reaction Biology offer such panels.[19][20]
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Submit the compound to a contract research organization (CRO) for screening against their SafetyScreen44 or InVEST44 panel. The CRO will perform radioligand binding assays or functional assays for the panel targets.
-
The panel typically includes a range of G-protein-coupled receptors (GPCRs), ion channels (including hERG), enzymes, and transporters.[9]
-
Data is returned as a percentage of inhibition or activity at a 10 µM concentration. A common threshold for a "hit" is >50% inhibition.
-
-
Tier 2: Hit Confirmation and Potency Determination
Any "hits" from the broad screen must be confirmed and quantified.
-
Causality: A single-point screen can yield false positives. It is crucial to confirm the interaction and determine the compound's potency (IC50 or EC50) for the off-target. This quantitative data allows for a direct comparison with the compound's on-target potency, establishing a "selectivity window."
-
Protocol: Dose-Response Curve Generation
-
Objective: To determine the IC50 value for each confirmed off-target hit.
-
Procedure:
-
For each hit from the Tier 1 screen, perform a full dose-response assay.
-
Prepare serial dilutions of this compound, typically in half-log steps, spanning a wide concentration range (e.g., 1 nM to 30 µM).
-
Perform the relevant binding or functional assay for the specific off-target protein.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
-
| Parameter | On-Target (Hypothetical) | Off-Target A (e.g., 5-HT2B) | Off-Target B (e.g., hERG) |
| Assay Type | Kinase Activity | Radioligand Binding | Electrophysiology |
| IC50 / EC50 | 50 nM | 1.2 µM | > 30 µM |
| Selectivity Window | - | 24-fold | > 600-fold |
| Risk Assessment | - | Moderate | Low |
Table 1: Example of a Selectivity Profile for this compound.
Tier 3: Assessing Cellular and Functional Relevance
-
Causality: An interaction in a purified, biochemical assay does not always translate to a functional effect in a complex cellular environment. This tier validates that the compound engages the off-target in living cells and elicits a downstream functional consequence.
-
Protocol 1: Cellular Target Engagement
-
Objective: To confirm that this compound can bind to the off-target protein within a live cell.
-
Methodology (NanoBRET™):
-
Genetically fuse the off-target protein to a NanoLuc® luciferase enzyme. Express this fusion protein in a suitable human cell line.
-
Add a fluorescent tracer that is known to bind to the off-target protein.
-
Add varying concentrations of the test compound (this compound).
-
If the test compound binds to the off-target, it will displace the fluorescent tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).
-
This change can be measured to determine a cellular IC50, confirming target engagement in a physiological context.[2]
-
-
-
Protocol 2: Functional Pathway Analysis
-
Objective: To determine if off-target engagement leads to a change in cell signaling.
-
Methodology:
-
Select a cell line where the off-target protein has a known signaling function (e.g., if the off-target is a receptor, use a cell line that expresses it and measure downstream second messengers like cAMP or Ca2+).
-
Treat the cells with a dose range of this compound centered around its off-target IC50.
-
Measure the relevant downstream signaling event using methods like Western blotting for phosphorylated proteins, reporter gene assays, or functional assays (e.g., cell proliferation, apoptosis).
-
A corresponding dose-dependent change in the signaling pathway provides strong evidence of a functionally relevant off-target effect.
-
-
Part 3: Comparative Analysis and Data Interpretation
The ultimate goal is to build a selectivity profile that can be compared to other compounds.
| Compound | Primary Target(s) | Key Off-Targets (Potency) | Therapeutic Area | Key Considerations |
| This compound | To Be Determined | To Be Determined via this workflow | Hypothetical | The chroman scaffold suggests a potential for broad bioactivity, making this investigation critical. |
| Imatinib (Gleevec®) | BCR-Abl, c-KIT, PDGFR | DDR1, DDR2, c-FMS (nM range) | Oncology | Polypharmacology is key to its efficacy in certain tumors but also contributes to side effects like fluid retention.[1] |
| Sunitinib (Sutent®) | VEGFRs, PDGFRs, c-KIT | RET, FLT3, CSF1R (nM range) | Oncology | A multi-kinase inhibitor whose broad profile is essential for its anti-angiogenic effects but also linked to toxicities like hypertension and fatigue.[1] |
| PF-3758309 | Intended: PAK4 | Actual (Functional): Unknown | Preclinical Oncology | A cautionary example where the drug's potent anti-cancer effect was found to be entirely due to off-target activity, as knocking out the intended target had no effect on drug sensitivity.[21] |
Table 2: Comparative Profile of this compound Investigation vs. Established Drugs.
This comparative context is vital. For this compound, discovering an off-target with an IC50 of 1 µM might be acceptable if the on-target potency is 1 nM (a 1000-fold selectivity window). However, if the on-target potency is 500 nM, this off-target interaction becomes a significant concern. The case of PF-3758309 serves as a critical reminder that a compound's observed phenotype might be completely disconnected from its intended target.[21]
Conclusion
The investigation of off-target effects is a cornerstone of modern, safety-conscious drug discovery. For a novel molecule like this compound, derived from a biologically active scaffold family, assuming target specificity is a significant risk. By implementing a systematic, tiered approach—from in silico prediction and broad panel screening to quantitative confirmation and cellular validation—researchers can build a robust selectivity profile. This data-driven process is essential for making informed decisions, minimizing the risk of late-stage failures, and ultimately developing safer and more effective medicines.
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A Comparative Pharmacokinetic Analysis of 7-Methoxychroman-3-amine Enantiomers: A Guide for Drug Development Professionals
In the landscape of modern drug development, the chirality of a molecule is not a mere structural nuance but a critical determinant of its therapeutic efficacy and safety profile.[1] The differential interaction of enantiomers with the inherently chiral environment of the human body can lead to significant variations in their pharmacokinetic and pharmacodynamic properties.[2] This guide provides a comprehensive comparative analysis of the anticipated pharmacokinetic profiles of the (R)- and (S)-enantiomers of 7-Methoxychroman-3-amine, a key structural motif in various biologically active compounds. While specific data for this exact molecule is not publicly available, this analysis is built upon established principles of stereoselective pharmacokinetics and experimental data from analogous chiral amines and chroman derivatives.
This document is intended for researchers, scientists, and drug development professionals to underscore the importance of early-stage enantiomer-specific characterization and to provide a framework for the requisite experimental investigations.
The Imperative of Stereoisomerism in Pharmacology
Biological systems, replete with chiral macromolecules such as enzymes, receptors, and plasma proteins, are adept at distinguishing between enantiomers.[2] This stereorecognition can result in one enantiomer (the eutomer) exhibiting the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects.[3] Consequently, a thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of individual enantiomers is paramount for the rational development of safe and effective chiral drugs.[4]
Comparative Analysis of Pharmacokinetic Parameters
The following sections delineate the anticipated stereoselective differences in the key pharmacokinetic phases for the enantiomers of this compound.
Absorption
The intestinal absorption of drugs is a complex process involving passive diffusion and carrier-mediated transport. While passive absorption is generally not considered stereoselective due to its dependence on physicochemical properties that are identical for enantiomers, active transport mechanisms often exhibit enantioselectivity.[5][6] For a molecule like this compound, which contains a primary amine group, involvement of amine transporters in the gut is plausible.
Experimental Protocol: In Vitro Caco-2 Permeability Assay
The Caco-2 cell monolayer is a widely accepted in vitro model for predicting human intestinal drug absorption.[7][8]
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® supports and cultured for 21-25 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.[9]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Study:
-
The racemic mixture and individual enantiomers of this compound are dissolved in a transport buffer.
-
The solutions are added to the apical (AP) side of the Transwell® inserts, with fresh buffer in the basolateral (BL) compartment.
-
Samples are taken from the BL compartment at various time points (e.g., 30, 60, 90, and 120 minutes).
-
To assess active efflux, the experiment is also performed in the reverse direction (BL to AP).
-
-
Sample Analysis: The concentration of each enantiomer in the collected samples is quantified using a validated chiral LC-MS/MS method.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for each enantiomer in both directions.
Expected Outcomes & Causality:
A significant difference in the Papp values between the (R)- and (S)-enantiomers would suggest the involvement of a stereoselective transport mechanism.[10] A higher Papp (AP-BL) for one enantiomer would indicate more efficient absorption. Conversely, a higher Papp (BL-AP) would suggest that the enantiomer is a substrate for an efflux transporter, which could limit its oral bioavailability.
Table 1: Hypothetical Comparative Caco-2 Permeability Data for this compound Enantiomers
| Enantiomer | Papp (AP→BL) (x 10⁻⁶ cm/s) | Papp (BL→AP) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp(BL→AP)/Papp(AP→BL)) | Predicted Absorption |
| (R)-enantiomer | 15.2 | 18.5 | 1.2 | Moderate |
| (S)-enantiomer | 12.8 | 30.7 | 2.4 | Low to Moderate |
Diagram 1: Caco-2 Permeability Assay Workflow
Caption: Workflow for assessing enantioselective intestinal permeability.
Distribution
Once absorbed, a drug's distribution is largely influenced by its binding to plasma proteins, primarily human serum albumin (HSA) and α1-acid glycoprotein (AGP).[11] This binding is often stereoselective, leading to differences in the unbound (free) fraction of each enantiomer.[12] The unbound drug is the pharmacologically active portion that can distribute into tissues and interact with its target.[13]
Experimental Protocol: In Vitro Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)
Rapid Equilibrium Dialysis (RED) is a common method to determine the unbound fraction of a drug in plasma.[14]
Methodology:
-
Preparation: A solution of each enantiomer or the racemate is prepared in plasma (human, rat, etc.).
-
Equilibrium Dialysis: The plasma sample is placed in one chamber of a RED device, separated by a semipermeable membrane from a buffer-filled chamber.
-
Incubation: The device is incubated at 37°C with shaking to allow for equilibrium to be reached between the bound and unbound drug.
-
Sample Collection: Aliquots are taken from both the plasma and buffer chambers.
-
Analysis: The concentration of each enantiomer in both aliquots is determined by a chiral LC-MS/MS method.[15]
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Expected Outcomes & Causality:
A lower fu value for one enantiomer indicates stronger binding to plasma proteins.[16] This can lead to a lower volume of distribution and a longer half-life for that enantiomer, as it is less available for metabolism and excretion.[11][12] Conversely, the enantiomer with the higher fu will have a greater unbound concentration, potentially leading to a more pronounced pharmacological effect but also more rapid clearance.[17]
Table 2: Hypothetical Plasma Protein Binding Data for this compound Enantiomers
| Enantiomer | Fraction Unbound (fu) in Human Plasma (%) | Predicted Volume of Distribution |
| (R)-enantiomer | 2.5 | Lower |
| (S)-enantiomer | 5.8 | Higher |
Metabolism
The liver is the primary site of drug metabolism, which is catalyzed by a variety of enzymes, most notably the cytochrome P450 (CYP) superfamily.[18][19] These enzymes are chiral and can exhibit significant stereoselectivity in the metabolism of drugs, leading to different metabolic pathways and rates of clearance for each enantiomer.[20][21] For a molecule like this compound, potential metabolic pathways include N-dealkylation, O-demethylation, and hydroxylation of the chroman ring system.[22][23]
Experimental Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)
Liver microsomes are subcellular fractions that contain a high concentration of CYP enzymes and are widely used to assess metabolic stability.[24][25][26]
Methodology:
-
Incubation Mixture: Each enantiomer is incubated with pooled human liver microsomes in the presence of a NADPH-regenerating system (cofactor for CYP enzymes) at 37°C.[27]
-
Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected.
-
Analysis: The concentration of the parent enantiomer remaining at each time point is quantified by a chiral LC-MS/MS method.
-
Data Analysis: The rate of disappearance of each enantiomer is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Expected Outcomes & Causality:
A shorter in vitro t½ and a higher CLint for one enantiomer indicate that it is more rapidly metabolized by liver enzymes.[28] This can lead to a lower systemic exposure (AUC) and a shorter duration of action in vivo. The enantiomer with greater metabolic stability will likely have a longer half-life and higher plasma concentrations. It is also possible that the enantiomers are metabolized by different CYP isozymes, which has implications for potential drug-drug interactions.[29]
Table 3: Hypothetical Metabolic Stability Data for this compound Enantiomers in Human Liver Microsomes
| Enantiomer | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted In Vivo Clearance |
| (R)-enantiomer | 45 | 15.4 | Low |
| (S)-enantiomer | 18 | 38.5 | High |
Diagram 2: Metabolic Stability Assay Workflow
Caption: Workflow for determining enantioselective metabolic stability.
Excretion
Renal excretion, involving glomerular filtration, active tubular secretion, and passive reabsorption, is the primary route of elimination for many drugs and their metabolites. Active tubular secretion, mediated by transporters, can be a stereoselective process.
Given that this compound is a basic compound, it may be a substrate for organic cation transporters (OCTs) in the kidney, which are known to exhibit stereoselectivity. This could lead to different rates of renal clearance for the two enantiomers.
Synthesis and Conclusion: A Holistic View of Stereoselective Pharmacokinetics
The individual differences in absorption, distribution, metabolism, and excretion culminate in distinct overall pharmacokinetic profiles for each enantiomer. The enantiomer with higher absorption, lower plasma protein binding, and slower metabolism will likely have a higher maximum concentration (Cmax) and a larger area under the curve (AUC), indicating greater systemic exposure. Conversely, its antipode may exhibit lower exposure and a shorter duration of action.
It is also crucial to consider the possibility of chiral inversion, where one enantiomer is converted to the other in vivo.[20][30] While less common for compounds with a stable chiral center like this compound, it should not be entirely dismissed without experimental verification.[2][31]
Table 4: Predicted Overall Pharmacokinetic Profile of this compound Enantiomers
| Parameter | (R)-enantiomer | (S)-enantiomer | Rationale |
| Oral Bioavailability | Higher | Lower | Higher predicted absorption and lower first-pass metabolism. |
| Cmax | Higher | Lower | Driven by higher bioavailability. |
| AUC | Higher | Lower | Reflects greater systemic exposure due to slower clearance. |
| Volume of Distribution (Vd) | Lower | Higher | Higher plasma protein binding restricts distribution. |
| Half-life (t½) | Longer | Shorter | Slower metabolism and potentially lower renal clearance. |
| Clearance (CL) | Lower | Higher | Primarily driven by slower metabolic clearance. |
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-Methoxychroman-3-amine
This document provides a detailed protocol for the safe handling and disposal of 7-Methoxychroman-3-amine, a specialized chemical used in advanced research and drug development. Given that the toxicological and environmental properties of this compound have not been exhaustively investigated, this guide is founded on the principles of cautious chemical handling, drawing from data on structurally similar amine and chroman compounds and adhering to established regulatory frameworks.[1][2][3] The procedures outlined herein are designed to ensure the safety of laboratory personnel, protect the environment, and maintain strict regulatory compliance.
Core Principles: Hazard Assessment and Immediate Safety
Before any handling or disposal begins, a thorough risk assessment is mandatory. This compound should be treated as a potentially hazardous substance.
-
Known & Potential Hazards: Based on analogous compounds, this compound may cause skin, eye, and respiratory irritation.[1][4] Amines as a chemical class are reactive and can be incompatible with common laboratory chemicals like acids and strong oxidizing agents.[5][6][7]
-
Primary Directive - Consult Authoritative Sources: The first and most critical step is to consult your institution's specific Safety Data Sheet (SDS) for this compound and your internal Environmental Health and Safety (EHS) department's guidelines.[8] The SDS provides the most specific and legally mandated safety information for your region.
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate exposure risks, all handling and disposal procedures must be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.[1][8] Appropriate and correctly worn PPE is the final barrier of defense.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents direct skin contact. Gloves must be inspected for integrity before each use and disposed of as contaminated waste after handling.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes and accidental contact.[8] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory | Use in fume hood is primary. For spill cleanup or potential aerosol generation, consult EHS for appropriate respirator selection (e.g., N95 or higher).[1] | Minimizes inhalation exposure, which is a primary route for chemical entry into the body. |
Step-by-Step Disposal Protocol: From Benchtop to Final Disposition
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this chemical or its waste be disposed of down the sanitary sewer or in regular trash. [2][5]
Step 1: Waste Minimization
The most effective disposal strategy begins with responsible use. Before starting any experimental work, carefully calculate the required quantities of this compound to avoid generating excess material that will require disposal.[2]
Step 2: Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous chemical reactions within waste containers.
-
Identify Waste Streams: Create separate, clearly designated waste streams for:
-
Solid Waste: Contaminated consumables such as gloves, weigh boats, and absorbent pads.
-
Liquid Waste: Unused solutions, reaction mixtures, and the first rinse of emptied containers.[8]
-
-
Select Compatible Containers: Use only chemically compatible waste containers, typically made of high-density polyethylene (HDPE) or glass, with secure, leak-proof lids.[8][9]
-
Segregate Incompatibles: Keep this compound waste separate from other chemical wastes, particularly acids and strong oxidizing agents, to prevent hazardous reactions.[5][10]
Step 3: Container Labeling
All waste containers must be labeled immediately upon the first addition of waste.[2][9] This is a critical step for safety and regulatory compliance.
| Label Component | Description | Example |
| Header | Clearly state "HAZARDOUS WASTE".[8][9] | HAZARDOUS WASTE |
| Contents | List all chemical constituents by full name, including solvents. | This compound (~5%), Methanol (95%) |
| Accumulation Start Date | The date the first drop of waste was added to the container. | 01/13/2026 |
| Generator Information | Name of the principal investigator and laboratory location. | Dr. Jane Doe, Lab 404, Science Building |
Step 4: Storage and Final Disposal
Store sealed waste containers in a cool, well-ventilated secondary containment area designated for hazardous waste, away from heat sources or direct sunlight.[5] Once the container is full or reaches your institution's storage time limit (often 90 days), arrange for collection through your institutional EHS department.[8] The standard and recommended final disposal method is high-temperature incineration by a licensed hazardous waste disposal contractor.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing waste generated from activities involving this compound.
Caption: Decision workflow for proper segregation and disposal of this compound waste.
Emergency Procedures for Accidental Spills
A prompt and correct response to a spill is critical to minimizing harm. Always be prepared with a spill kit containing absorbent materials, PPE, and waste containers.
For Small, Manageable Spills (typically <100 mL):
-
Control & Alert: Alert personnel in the immediate area. Ensure the fume hood is operational. If the spill is outside a fume hood, evacuate the area if you are unsure of the hazard or feel unwell.[11]
-
Contain: Create a dike around the spill using an inert absorbent material like vermiculite, sand, or cat litter, working from the outside in to prevent the spill from spreading.[12][13]
-
Absorb & Clean: Add absorbent material directly to the spill until all liquid is absorbed.[13] Using non-sparking tools, carefully scoop the contaminated material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly. See Section 6 for decontamination procedures.
-
Report: Report the incident to your laboratory supervisor and EHS department.
For Large or Uncontrolled Spills:
Evacuate the laboratory immediately and notify your institution's emergency response team and EHS department. Do not attempt to clean up a large spill unless you are trained and equipped to do so under HAZWOPER guidelines.[13]
Post-Disposal Decontamination
Thorough decontamination of surfaces and equipment is essential to prevent residual contamination and cross-contamination.
-
Routine Decontamination: For non-disposable labware and surfaces, wash thoroughly with soap and water.[1]
-
Post-Spill Decontamination: After a spill cleanup, the area must be decontaminated. A solution of soap and water is generally sufficient.[12] For aromatic amines, specialized decontamination solutions and colorimetric surface wipes are available that can neutralize toxicity and provide visual confirmation that the area is clean.[14] This two-step process provides a self-validating system for your cleanup protocol.
-
Waste: All materials used for decontamination (wipes, pads, etc.) must be disposed of as hazardous solid waste.[13]
By adhering to these rigorous procedures, researchers can ensure that their work with this compound is conducted with the highest standards of safety, environmental stewardship, and professional responsibility.
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Amine Disposal For Businesses. Collect and Recycle. [Link]
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Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]
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MSDS of (7-Methoxy-chroman-3-YL)-methylamine. Capot Chemical. [Link]
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Chemical Spill Procedures - Step By Step Guide. Chem Klean. [Link]
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CHEMICAL WASTE MANAGEMENT GUIDE. Auburn Research. [Link]
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Spill DECONtamination Kit, Aromatic Amine. SKC Inc. [Link]
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Spill Management Procedure. Texas A&M University-Texarkana. [Link]
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Safety Data Sheet. 3M. [Link]
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Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering. [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. [Link]
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Resource Conservation and Recovery Act (RCRA) Overview. US EPA. [Link]
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Which Substances Make Up the RCRA 8 Metals?. Hazardous Waste Experts. [Link]
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Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Methoxychroman-3-amine
As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist, providing a deep, risk-based framework for the safe handling of 7-Methoxychroman-3-amine. This compound belongs to the chroman-3-amine class, a privileged scaffold in medicinal chemistry, making its safe handling paramount for innovation.[1]
A critical starting point is the material safety data sheet (MSDS) for the closely related compound, (7-Methoxy-chroman-3-YL)-methylamine, which states that its "chemical, physical, and toxicological properties have not been thoroughly investigated."[2] This lack of comprehensive data necessitates a conservative and diligent approach to safety. We must operate under the assumption of higher toxicity and implement robust protective measures. This guide is structured to build your safety protocol from the ground up, starting with hazard identification and culminating in emergency response.
Hazard Assessment & Risk Analysis
Understanding the potential risks is the foundational step for selecting appropriate Personal Protective Equipment (PPE). The hazards of this compound can be inferred from its structural class (aromatic amine) and data on close analogs.
Summary of Potential Hazards
The primary risks associated with this class of compounds involve irritation to the skin, eyes, and respiratory system, with potential for harm if ingested.
| Hazard Type | Description | Supporting Data Source(s) |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust or vapors.[2][3] | MSDS for analogous compounds (H335)[3] |
| Skin Irritation | Direct contact may cause skin irritation or burns.[3] Aromatic amines as a class can be corrosive.[4] | MSDS for analogous compounds (H315)[3] |
| Serious Eye Damage | Can cause serious eye irritation or damage upon contact.[3] | MSDS for analogous compounds (H319)[3] |
| Harmful if Swallowed | Acute oral toxicity is a concern.[3] | MSDS for analogous compounds (H302)[3] |
| Unknown Chronic Effects | Long-term toxicological properties are not well-established.[2] No components are currently listed as carcinogens by IARC, NTP, or OSHA. | MSDS for (7-Methoxy-chroman-3-YL)-methylamine[2] |
Risk Assessment Workflow
Before any procedure, a dynamic risk assessment must be performed. This involves evaluating the specific hazards of the chemical in the context of the planned experiment (scale, concentration, duration) to determine the necessary controls.
Sources
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
